molecular formula C12H16N2O2 B3045163 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid CAS No. 1025019-22-0

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Cat. No.: B3045163
CAS No.: 1025019-22-0
M. Wt: 220.27 g/mol
InChI Key: ACECDLPKCIEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACECDLPKCIEZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408823
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025019-22-0
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on this molecule is limited, this document synthesizes information from closely related analogues and its constituent moieties—piperidine-2-carboxylic acid (pipecolic acid) and a pyridin-3-ylmethyl group—to project its chemical properties, potential synthetic routes, and pharmacological relevance. This guide serves as a foundational resource for researchers exploring the therapeutic applications of novel piperidine and pyridine derivatives.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two "privileged scaffolds" in drug discovery: the piperidine ring and the pyridine nucleus. Piperidine derivatives are prevalent in a vast array of natural products and pharmaceuticals, valued for their conformational rigidity and ability to interact with biological targets.[1][2] Similarly, the pyridine ring is a cornerstone in medicinal chemistry, contributing to the efficacy of drugs across various therapeutic areas, including cardiovascular, anti-inflammatory, and neurodegenerative diseases.[3][4] The union of these two motifs in the target molecule suggests a rich, yet underexplored, potential for biological activity.

This guide will elucidate the chemical identity of this compound, propose viable synthetic pathways based on established organic chemistry principles, and discuss its predicted physicochemical and pharmacological properties.

Chemical Structure and Physicochemical Properties

This compound is a chiral, non-proteinogenic amino acid. Its structure features a piperidine ring N-substituted with a pyridin-3-ylmethyl group, and a carboxylic acid function at the 2-position of the piperidine ring.

Identifier Value Source
IUPAC Name This compound-
CAS Number 1025019-22-0ChemicalBook
Molecular Formula C12H16N2O2-
Molecular Weight 220.27 g/mol -

A summary of key identifiers for this compound.

Predicted Physicochemical Properties:

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic strategies. The most logical approaches involve the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered:

  • Direct N-Alkylation: This involves the reaction of piperidine-2-carboxylic acid or its ester with a suitable 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine).

  • Reductive Amination: This pathway involves the reaction of piperidine-2-carboxylic acid or its ester with pyridine-3-carbaldehyde in the presence of a reducing agent.

Experimental Protocol 1: Synthesis via Direct N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a piperidine-2-carboxylic acid ester with a pyridylmethyl halide.[6]

Step 1: Esterification of Piperidine-2-carboxylic Acid

  • Rationale: Protection of the carboxylic acid as an ester prevents unwanted side reactions and improves solubility in organic solvents.

  • Procedure:

    • Suspend piperidine-2-carboxylic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and bubble in dry HCl gas until the solid dissolves, or add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

Step 2: N-Alkylation

  • Rationale: A base is required to deprotonate the piperidine nitrogen, allowing it to act as a nucleophile.

  • Procedure:

    • Dissolve the piperidine-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.5 eq).

    • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq).

    • Heat the reaction mixture at 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography.

Step 3: Hydrolysis

  • Rationale: Removal of the ester protecting group to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with an acid (e.g., 1M HCl) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Experimental Protocol 2: Synthesis via Reductive Amination

This protocol provides an alternative, often milder, route to the target compound.[7][8]

Step 1: Imine/Iminium Formation and In Situ Reduction

  • Rationale: The reaction of an aldehyde with a secondary amine forms an iminium ion, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride is a common choice for this transformation.[9]

  • Procedure:

    • Dissolve piperidine-2-carboxylic acid methyl ester (1.0 eq) and pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10]

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Hydrolysis

  • The hydrolysis of the resulting ester can be carried out as described in Step 3 of Protocol 1.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-N bonds.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Potential Biological and Pharmacological Properties

The biological activity of this compound has not been extensively reported. However, based on the known pharmacology of its constituent moieties and related structures, several potential therapeutic applications can be hypothesized.

Neurological and CNS Disorders

Derivatives of piperidine-2-carboxylic acid (pipecolic acid) are known to interact with the central nervous system.[11] Pipecolic acid itself is a metabolite of lysine and is associated with certain neurological conditions.[11][12] Furthermore, substituted piperidine-2-carboxylic acids have been investigated as potent N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurodegenerative disorders and epilepsy.[13] The introduction of the pyridylmethyl group may modulate the affinity and selectivity for various CNS targets.

Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[3] The structural features of this compound, particularly the carboxylic acid and the nitrogen atoms, make it a candidate for interacting with the active sites of various enzymes. For instance, related structures have shown potential as inhibitors of MALT1 protease, which is implicated in autoimmune diseases and B-cell lymphomas.[1]

Antimicrobial and Anticancer Potential

Both pyridine and piperidine scaffolds are found in numerous compounds with demonstrated antimicrobial and anticancer activities.[14] The specific combination of these two rings in the target molecule could lead to novel compounds with efficacy against various pathogens or cancer cell lines.

Future Directions and Conclusion

This compound represents a promising, yet understudied, molecule with potential applications in drug discovery. This technical guide has provided a theoretical framework for its synthesis and has highlighted potential areas of pharmacological interest based on the extensive literature on related compounds.

Future research should focus on:

  • Efficient and Stereoselective Synthesis: Developing a robust and scalable synthesis for both enantiomers of the molecule is crucial for detailed biological evaluation.

  • In Vitro and In Vivo Screening: A comprehensive screening of the compound against a panel of biological targets, including CNS receptors and various enzymes, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyridine and piperidine rings will help to elucidate the key structural features required for biological activity.

References

  • Barluenga, J., et al. (1999). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 64(16), 5896-5903.
  • Barluenga, J., et al. (2002). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. Accounts of Chemical Research, 35(12), 967-976.
  • Chou, T.-C., & Wu, H.-J. (2002). SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS.
  • Dömling, A., et al. (2000). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3763-3766.
  • Wu, H.-J., & Chou, T.-C. (2002). SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS.
  • Wikipedia contributors. (2023). Pipecolic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 174-192.
  • He, H.-Y., & Tang, M.-C. (2008). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 80(5), 741-748.
  • Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(23), 7432-7433.
  • Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 35(18), 3344-3355.
  • Gregory, M. A., et al. (2013). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9).
  • US EPA. (n.d.). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]

  • Nagel, J., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2203-2207.
  • Wang, Q., et al. (2017). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry.
  • Miyata, O., et al. (2004). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4767-4771.
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Ramakrishnan, K., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12(1), 1-17.
  • Dong, J., & Krische, M. J. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(17), 8445-8451.
  • Scully, F. E. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Reddy, C. R., et al. (2015). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Journal of Chemical and Pharmaceutical Sciences.
  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Pelter, A., & Rosser, R. M. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • PubChemLite. (n.d.). 1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Siler, D. A., et al. (2022). A General Strategy for N–(Hetero)
  • Khan, I., et al. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 25(21), 5082.
  • Szymański, P., et al. (2021).
  • Carballo, R., et al. (2005). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 358(1), 135-141.
  • Ananikov, V. P., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Wikipedia contributors. (2023). Pyridine-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.

Sources

Pharmacological Profile and Mechanism of Action for Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Proline Scaffold

Pipecolic acid (2-piperidinecarboxylic acid) represents a critical scaffold in medicinal chemistry, functioning primarily as a higher homologue of proline. Its pharmacological significance arises from its six-membered piperidine ring, which imposes distinct conformational constraints compared to the five-membered pyrrolidine ring of proline.

In drug design, the pipecolic acid moiety is utilized to:

  • Restrict Conformational Entropy: Locking peptide bonds into specific cis or trans rotamers to increase binding affinity.

  • Mimic Proline in Immunophilins: Serving as a high-affinity substrate for FK506-Binding Proteins (FKBPs).

  • Modulate Ion Channels: Acting as the lipophilic "head" in amide-linked local anesthetics.

This guide analyzes the three primary pharmacological classes derived from this scaffold: Local Anesthetics (Voltage-gated


 blockers), Immunosuppressants  (mTOR/Calcineurin inhibitors), and NMDA Antagonists .

Structural Pharmacology & Chirality

The pharmacological activity of pipecolic acid derivatives is strictly stereospecific. The piperidine ring creates a chiral center at the


-carbon (C2).
  • Conformational Dynamics: Unlike proline, which favors the trans amide rotamer but easily isomerizes, pipecolic acid derivatives often exhibit a higher population of the cis rotamer due to steric clash between the

    
    -methylene of the ring and the N-substituent.
    
  • Chirality & Toxicity:

    • Anesthetics: The S(-)-enantiomers (e.g., Levobupivacaine, Ropivacaine) possess a wider safety margin regarding cardiotoxicity compared to the R(+)-enantiomers. The R-isomers dissociate more slowly from cardiac

      
       channels, leading to fatal arrhythmias.
      
    • Immunosuppressants: The pipecolic acid residue in Rapamycin and Tacrolimus is strictly configured to fit the hydrophobic pocket of FKBP12.

Class I: Local Anesthetics (Voltage-Gated Blockers)

Key Compounds: Bupivacaine, Ropivacaine, Mepivacaine.

Mechanism of Action

These derivatives function as state-dependent blockers of voltage-gated sodium channels (


). They do not physically plug the pore from the outside; rather, they diffuse across the membrane and bind intracellularly.
  • Membrane Diffusion: The uncharged (lipophilic) base diffuses through the phospholipid bilayer.

  • Intracellular Protonation: Once inside the cytoplasm (lower pH), the amine becomes protonated (ionized).

  • Channel Binding: The cationic form enters the open channel pore and binds to specific residues (phenylalanine/tyrosine) in the S6 transmembrane segment of Domain IV.

  • State Dependence: They bind with highest affinity to the Open and Inactivated states, effectively increasing the refractory period of the neuron (phasic block).

Signaling Pathway Visualization

NaChannelBlock Extracellular Extracellular Space (pH 7.4) Drug_Base_Ext Drug (Uncharged Base) Intracellular Intracellular Cytosol (pH < 7.0) Drug_Base_Int Drug (Uncharged Base) Drug_Base_Ext->Drug_Base_Int Membrane Diffusion Drug_Ion_Int Drug-H+ (Cationic) Drug_Base_Int->Drug_Ion_Int Protonation (pH dependent) Nav_Open Na+ Channel (Open) Drug_Ion_Int->Nav_Open High Affinity Binding Nav_Inactivated Na+ Channel (Inactivated) Drug_Ion_Int->Nav_Inactivated Stabilization Nav_Closed Na+ Channel (Resting) Nav_Closed->Nav_Open Depolarization Nav_Open->Nav_Inactivated Time Nav_Blocked Blocked Channel (No Conduction) Nav_Open->Nav_Blocked Nav_Inactivated->Nav_Closed Repolarization Nav_Inactivated->Nav_Blocked

Figure 1: State-dependent blockade of


 channels. The drug must cross the membrane before blocking the pore from the intracellular side.

Class II: Immunosuppressants (Immunophilin Ligands)

Key Compounds: Tacrolimus (FK506), Sirolimus (Rapamycin).

Mechanism of Action

In these macrocyclic lactones, the pipecolic acid moiety is not the "effector" but the binding anchor .

  • FKBP12 Binding: The pipecolic acid ring mimics a proline residue. It inserts into the hydrophobic pocket of the immunophilin protein FKBP12 (a rotamase enzyme).

  • Gain-of-Function Complex: The binary complex (Drug-FKBP12) creates a composite surface that binds a third protein (the effector).

    • Tacrolimus: Complex binds Calcineurin

      
       Inhibits dephosphorylation of NF-AT 
      
      
      
      No IL-2 transcription.
    • Rapamycin: Complex binds mTOR (FRB domain)

      
       Inhibits cell cycle progression (G1 to S phase).
      
Pathway Visualization

Immunosuppression Tacrolimus Tacrolimus (FK506) (Contains Pipecolate) Complex_FK Binary Complex [Drug-FKBP12] Tacrolimus->Complex_FK Rapamycin Rapamycin (Sirolimus) (Contains Pipecolate) Rapamycin->Complex_FK FKBP12 FKBP12 Protein (Immunophilin) FKBP12->Complex_FK Calcineurin Calcineurin (Phosphatase) Complex_FK->Calcineurin Inhibits (if FK506) mTOR mTOR Complex 1 (Kinase) Complex_FK->mTOR Inhibits (if Rapamycin) NFAT NF-AT (Transcription Factor) Calcineurin->NFAT Blocks Dephosphorylation CellCycle Cell Cycle (G1 -> S) mTOR->CellCycle Blocks Translation/Proliferation

Figure 2: The "Dual Domain" mechanism. The pipecolic acid moiety anchors the drug to FKBP12, enabling the inhibition of downstream effectors.

Class III: NMDA Antagonists (Case Study)

Compound: Selfotel (CGS 19755).[1][2][3][4]

  • Structure: cis-4-phosphonomethyl-2-piperidinecarboxylic acid.[3]

  • Mechanism: Competitive antagonist at the glutamate recognition site of the NMDA receptor.

  • Significance: While clinical development ceased due to neurotoxicity/efficacy issues, Selfotel demonstrates how the rigid pipecolic scaffold can be functionalized (phosphonate group) to mimic glutamate, contrasting with the lipophilic substitution seen in anesthetics.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Representative)

Objective: Synthesis of chiral pipecolic acid derivatives via hydrogenation.

  • Starting Material: 2-substituted pyridine derivative (e.g., 2-picolinic acid).

  • Catalyst Preparation: Use a chiral Rhodium complex, e.g.,

    
     where L is a chiral bisphosphine ligand (e.g., Ph-TRAP).
    
  • Reaction:

    • Dissolve substrate in isopropanol/base (Cesium Carbonate).

    • Pressurize with

      
       (20–50 bar).
      
    • Heat to 60°C for 12–24 hours.

  • Purification: Filter catalyst through Celite. Evaporate solvent. Recrystallize to isolate the cis-L-pipecolic derivative.

  • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralpak AD-H column).

Protocol B: Whole-Cell Patch Clamp (Na+ Inhibition)

Objective: Determine IC50 and state-dependence of a pipecolic anesthetic.

  • Cell Preparation: Use CHO cells stably expressing

    
     or isolated dorsal root ganglion (DRG) neurons.
    
  • Solutions:

    • Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Giga-seal Formation: Approach cell with pipette (2–4 M

    
     resistance). Apply suction to form G
    
    
    
    seal. Rupture membrane for whole-cell mode.
  • Voltage Protocol (State Dependence):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to -20 mV. Measure peak current.

    • Inactivated Block: Hold at -70 mV (channels partially inactivated). Pulse to -20 mV.

  • Drug Application: Perfusion of pipecolic derivative (0.1 – 100

    
    M).
    
  • Analysis: Plot fractional inhibition (

    
    ) vs. concentration. The IC50 should be significantly lower (higher potency) at the -70 mV holding potential compared to -120 mV.
    

Comparative Data Summary

CompoundClassStereochemistryTargetPotency (Rel)Half-Life (

)
Toxicity Profile
Bupivacaine AnestheticRacemic (50:50)

Channel
High2.7 hrsHigh Cardiotoxicity
Levobupivacaine AnestheticS(-)-enantiomer

Channel
High2.6 hrsReduced Cardiotoxicity
Ropivacaine AnestheticS(-)-enantiomer

Channel
Moderate1.8 hrsLowest Cardiotoxicity
Tacrolimus ImmunosuppressantMacrolideFKBP12 / CalcineurinUltra-High (nM)21-35 hrsNephrotoxicity
Selfotel NMDA Antagonistcis-RacemateNMDA ReceptorModerateN/ANeurotoxicity (Failed)

References

  • Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels. British Journal of Anaesthesia.

  • Van Duyne, G. D., et al. (1993). Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. Journal of Molecular Biology.

  • Heavner, J. E. (2007). Local anesthetics.[5][6][7] Current Opinion in Anaesthesiology.

  • Grotta, J., et al. (1995).[2] Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Stroke.

  • Catterall, W. A. (1987). Common modes of drug action on Na+ channels: local anesthetics, antiarrhythmics and anticonvulsants. Trends in Pharmacological Sciences.

Sources

The Pipecolic Paradigm: Engineering N-Substituted Piperidine-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted piperidine-2-carboxylic acid scaffold (often referred to as pipecolic acid or homoproline ) represents a critical structural motif in medicinal chemistry. Distinguished by its six-membered ring, it offers a distinct conformational profile compared to its five-membered analogue, proline. This scaffold is the pharmacophore engine behind major classes of therapeutics, including local anesthetics (e.g., ropivacaine), immunosuppressants (e.g., rapamycin/sirolimus), and emerging peptidomimetics.

This technical guide dissects the structural dynamics, synthetic methodologies, and pharmacological utility of this scaffold, providing researchers with actionable protocols for integrating pipecolic acid derivatives into drug discovery pipelines.

Structural Dynamics & Conformational Analysis

The "Homoproline" Effect

Unlike flexible linear amino acids, pipecolic acid imposes severe conformational constraints on the peptide backbone. However, the expansion from a 5-membered (proline) to a 6-membered (piperidine) ring introduces unique puckering modes—predominantly the chair and twist-boat conformations.

Cis/Trans Isomerism: The Molecular Switch

The biological activity of N-substituted pipecolic acid derivatives is frequently governed by the cis (Z) to trans (E) equilibrium of the N-terminal amide bond.

  • Proline: ~10-30% cis population in water.

  • Pipecolic Acid: The cis population is often higher due to the steric relief provided by the larger ring, making it an excellent inducer of

    
    -turns in peptidomimetics.
    

Mechanistic Implication: In FK506 (Tacrolimus), the pipecolic acid moiety serves as a binding anchor. The rotamase activity of FKBP12 specifically catalyzes the cis-trans isomerization of this bond, a key step in immune modulation signal transduction.

Conformation Figure 1: Conformational Equilibrium of N-Substituted Pipecolic Amides Trans Trans (E) Isomer (Elongated Backbone) TS Transition State (Rotational Barrier ~20 kcal/mol) Trans->TS Steric Clash TS->Trans Cis Cis (Z) Isomer (Turn Inducer) TS->Cis Solvent Stabilization Cis->TS FKBP12 Catalysis

Synthetic Methodologies

The construction of chiral N-substituted pipecolic acid scaffolds generally follows three distinct retrosynthetic logic streams.

Comparative Synthetic Strategies
StrategyKey ReagentsStereocontrol SourceScalabilityPrimary Application
A. Asymmetric Hydrogenation Pyridines, H₂, Ir/Rh CatalystsChiral Ligands (e.g., Binapine, Josiphos)High (Industrial)API Manufacturing (e.g., Levobupivacaine)
B. Chiral Pool Cyclization L-Lysine, NaNO₂Intrinsic Chirality of L-LysineModeratePeptidomimetics, Natural Product Synthesis
C. Auxillary-Directed Picolinic Acid, OxazolidinonesChiral Auxillary (e.g., Evans/Glorius)Low (R&D only)Complex, multi-center scaffold generation
Deep Dive: Asymmetric Hydrogenation of Pyridinium Salts

This is the most "atom-economical" route for generating N-substituted scaffolds. The aromatic pyridine ring is reduced to the chiral piperidine in a single step.

Synthesis Figure 2: Iridium-Catalyzed Asymmetric Synthesis Workflow Start 2-Substituted Pyridine Act Pyridinium Salt Formation (R-X Alkylation) Start->Act Activation Cat Catalytic Cycle [Ir(cod)Cl]2 / Chiral Ligand Act->Cat Substrate Entry H2 Hydrogenation (H2, 600 psi) Cat->H2 Face-Selective Reduction Prod Chiral N-Substituted Pipecolic Acid H2->Prod >95% ee

Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-Methoxycarbonylpyridinium Chloride

Objective: Synthesis of (S)-N-benzyl-pipecolic acid methyl ester. Context: This protocol is adapted from high-efficiency industrial routes (e.g., synthesis of Levobupivacaine precursors) where enantioselectivity is critical.

Reagents & Equipment[1][2][3]
  • Substrate: N-benzyl-2-methoxycarbonylpyridinium chloride (1.0 equiv)

  • Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)

  • Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Solvent: Anhydrous Methanol/THF (1:1 v/v)

  • Additive: Iodine (I₂) (5-10 mol%) - Critical for catalyst activation.

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask, dissolve [Ir(cod)Cl]₂ and the chiral ligand in degassed THF. Stir at room temperature for 30 minutes to form the active complex (solution typically turns deep orange/red).

  • Substrate Loading:

    • Add the pyridinium salt substrate to the catalyst solution.

    • Add the Iodine (I₂) additive. Why? Iodine oxidizes the Ir(I) precatalyst or stabilizes the hydride intermediate, significantly boosting turnover frequency (TOF).

  • Hydrogenation:

    • Transfer the mixture to the autoclave under an inert atmosphere (Ar or N₂).

    • Purge the vessel with H₂ gas (3 cycles) to remove trace oxygen.

    • Pressurize to 50 bar (approx. 725 psi) H₂.

    • Stir vigorously at 25-30°C for 12–24 hours. Note: Higher temperatures may degrade enantioselectivity.

  • Work-up & Analysis:

    • Carefully vent H₂ gas.

    • Concentrate the solvent under reduced pressure.

    • Basify with saturated NaHCO₃ and extract with Ethyl Acetate.

    • Validation: Analyze conversion via ¹H-NMR (disappearance of aromatic pyridine protons) and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA gradient).

Pharmacological Applications[4][5][6][7][8]

Local Anesthetics (The "Caines")

The N-alkyl pipecolic acid amide scaffold is the structural core of the long-acting local anesthetics.

  • Structure-Activity Relationship (SAR): The lipophilicity of the N-substituent correlates with potency and duration of action.

    • Mepivacaine: N-methyl (Short duration).

    • Ropivacaine:[4] N-propyl (Medium duration, lower cardiotoxicity).

    • Bupivacaine: N-butyl (Long duration, higher cardiotoxicity).

  • Chirality: The (S)-enantiomers (e.g., Levobupivacaine, Ropivacaine) exhibit reduced cardiotoxicity compared to the (R)-enantiomers or racemates, necessitating the asymmetric synthesis protocols described above.

Immunosuppressants

In Rapamycin (Sirolimus) and FK506 (Tacrolimus) , the pipecolic acid moiety is not merely a linker but a recognition element. It binds into the hydrophobic pocket of the FKBP12 immunophilin. The "homoproline" ring is essential for the twist required to bind the protein surface.

Peptidomimetics & Collagen Models

N-substituted pipecolic acids are used to replace Proline in collagen mimics. The 6-membered ring alters the cis/trans ratio of the peptide bond, allowing researchers to "tune" the stability of the collagen triple helix.

References

  • Asymmetric Hydrogenation of Heteroarenes: Wang, D. S., Chen, Q. A., Lu, S. M., & Zhou, Y. G. (2012). Asymmetric hydrogenation of heteroarenes and arenes.[2] Chemical Reviews, 112(4), 2557-2590. [Link]

  • Conformational Analysis of Pipecolic Acid: Beausoleil, E., & Lubell, W. D. (1996).[5] Steric effects on the amide cis-trans equilibrium of N-acyl-2-substituted pyrrolidines and piperidines. Journal of the American Chemical Society, 118(51), 12902-12908. [Link]

  • Synthesis of Ropivacaine/Levobupivacaine: Gerk, P. M., & Virginia, K. (2000). Ropivacaine and bupivacaine: The role of chirality. The Journal of Clinical Pharmacology, 40(12), 1322-1330. [Link]

  • Auxiliary-Based Synthesis (Glorius Method): Glorius, F., Spielkamp, N., & Holle, S. (2004). Efficient asymmetric hydrogenation of pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

  • Peptidomimetic Applications: Somu, R. V., & Johnson, R. L. (2005).[6][7] Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954-5963. [Link]

Sources

Physicochemical Characteristics of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

[1][2]

Chemical Identity & Structural Analysis[3]

This molecule is an N-alkylated derivative of pipecolic acid (homoproline), featuring a 3-pyridylmethyl group attached to the piperidine nitrogen. Its structure combines a zwitterionic amino acid core with an aromatic pyridine moiety, creating a versatile pharmacophore with distinct ionization states.

Property Details
IUPAC Name This compound
Common Name ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-(3-Pyridylmethyl)pipecolic acid
CAS Number 1025019-22-0 (Free Acid); 1255665-52-1 (Dihydrochloride)
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Chirality Contains one chiral center at C2 of the piperidine ring.[1][2] (Usually supplied as a racemate or the (

)-enantiomer derived from L-pipecolic acid).
SMILES OC(=O)C1CCCCN1CC2=CN=CC=C2
Structural Components & Pharmacophoric Features[2][3][5]
  • Pipecolic Acid Core: A rigidified homolog of proline. The six-membered ring restricts conformational freedom, often improving the metabolic stability and selectivity of peptide ligands.

  • Carboxylic Acid (C2): Provides a hydrogen bond acceptor/donor site and an acidic center for salt bridge formation.

  • Tertiary Amine (N1): The piperidine nitrogen is basic and serves as the pivot point for zwitterion formation.

  • Pyridine Ring (3-position): An aromatic, electron-deficient ring that can engage in

    
    -
    
    
    stacking and hydrogen bonding (via the pyridine nitrogen).

Physicochemical Properties (The Core)

The behavior of this molecule in biological systems is dictated by its ionization state. Unlike simple amino acids, this compound possesses three ionizable functional groups.

Ionization Profile (pKa & Speciation)

Understanding the pKa values is critical for formulation and predicting membrane permeability.

  • pKa₁ (Carboxylic Acid): ~2.3 (Predicted). The acid is deprotonated at physiological pH.

  • pKa₂ (Pyridine Nitrogen): ~5.2. The pyridine ring is weakly basic. At acidic pH (e.g., pH 4), it becomes protonated.[3]

  • pKa₃ (Piperidine Nitrogen): ~8.8 – 9.2. The tertiary amine is the most basic site. The electron-withdrawing nature of the benzyl-like pyridine ring slightly lowers this pKa compared to unsubstituted pipecolic acid (pKa ~11).

pH-Dependent Speciation
  • pH < 2 (Strongly Acidic): Dicationic Species (+2) . Both nitrogens are protonated; carboxyl group is protonated (

    
    ).
    
  • pH 4 – 5: Cationic/Zwitterionic Mix . Carboxyl deprotonates (

    
    ), Pyridine is partially protonated.
    
  • pH 7.4 (Physiological): Zwitterionic Species (Net Charge 0) . Carboxyl is anionic (

    
    ), Piperidine is cationic (
    
    
    ), Pyridine is neutral (
    
    
    ).
  • pH > 10 (Basic): Anionic Species (-1) . Both nitrogens are neutral; carboxyl is anionic.

Solubility & Lipophilicity
  • Aqueous Solubility: High. The zwitterionic nature at neutral pH and the presence of the pyridine ring (which can H-bond) make the free acid highly soluble in water (>50 mg/mL). The dihydrochloride salt is extremely hygroscopic and freely soluble in water.

  • Lipophilicity (LogP/LogD):

    • LogP (Intrinsic): ~1.1 (Predicted for neutral form).

    • LogD (pH 7.4): ~ -0.5 to 0.0. Due to the zwitterionic character, the effective distribution coefficient at physiological pH is low, indicating it will not passively cross the blood-brain barrier (BBB) without active transport, despite the lipophilic pyridine ring.

Solid-State Properties
  • Melting Point: The free acid typically melts with decomposition around 160–170 °C (characteristic of zwitterionic amino acids).

  • Hygroscopicity: The dihydrochloride salt is deliquescent . It must be stored in a desiccator at -20°C to prevent hydrolysis or degradation.

Visualization: Ionization & Structural Logic

The following diagram illustrates the pH-dependent speciation and the chemical logic defining its reactivity.

GAcidicpH < 2Dicationic (+2)(Soluble, Stable)PhysiopH 7.4Zwitterion (Net 0)(COO- / NH+ / Pyr)Acidic->PhysiopKa ~2.3 (COOH)pKa ~5.2 (Pyr)BasicpH > 10Anionic (-1)(Free Base form)Physio->BasicpKa ~9.0 (Pip-NH)StructureKey Features:1. Rigid Piperidine Core2. Pyridine H-Bond Acceptor3. Acidic TailStructure->PhysioDetermines

Caption: pH-dependent ionization states of this compound.

Synthesis & Purity Profiling

For researchers utilizing this compound, understanding its synthetic origin is vital for impurity profiling. The standard industrial route is Reductive Amination .

Synthetic Protocol (Reductive Amination)
  • Reagents: Pipecolic acid (or Ethyl Pipecolate), 3-Pyridinecarboxaldehyde, Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or Methanol.

  • Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

  • Workup: If the ester is used, a subsequent hydrolysis step (LiOH/THF) is required to generate the free acid.

Impurity Profile[3]
  • Unreacted Pipecolic Acid: Detectable by Ninhydrin stain (primary/secondary amine) or LC-MS.

  • Pyridine Aldehyde Oxidation: 3-Pyridinecarboxylic acid (Nicotinic acid) may be present if the aldehyde starting material was oxidized.

  • Boron Salts: Residual inorganic salts from the reducing agent if workup is incomplete.

Analytical Characterization

To validate the identity and purity of this compound, the following analytical methods are recommended.

HPLC Method (HILIC Mode)

Due to its high polarity and zwitterionic nature, standard C18 Reverse Phase chromatography often yields poor retention (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred method.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase: Acetonitrile : Ammonium Acetate buffer (10mM, pH 5.0) [80:20].

  • Detection: UV at 260 nm (Pyridine absorption).

NMR Spectroscopy
  • ¹H NMR (D₂O):

    • Pyridine protons: Distinct aromatic signals around 8.5–8.8 ppm (singlet/doublet for protons adjacent to N) and 7.5–8.0 ppm.

    • Benzylic CH₂: A singlet or AB quartet around 3.8–4.2 ppm (depending on pH).

    • Piperidine Ring: Multiplets from 1.5–3.5 ppm.[4] The

      
      -proton (C2-H) usually appears as a doublet of doublets around 3.2–3.5 ppm.
      

Biological & Pharmaceutical Implications[2][5]

Drug Design Relevance

This scaffold is a "privileged structure" in drug discovery.

  • Proline Mimetic: It mimics the turn-inducing properties of proline but with an added basic handle (pyridine) that can reach into deep binding pockets (e.g., S1' pockets of proteases).

  • Target Classes: Often found in inhibitors of Collagenase (MMPs) , Thrombin , and modulators of GABA uptake (related to nipecotic acid derivatives).

Stability & Handling
  • Oxidative Stability: The pyridine ring is susceptible to N-oxidation to form the N-oxide metabolite in vivo or upon prolonged exposure to peroxides.

  • Storage: Store the dihydrochloride salt at -20°C under argon. The free acid is stable at room temperature if kept dry.

References

  • Chemical Identity: this compound.[1][][6] CAS No. 1025019-22-0.[] ChemicalBook & BOC Sciences Catalog Entries. Link

  • pKa Estimation: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Basis for heterocyclic pKa prediction). Link

  • Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. (Standard protocol for N-alkylation of amino acids). Link

  • Pipecolic Acid Properties: NIST Chemistry WebBook, SRD 69. "2-Piperidinecarboxylic acid."[2] (Baseline data for the core scaffold). Link

Role of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid as a peptidomimetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic Acid as a Functionalized Peptidomimetic Scaffold Subtitle: A Technical Guide to Conformational Constraint and Electronic Tuning in Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the transition from peptide hits to small-molecule leads hinges on the ability to mimic bioactive conformations while improving pharmacokinetic profiles.[1] This compound (N-(3-pyridylmethyl)pipecolic acid) represents a "privileged scaffold" that addresses this challenge.

This guide analyzes its dual role:

  • Structural Constraint: The pipecolic acid core acts as a rigid proline homolog, inducing

    
    -turn geometries.
    
  • Electronic Vectoring: The 3-pyridylmethyl tail provides a precise hydrogen-bond acceptor site and modulates lipophilicity (logP) compared to traditional benzyl substituents.

Structural & Mechanistic Analysis

The Pipecolic Core: Beyond Proline

While proline is the standard for inducing turns in peptide chains, it often lacks the steric bulk required to fill hydrophobic pockets in receptors (e.g., GPCRs, FKBP). The piperidine-2-carboxylic acid (pipecolic acid) ring expands the cycle size from 5 to 6, altering the puckering parameters and the


 and 

torsion angles.
  • Conformational Lock: The six-membered ring favors a chair conformation, restricting the N-C

    
     bond rotation. This is critical for freezing the bioactive conformation of a ligand.
    
  • Cis/Trans Isomerism: Like proline, N-substituted pipecolic acids exhibit cis/trans isomerization of the amide bond, a feature often exploited to switch between active and inactive receptor states.

The Pyridin-3-ylmethyl Advantage

The N-alkylation with a 3-pyridylmethyl group is not merely a steric cap; it is a functional modification.

FeatureBenzyl Analog (Traditional)3-Pyridylmethyl Analog (Target) Impact on Drug Design
Electronic Nature Hydrophobic / Inert

-deficient aromatic / H-bond Acceptor
Enables interaction with Ser/Thr/Tyr residues or structural water molecules.
Basicity (pK

)
N/APyridine N

5.2
Modulates solubility at physiological pH without introducing a permanent positive charge.
Coordination

-cation only
Metal Chelator (Zn

, Fe

)
Critical for metalloprotease (MMP, TACE) inhibitors.
Metabolism CYP oxidation proneReduced lipophilicityLowers logP, potentially reducing metabolic clearance.

Applications in Drug Discovery

GPCR Antagonists (Chemokine Receptors)

N-substituted piperidines are ubiquitous in CCR5 and CCR2 antagonist design. The 1-(pyridin-3-ylmethyl) moiety often serves as an "anchor" that binds to accessory pockets within the transmembrane bundle, providing selectivity over homologous receptors.

FKBP12/FKBP51 Ligands

Pipecolic acid is the core residue of Rapamycin and FK506. Synthetic analogs replacing the macrocycle with smaller N-substituents (like the 3-pyridylmethyl group) have been explored to create "bump-hole" selectivity for specific FKBP isoforms (e.g., FKBP51 vs. FKBP52), crucial for treating stress-related disorders.

Metalloprotease Inhibition

In the design of TACE (ADAM17) or MMP inhibitors, the carboxylic acid binds the catalytic zinc, while the pyridine nitrogen can form a secondary interaction with the S1' pocket, enhancing potency and selectivity.

Experimental Workflow: Synthesis & Validation

Synthesis Protocol: Reductive Amination

Standard Operating Procedure (SOP) for the synthesis of this compound.

Reagents:

  • (S)-Piperidine-2-carboxylic acid (Pipecolic acid)[2]

  • 3-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Pre-complexation: Dissolve (S)-pipecolic acid (1.0 eq) in dry DCM/MeOH (4:1 ratio). Add 3-pyridinecarboxaldehyde (1.1 eq) and catalytic AcOH (0.1 eq). Stir at room temperature for 1 hour to form the iminium ion species.

    • Expert Insight: The addition of MeOH is crucial for solubilizing the zwitterionic amino acid.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Why STAB? It is milder than NaCNBH

      
       and avoids toxic cyanide byproducts, while being selective for imines over aldehydes.
      
  • Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target mass: [M+H]

    
    
    
    
    
    221.1).
  • Workup: Quench with saturated NaHCO

    
    . Extract aqueous layer with DCM (3x).
    
    • Note: The product is amphoteric. If extraction is poor, adjust pH to ~6 (isoelectric point) and use n-butanol or purify directly via ion-exchange chromatography (Dowex 50W).

  • Purification: Recrystallize from EtOH/Et

    
    O or purify via reverse-phase HPLC (C18, H
    
    
    
    O/MeCN gradient).
Self-Validating QC Criteria
  • NMR Verification: The methylene protons between the pyridine and piperidine nitrogen should appear as a singlet (or AB quartet if chiral influence is strong) around

    
     3.5–4.0 ppm.
    
  • Chiral Integrity: Use chiral HPLC to ensure no racemization occurred at the C2 position during the reductive amination (enantiomeric excess > 98%).

Visualization: Mechanism of Action & Workflow

Diagram: The "Functionalized Constraint" Concept

This diagram illustrates how the molecule bridges the gap between conformational rigidity and receptor interaction.

G Core Pipecolic Acid Core (Conformational Constraint) Mod N-(3-Pyridylmethyl) (Electronic Vector) Core->Mod N-Alkylation Target Target Receptor (GPCR / Protease) Core->Target Induces Beta-Turn Fits Hydrophobic Pocket Mod->Target H-Bond Acceptor (N) Pi-Stacking

Caption: The pipecolic core freezes the peptide backbone geometry, while the pyridyl tail extends to engage distal residues via hydrogen bonding.

Diagram: Synthesis Decision Tree

A logic flow for synthesis and troubleshooting.

Synthesis Start Start: Pipecolic Acid + 3-Py-CHO Solubility Is Amino Acid Soluble? Start->Solubility AddMeOH Add MeOH/DCM (1:4) Solubility->AddMeOH No Imine Form Iminium Ion Solubility->Imine Yes AddMeOH->Imine Reduce Add STAB (Reductive Amination) Imine->Reduce Check LC-MS Check Reduce->Check Success Product Formed? Check->Success Workup Workup: pH Adjustment Success->Workup Yes Fail Use Pre-formed Ester (Methyl Pipecolate) Success->Fail No (Low Yield)

Caption: Decision tree for the reductive amination synthesis, highlighting the critical solubility step.

Data Summary: Physicochemical Profile

PropertyValue / DescriptionRelevance
Molecular Weight 220.27 g/mol Fragment-like, ideal for FBDD.
cLogP ~1.2Optimal for oral bioavailability (Rule of 5).
H-Bond Acceptors 4 (COOH + 2 N)High interaction potential.
Rotatable Bonds 3Low entropic penalty upon binding.
pKa (Pyridine) ~5.2Partially ionized at acidic pH (lysosome/inflamed tissue).

References

  • Vertex AI Search. (2025). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. ResearchGate.

  • National Institutes of Health (NIH). (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. PubMed.

  • BOC Sciences. (n.d.). This compound Product Page.

  • MDPI. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design.

  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Piperidinecarboxylic acid Properties (Reference for Pipecolic Core).

Sources

A Senior Application Scientist's Guide to Pyridine-Substituted Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide and small molecule scaffolds represents a cornerstone of modern medicinal chemistry. Among these, pyridine-substituted amino acids, or pyridylalanines, have emerged as a class of exceptional value. This technical guide provides an in-depth comparative analysis of 2-, 3-, and 4-pyridylalanines, detailing their unique electronic and conformational properties. We will explore the strategic rationale behind their deployment in drug design, covering their roles as peptidomimetics, metal-chelating agents, and versatile building blocks. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive reference to authoritative sources.

The Strategic Imperative for Non-Canonical Amino Acids

In the landscape of drug discovery, the 20 proteinogenic amino acids offer a foundational but limited chemical space. The strategic incorporation of unnatural amino acids (UAAs) provides a powerful toolkit to modulate the physicochemical and pharmacological properties of therapeutic candidates.[1] UAAs are instrumental in developing peptide and peptidomimetic drugs with enhanced target selectivity and optimized characteristics.[1] Pyridine-substituted amino acids, a prominent class of UAAs, exemplify this principle by introducing a heteroaromatic pyridine ring, which imparts unique structural and electronic features.[2][3]

The Pyridine Moiety: A Privileged Heterocycle in Drug Design

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions, both of which are critical for molecular recognition at biological targets. Furthermore, the basicity of the pyridine nitrogen enhances aqueous solubility, a desirable property for many drug candidates.[4]

The position of the nitrogen atom within the pyridine ring significantly influences the electronic distribution and, consequently, the molecule's properties. This leads to distinct behaviors among the 2-, 3-, and 4-pyridylalanine isomers.

A Comparative Analysis of Pyridylalanine Isomers

The three main isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—each offer a unique set of properties that can be leveraged in drug design.[3]

Synthesis of Pyridylalanines

The synthesis of pyridylalanines can be achieved through various methods. A common approach involves the diethyl acetamidomalonate condensation with the corresponding pyridylmethyl halide, followed by hydrolysis and decarboxylation.[6][7] Enzymatic resolution or asymmetric synthesis techniques are then employed to obtain the desired enantiomerically pure amino acid.[6][8] The resulting free amino acids can be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to make them suitable for solid-phase peptide synthesis.[6][9][10][11]

Conformational Properties

The conformational preferences of amino acid side chains play a crucial role in determining the three-dimensional structure and biological activity of peptides and proteins. The introduction of a bulky, aromatic pyridine ring restricts the conformational freedom of the side chain. The dihedral angle, which describes the rotation around the Cα-Cβ bond, is a key parameter in conformational analysis.[12] The position of the nitrogen atom in the pyridyl ring influences these preferences through steric and electronic effects. While detailed conformational analysis often requires advanced techniques like NMR spectroscopy and X-ray crystallography, general trends can be inferred from the structural and electronic properties of the isomers.[13][14][15][16]

Positional Isomers: A Head-to-Head Comparison
Property2-Pyridylalanine3-Pyridylalanine4-Pyridylalanine
Nitrogen Position Adjacent to the side chainMeta to the side chainPara to the side chain
Basicity (pKa of Pyridine N) More basic due to proximity of the electron-donating side chainLess basicIntermediate basicity
Metal Chelation Strong bidentate chelation involving the pyridine nitrogen and the amino acid backboneWeaker, potentially monodentate chelationWeaker, potentially monodentate chelation
Hydrogen Bonding Acts as a strong hydrogen bond acceptorActs as a hydrogen bond acceptorActs as a hydrogen bond acceptor
Key Applications Metalloenzyme inhibitors, CatalysisPeptidomimetics, Enhancing solubilityPeptidomimetics, Bioconjugation

Strategic Applications in Medicinal Chemistry

The unique properties of pyridylalanines have led to their widespread use in various areas of drug discovery.

Peptidomimetics: Engineering Stability and Affinity

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability.[17][18] The incorporation of pyridylalanines into peptide sequences is a powerful strategy to create potent and stable peptidomimetics.[19] For instance, replacing natural aromatic amino acids like phenylalanine or tyrosine with 3- or 4-pyridylalanine has been shown to enhance the aqueous solubility and stability of glucagon analogues without compromising their biological activity.[20][21][22]

Workflow for Designing Peptidomimetics with Pyridylalanines

G A Identify Target Peptide & Key Residues B Select Pyridylalanine Isomer (2-, 3-, or 4-Pal) A->B Based on desired properties C Substitute Native Amino Acid with Pal B->C D Synthesize the Modified Peptide C->D Solid-Phase Peptide Synthesis E Evaluate Biological Activity (e.g., Receptor Binding) D->E F Assess Physicochemical Properties (Solubility, Stability) D->F G Iterative Optimization E->G F->G G->B Refine choice of isomer or position

Caption: A logical workflow for the rational design of peptidomimetics incorporating pyridylalanines.

Metal Chelation: Targeting Metalloenzymes

Approximately one-third of all proteins are metalloproteins, which require metal ions for their function.[23][24] Metalloenzymes, a subclass of metalloproteins, are critical drug targets in various diseases, including cancer and cardiovascular disorders.[23] The pyridine ring, particularly in the 2-position, can act as a potent metal-binding group.[25] The nitrogen atom of the pyridine ring and the amino and carboxyl groups of the amino acid backbone can coordinate with the metal ion in the enzyme's active site, leading to potent inhibition.[26][27] This makes 2-pyridylalanine a valuable building block for designing selective metalloenzyme inhibitors.[23]

Signaling Pathway of Metalloenzyme Inhibition

G cluster_0 Metalloenzyme Active Site Metal Metal Ion (e.g., Zn2+) Product Product Metal->Product Catalyzes conversion Inactive Inactive Enzyme-Inhibitor Complex Metal->Inactive Substrate Substrate Substrate->Metal Binds to Inhibitor Pyridylalanine-based Inhibitor Inhibitor->Metal Chelates Inhibitor->Inactive

Caption: Inhibition of a metalloenzyme by a pyridylalanine-containing inhibitor through metal chelation.

Versatile Building Blocks in Combinatorial Chemistry

Pyridylalanines serve as important building blocks in the synthesis of diverse and complex organic molecules for drug discovery.[2] Their unique structural and functional properties make them valuable components in combinatorial libraries, enabling the rapid generation of a large number of compounds for high-throughput screening.[10][28] Furthermore, the pyridine moiety can be readily functionalized, allowing for further diversification of the chemical space.[29]

Experimental Protocols

Synthesis of Boc-L-3-pyridylalanine

This protocol describes the protection of L-3-pyridylalanine with a Boc group, a common step in preparing it for peptide synthesis.[9]

Materials:

  • L-3-pyridylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Anhydrous potassium carbonate

  • 1,4-Dioxane

  • Water

  • Citric acid

  • Sodium chloride

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Ether

Procedure:

  • Suspend L-3-pyridylalanine (54 mmol) in water (50 ml) and cool in an ice bath.

  • Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous solution with ethyl acetate (2 x 20 ml) to remove any unreacted Boc anhydride.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride.

  • Extract the product with ethyl acetate (5 x 20 ml).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate to a low volume under reduced pressure until crystallization begins.

  • Cool the mixture at 0°C for 1 hour to complete crystallization.

  • Collect the crystals by filtration, wash with ether, and dry to obtain Boc-L-3-pyridylalanine.[9]

Characterization of Pyridine-Substituted Amino Acids

The successful synthesis and purity of pyridylalanines and their derivatives must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[30] Specific chemical shifts and coupling patterns will be indicative of the pyridine ring and the amino acid backbone.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its identity.[31][32]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate enantiomers if a chiral column is used.[32][33] The retention time is a characteristic property of the compound under specific chromatographic conditions.

Conclusion and Future Perspectives

Pyridine-substituted amino acids are a versatile and valuable class of building blocks in medicinal chemistry. Their unique electronic and conformational properties, which can be fine-tuned by altering the position of the nitrogen atom in the pyridine ring, offer a powerful tool for modulating the pharmacological properties of drug candidates. From enhancing the stability and solubility of peptidomimetics to enabling the design of potent metalloenzyme inhibitors, the applications of pyridylalanines are vast and continue to expand. Future research in this area will likely focus on the development of novel synthetic methodologies for accessing a wider range of substituted pyridylalanines and their incorporation into new therapeutic modalities, such as antibody-drug conjugates and targeted protein degraders. The continued exploration of this privileged scaffold promises to yield new and improved therapies for a wide range of diseases.

References

  • Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-(4-Pyridyl)-L-alanine as a Key Building Block in Medicinal Chemistry. Retrieved from [Link]

  • Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8068. [Link]

  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. Retrieved from [Link]

  • Al-bogami, A. S., Al-Malki, J. S., & El-Sharkawy, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International, 2023, 8860166. [Link]

  • Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8068. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. Retrieved from [Link]

  • Sullivan, P. T., Kester, M., & Norton, S. J. (1973). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry, 16(8), 958–959. [Link]

  • Lodi, A., Ni, F., & Wysocki, V. H. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987. [Link]

  • Sullivan, P. T., Kester, M., & Norton, S. J. (1973). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry, 16(8), 958–959. [Link]

  • ResearchGate. (n.d.). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

  • Kvasnica, M., Soural, M., & Hlaváč, J. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2929–2939. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of metal-binding amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]

  • Abraham, D. J., Mehanna, A. S., & Williams, F. L. (1984). Synthesis of pyridine derivatives of L-phenylalanine as antisickling reagents. Journal of Medicinal Chemistry, 27(5), 596–600. [Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

  • Bartling, C. R. O., Provis, J. P., Mobli, M., & Clark, R. J. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1–13. [Link]

  • ResearchGate. (n.d.). Synthesis of a new metal chelating amino acid: Terpyridyl-alanine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Retrieved from [Link]

  • T. M. L. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 125–130. [Link]

  • ResearchGate. (n.d.). (PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability. Retrieved from [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]

  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(2). [Link]

  • Singh, Y., Sharma, R., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lätti, S., Viklund, I., & Oksanen, E. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 21(10), 1649–1656. [Link]

  • Aapptec. (n.d.). Fmoc-3-Pal-OH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-3-(4-Pyridyl)-alanine in Agrochemicals: Properties and Applications. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Kang, Y. K., & Park, H. S. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Organic Chemistry, 66(26), 8863–8871. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2021). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. Retrieved from [Link]

  • YouTube. (2020). Conformational analysis of rigid molecules. Retrieved from [Link]

Sources

Technical Monograph: Bioavailability & Metabolic Stability of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the bioavailability and metabolic stability of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid . This molecule, a structural hybrid of a pipecolic acid core and a 3-picolyl side chain, presents unique ADME (Absorption, Distribution, Metabolism, Excretion) challenges typical of zwitterionic, nitrogen-rich heterocycles.

The following analysis synthesizes physicochemical first principles with established metabolic pathways for pyridine and piperidine scaffolds.

Executive Summary

This compound (also known as N-(3-picolyl)pipecolic acid) is a zwitterionic small molecule. Its pharmacological interest often lies in its structural similarity to Nipecotic Acid (a GABA uptake inhibitor) and Pipecolic Acid (a lysine metabolite and core scaffold for local anesthetics and sEH inhibitors).

  • Bioavailability Classification: Likely BCS Class III (High Solubility, Low Permeability).

  • Primary Stability Liability: Oxidative N-dealkylation at the methylene linker and Pyridine N-oxidation.

  • Key Challenge: The zwitterionic nature at physiological pH creates a significant barrier to passive membrane diffusion, particularly for Blood-Brain Barrier (BBB) penetration, unless facilitated by specific transporters (e.g., PAT1).

Physicochemical Profile & Permeability Logic

To understand the bioavailability of this compound, one must first analyze its ionization state. The molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid.

Ionization and Zwitterionic Character

At physiological pH (7.4), the compound exists primarily as a zwitterion.

  • Acidic Moiety (COOH): pKa ≈ 3.5 – 4.0 (Deprotonated to COO⁻).

  • Basic Moiety (Tertiary Amine): pKa ≈ 8.5 – 9.5 (Protonated to NH⁺).

  • Pyridine Nitrogen: pKa ≈ 5.2 (Mostly uncharged at pH 7.4).

Implication: The net neutral charge of the zwitterion disguises high polarity. The high desolvation energy required to move the charged centers into the lipid bilayer results in a low distribution coefficient (LogD).

Calculated Physicochemical Data
ParameterEstimated ValueImpact on Bioavailability
MW 220.27 g/mol Favorable (Low MW aids diffusion).
LogP (Octanol/Water) ~ 1.2 (Neutral form)Moderate lipophilicity if uncharged.
LogD (pH 7.4) -1.5 to -0.5Critical Barrier. Indicates poor passive permeability.
TPSA ~ 50-60 ŲGood, but misleading due to charge state.
H-Bond Donors 1 (COOH/NH+)Low.
H-Bond Acceptors 4Moderate.
Absorption Mechanism

Due to the low LogD, passive transcellular diffusion is inefficient.

  • Oral Bioavailability: Predicted to be low (<30%) unless the compound is a substrate for the Proton-coupled Amino acid Transporter 1 (PAT1) or Peptide Transporter 1 (PEPT1) in the gut.

  • BBB Penetration: Zwitterions generally do not cross the BBB. If this compound targets CNS receptors (e.g., GABA transporters), it likely requires a "Trojan Horse" strategy (prodrug esterification) or active transport.

Metabolic Stability Profile

The metabolic fate of this compound is dictated by three "soft spots": the methylene linker, the pyridine ring, and the carboxylic acid.

Phase I Metabolism (Oxidative)
A. N-Dealkylation (The Major Liability)

The methylene bridge connecting the pyridine and piperidine rings is highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation.

  • Mechanism: CYP enzymes (likely CYP3A4 or CYP2D6) hydroxylate the benzylic carbon (α-carbon).

  • Result: The resulting carbinolamine intermediate is unstable and spontaneously collapses, cleaving the molecule into Pipecolic Acid and Pyridine-3-carboxaldehyde (which is further oxidized to Nicotinic Acid).

B. Pyridine N-Oxidation

The pyridine nitrogen is a nucleophilic center susceptible to oxidation.

  • Enzymes: CYP450s and Flavin-containing Monooxygenases (FMOs) .

  • Product: 1-(pyridin-3-ylmethyl-N-oxide)piperidine-2-carboxylic acid. This metabolite is more polar and typically excreted renally.

C. Pyridine Ring Oxidation (C-Oxidation)

Unlike phenyl rings, the electron-deficient pyridine ring is susceptible to nucleophilic attack by Aldehyde Oxidase (AO) .

  • Reaction: Oxidation at the 2-, 4-, or 6-position of the pyridine ring to form a pyridone.

  • Significance: AO metabolism is a common cause of clinical failure because it is not detected in standard microsome assays (which lack cytosolic AO).

Phase II Metabolism (Conjugative)
  • Glucuronidation: The carboxylic acid at position 2 is a candidate for acyl-glucuronidation by UGT enzymes . However, steric hindrance from the adjacent bulky piperidine ring may reduce the rate compared to less substituted acids.

Visualization: Metabolic Pathways[1]

The following diagram illustrates the predicted metabolic tree for the compound, highlighting the critical cleavage pathway.

MetabolicPathways Parent 1-(pyridin-3-ylmethyl) piperidine-2-carboxylic acid (Parent Drug) Carbinolamine Carbinolamine Intermediate (Unstable) Parent->Carbinolamine CYP-mediated C-Hydroxylation (Linker) NOxide Pyridine-N-Oxide Metabolite Parent->NOxide FMO / CYP N-Oxidation Pyridone 2/4/6-Pyridone (AO Mediated) Parent->Pyridone Aldehyde Oxidase (Cytosolic) Glucuronide Acyl-Glucuronide Conjugate Parent->Glucuronide UGT Conjugation Pipecolic Pipecolic Acid (Inactive/Endogenous) Carbinolamine->Pipecolic Spontaneous Cleavage Aldehyde Pyridine-3- carboxaldehyde Carbinolamine->Aldehyde Spontaneous Cleavage Nicotinic Nicotinic Acid (Vitamin B3) Aldehyde->Nicotinic Oxidation

Caption: Predicted metabolic map showing the central liability of N-dealkylation (center) and competitive ring oxidation pathways.

Experimental Validation Protocols

To confirm the theoretical profile above, the following self-validating experimental workflows are recommended.

Protocol: PAMPA-BBB (Permeability)

Objective: Determine if the zwitterion can cross the blood-brain barrier via passive diffusion.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Donor Plate: Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4). Add 200 µL to the donor wells of a PAMPA sandwich plate (coated with porcine brain lipid extract).

  • Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor concentrations using LC-MS/MS.

  • Calculation: Calculate the Effective Permeability (

    
    ).
    
    • Validation Criteria: High permeability markers (e.g., Verapamil) must show

      
       cm/s. Theophylline (low permeability) must show 
      
      
      
      cm/s.
Protocol: Metabolic Stability (S9 Fraction vs. Microsomes)

Objective: Distinguish between CYP metabolism and Aldehyde Oxidase (AO) metabolism.

  • Rationale: Microsomes contain CYPs but lack cytosolic AO. S9 fractions contain both. If stability is high in microsomes but low in S9, AO metabolism is implicated.

Workflow:

  • Incubation System:

    • Arm A: Human Liver Microsomes (HLM) + NADPH (Tests CYP/FMO).

    • Arm B: Human Liver S9 Fraction + NADPH (Tests CYP/FMO/AO).

    • Arm C: Human Liver S9 Fraction + AO Inhibitor (Hydralazine) (Confirms AO).

  • Reaction: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and appearance of +16 Da (Oxidation) or -107 Da (Loss of pyridine ring) peaks.

  • Data Processing: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
Visualization: Stability Workflow

StabilityWorkflow cluster_Assays Incubation Conditions Sample Test Compound (1 µM) HLM Microsomes (CYP only) Sample->HLM S9 S9 Fraction (CYP + Cytosol) Sample->S9 S9_Hyd S9 + Hydralazine (AO Inhibited) Sample->S9_Hyd Analysis LC-MS/MS Kinetic Analysis HLM->Analysis S9->Analysis S9_Hyd->Analysis Result Determine CL_int & Identify Metabolites Analysis->Result

Caption: Differential stability assay to isolate Cytosolic (AO) vs. Microsomal (CYP) clearance mechanisms.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Pecic, S., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica.[1] Retrieved from [Link]

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

  • He, M. (2006).[2] Pipecolic acid in microbes: biosynthetic routes and enzymes.[2] Journal of Industrial Microbiology & Biotechnology.[2] Retrieved from [Link]

Sources

Identifying Target Receptors for 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a comprehensive, multi-phase strategy for the deconvolution of biological targets for the novel compound, 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid. Structurally, the molecule contains a piperidine-2-carboxylic acid core, a known pharmacophore related to nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3] This structural similarity establishes a primary hypothesis: the compound is likely to interact with GABA transporters (GATs).[4][5][6] However, a rigorous and unbiased approach is essential to confirm this hypothesis and uncover potential novel targets or off-target activities. We will proceed through a logical funnel, beginning with broad computational predictions and systematically narrowing the focus through direct biochemical binding assays, cellular target engagement, and functional validation. This document provides the theoretical basis and detailed, field-tested protocols for each stage of the target identification cascade.

Introduction to the Molecule of Interest

Chemical Structure: this compound

The molecule is a derivative of piperidine-2-carboxylic acid, featuring a pyridin-3-ylmethyl substituent on the piperidine nitrogen. This substitution introduces a lipophilic, aromatic character not present in the parent nipecotic acid scaffold, which could significantly alter its binding affinity, selectivity, and ability to cross the blood-brain barrier.[1][7] The primary hypothesis is that this compound modulates GABAergic neurotransmission by inhibiting one or more of the four GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1).[8] Dysregulation of these transporters is implicated in numerous neurological disorders, including epilepsy, making their modulation a key therapeutic strategy.[5][9]

The Target Identification Funnel: A Strategic Overview

Successful target identification relies on a phased approach that progressively builds evidence and refines hypotheses.[10] Our strategy begins with low-cost, high-throughput computational methods to generate a broad list of potential targets. This list is then triaged and subjected to increasingly specific and physiologically relevant experimental validation.

TargetID_Funnel cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Orthogonal Validation P1 In Silico & Computational Screening P2 In Vitro Binding Assays (Biochemical Validation) P1->P2 Prioritized Target List P3 Cellular Target Engagement & Functional Assays P2->P3 Confirmed Binders P4 Advanced Proteomic & Genetic Methods P3->P4 Functionally Active Targets Conclusion Lead Optimization & Further Development P4->Conclusion Validated Target(s)

Caption: The Target Identification Funnel.

Phase 1: In Silico and Computational Approaches (Hypothesis Generation)

The initial phase leverages computational tools to predict potential biological targets based on the compound's structure, minimizing initial experimental costs.[11][12][13]

Ligand-Based and Receptor-Based Screening

We will employ a dual strategy:

  • Ligand-Based Methods: These methods compare the query molecule to databases of compounds with known biological activities. Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to forecast potential targets.[14]

  • Receptor-Based Methods (Reverse Docking): This approach docks the small molecule into the binding sites of a large collection of protein crystal structures to calculate binding energies.[15] Web servers like ReverseDock and TarFisDock can screen our compound against thousands of potential protein targets.[16][17][18][19]

Protocol 1: In Silico Target Prediction
  • Prepare Compound Structure: Generate a 2D structure (SMILES string) and a 3D conformer (.mol2 or .sdf file) of this compound.

  • Ligand-Based Prediction:

    • Navigate to the SwissTargetPrediction web server.[14]

    • Input the SMILES string of the compound.

    • Select Homo sapiens as the target organism.

    • Run the prediction and analyze the results, focusing on targets with the highest probability scores.

  • Reverse Docking:

    • Navigate to a reverse docking server like ReverseDock.[16][17]

    • Upload the 3D structure of the ligand.

    • Select a comprehensive protein target database (e.g., PDB).

    • Initiate the docking simulation.

  • Data Consolidation: Compile the top-ranked targets from both methods into a single list. Prioritize targets that appear in both analyses, with special attention to GABA transporters and other CNS-related receptors or enzymes.

Table 1: Anticipated In Silico Target Classes
Target ClassRationalePotential Subtypes
Solute Carrier (SLC) Transporters High structural similarity to nipecotic acid, a known GAT inhibitor.[1][4]GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), BGT1 (SLC6A12)
GPCRs (e.g., Nicotinic) Presence of a pyridine ring, a common feature in nicotinic ligands.α4β2, α7 nAChR
Ion Channels Piperidine scaffolds are present in various ion channel modulators.Voltage-gated sodium or calcium channels
Enzymes (e.g., Aminotransferases) Potential interaction with GABA-metabolizing enzymes.GABA-T

Phase 2: In Vitro Binding Assays (Biochemical Validation)

This phase aims to confirm direct physical interaction between the compound and the high-priority targets identified in silico.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a target receptor.[20][21] These are competitive assays where the test compound's ability to displace a known high-affinity radioligand is measured.[20]

Protocol 2: Competitive Radioligand Binding Assay
  • Receptor Preparation: Obtain membrane preparations from cells or tissues expressing the target receptor (e.g., HEK293 cells overexpressing human GAT1).[22]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1), and a range of concentrations of the test compound.[22]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[22]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters. The filters trap the membranes while unbound ligand passes through.[22][23]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[22]

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration inhibiting 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[20][22]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding kinetics (association rate, kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be derived.[24][25][26]

Protocol 3: Small Molecule-Protein Interaction Analysis via SPR
  • Chip Preparation: Immobilize the purified target protein (e.g., recombinant GAT1) onto a sensor chip surface using standard amine coupling chemistry.[24][25]

  • Analyte Injection: Prepare a series of concentrations of the test compound in a suitable running buffer. Inject the compound solutions sequentially over the protein-coated surface and a reference surface (for subtracting bulk refractive index changes).[27]

  • Data Acquisition: Monitor the binding response in real-time as a change in resonance units (RU). Follow the association phase with a buffer-only injection to monitor the dissociation phase.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.[26][28]

Table 2: Data Presentation for In Vitro Binding
TargetRadioligand Assay (Ki, nM)SPR (KD, nM)SPR (kon, M⁻¹s⁻¹)SPR (koff, s⁻¹)
GAT1ValueValueValueValue
GAT2ValueValueValueValue
GAT3ValueValueValueValue
Target XValueValueValueValue

Phase 3: Cellular Target Engagement & Functional Assays

Confirming that the compound binds its target in a complex cellular environment and elicits a functional response is a critical validation step.[29]

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[29][30][31]

Protocol 4: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells (e.g., a neuroblastoma cell line) with the test compound or a vehicle control (DMSO) for a set period (e.g., 1 hour).[30]

  • Heat Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures for a short duration (e.g., 3 minutes).[29]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[29]

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein via high-speed centrifugation (e.g., 20,000 x g).[29]

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a target-specific antibody.[29][32]

  • Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.[33]

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot (Quantify Target Protein) E->F G 7. Analyze Data (Plot Melting Curves) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Assays

For the primary hypothesized targets, GATs, a functional assay would measure the inhibition of GABA uptake.

Protocol 5: [³H]GABA Uptake Assay
  • Cell Culture: Plate cells expressing the target GAT subtype (e.g., primary astrocytes or transfected cell lines) in 24-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a known inhibitor (e.g., tiagabine for GAT1) for 15-30 minutes.[6]

  • Initiate Uptake: Add a solution containing a low concentration of [³H]GABA to each well to start the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 10-20 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis & Quantification: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.

  • Analysis: Calculate the percentage inhibition of GABA uptake at each compound concentration and determine the IC₅₀ value.

Phase 4: Advanced Orthogonal Validation

For novel or unexpected targets, more advanced, unbiased methods may be required to confirm the interaction.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful unbiased method for identifying binding partners from a complex protein mixture, such as a cell lysate.[34][35][36] The small molecule is immobilized on a solid support and used as "bait" to "fish" for its binding partners.[37][38]

Protocol 6: Affinity Chromatography Target Identification
  • Probe Synthesis: Synthesize a derivative of the compound with a linker at a position non-essential for activity, terminating in a functional group (e.g., amine or carboxyl) for immobilization.

  • Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).[34]

  • Affinity Pull-down: Incubate the compound-coupled resin with a native cell or tissue lysate.[34] As a control, incubate a parallel lysate with resin that has not been coupled to the compound.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific binders by mass spectrometry (e.g., LC-MS/MS).[35][36]

AC_MS_Workflow cluster_0 Preparation cluster_1 Pull-down cluster_2 Analysis A 1. Immobilize Compound on Affinity Resin C 3. Incubate Lysate with Resin A->C B 2. Prepare Cell Lysate B->C D 4. Wash Away Non-specific Proteins C->D E 5. Elute Bound Proteins D->E F 6. SDS-PAGE Separation E->F G 7. Mass Spectrometry (LC-MS/MS) F->G H 8. Identify Proteins G->H

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Conclusion and Future Directions

This structured, multi-faceted approach provides a robust framework for the comprehensive target deconvolution of this compound. By systematically progressing from broad, computational hypotheses to rigorous biochemical and cellular validation, this strategy will confidently identify the primary biological targets, elucidate the mechanism of action, and uncover any potential off-target interactions. The results will form a critical foundation for subsequent lead optimization, preclinical safety assessment, and the overall advancement of this compound in the drug development pipeline.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. Vertex AI Search.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • The GABA transporter and its inhibitors. PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • What are GAT1 inhibitors and how do they work?.
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • GABA reuptake inhibitor. Wikipedia.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Saturation Radioligand Binding Assays. Alfa Cytology - Rdcthera.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.
  • Affinity Chromatography.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • In Silico Target Prediction for Small Molecules. PubMed.
  • bio.tools · Bioinformatics Tools and Services Discovery Portal. bio.tools.
  • TarFisDock: a web server for identifying drug targets with docking approach. PMC.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • SwissTargetPrediction · bio.tools. bio.tools.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Reichert Technologies.
  • In Silico Target Prediction.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • Small-molecule Target and Pathway Identific
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Recent Advances in In Silico Target Fishing. MDPI.
  • GABA transporter. Wikipedia.
  • Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. PubMed.
  • Full article: Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI.
  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
  • Any one can tell why the reverse dock results are pending???Kindly share any online server link for inverse docking ??.

Sources

Methodological & Application

Application Note: High-Throughput Preparation of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the synthesis and purification of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid , a critical "proline-mimetic" scaffold. Unlike flexible linear amino acids, this bicyclic-like system (via the internal H-bond network between the pyridine nitrogen and carboxylic acid) offers restricted conformational space, enhancing binding affinity for GPCRs and enzyme active sites (e.g., metalloproteinases or GABA transporters).

For High-Throughput Screening (HTS), the free acid form presents solubility challenges and zwitterionic complexity. Therefore, this protocol prioritizes a "Catch-and-Release" solid-phase extraction (SPE) methodology compatible with 96-well parallel synthesis, ensuring high purity without time-consuming chromatography.

Retrosynthetic Analysis & Mechanism

To ensure scalability and minimize side reactions (such as over-alkylation), we utilize Reductive Amination rather than direct alkylation. Direct alkylation of pipecolic acid with 3-(chloromethyl)pyridine often leads to mixtures of mono- and bis-alkylated products or esterification.

The Pathway:

  • Condensation: Methyl pipecolate reacts with pyridine-3-carboxaldehyde to form an iminium ion intermediate.

  • Reduction: Selective reduction of the iminium species by Sodium Triacetoxyborohydride (STAB) yields the tertiary amine.

  • Hydrolysis: Saponification of the methyl ester reveals the target free acid.

Mechanistic Diagram

ReactionScheme SM1 Methyl Pipecolate (Amine) Inter Iminium Ion Intermediate SM1->Inter DCM, AcOH SM2 Pyridine-3-carboxaldehyde (Aldehyde) SM2->Inter Prod_Ester Intermediate Ester (Stable) Inter->Prod_Ester NaBH(OAc)3 (Selective Reduction) Final Target Acid: 1-(pyridin-3-ylmethyl) piperidine-2-COOH Prod_Ester->Final LiOH, THF/H2O (Saponification)

Figure 1: Synthetic pathway utilizing reductive amination followed by saponification.

Experimental Protocol

This protocol is designed for a 96-well deep-well plate format but can be scaled to single-flask synthesis.

Phase 1: Reductive Amination (Parallel Synthesis)

Objective: Couple the amine and aldehyde to form the ester intermediate.

ReagentEquiv.[1]RoleNotes
Methyl Pipecolate HCl 1.0SubstrateDesalting not required if TEA is added.
Pyridine-3-carboxaldehyde 1.2ElectrophileSlight excess ensures amine consumption.
Triethylamine (TEA) 1.0BaseNeutralizes the HCl salt.
Sodium Triacetoxyborohydride (STAB) 1.5ReductantSafer/milder than NaBH3CN; no HCN generation.
Acetic Acid (AcOH) 1.0CatalystPromotes iminium ion formation.
Dichloromethane (DCM) -SolventAnhydrous preferred.

Step-by-Step:

  • Preparation: In a 2 mL 96-well deep-well plate, dispense Methyl Pipecolate HCl (0.1 mmol/well).

  • Solubilization: Add 0.5 mL DCM followed by TEA (0.1 mmol). Shake for 5 mins.

  • Aldehyde Addition: Add Pyridine-3-carboxaldehyde (0.12 mmol) and AcOH (0.1 mmol). Shake for 30 mins at Room Temperature (RT) to form the imine.

  • Reduction: Add STAB (0.15 mmol) as a solid or suspension in DCM.

  • Incubation: Seal plate and shake at RT for 16 hours (overnight).

  • Quench: Add 0.5 mL sat. NaHCO3 to quench unreacted borohydride.

Phase 2: Purification (SCX "Catch-and-Release")

Logic: The product contains a basic pyridine and a tertiary amine. It will bind to Strong Cation Exchange (SCX) resin. Neutral aldehydes and borate salts will wash through.

  • Load: Transfer the organic layer (DCM) to a pre-conditioned SCX cartridge (e.g., 500 mg sorbent).

  • Wash: Elute with 3 mL MeOH (removes non-basic impurities).

  • Elute: Elute product with 3 mL 2M NH3 in MeOH .

  • Concentrate: Evaporate solvent (SpeedVac or N2 blowdown) to yield the pure Methyl Ester intermediate .

Phase 3: Hydrolysis to Target Acid
  • Dissolve: Redissolve the ester residue in 0.5 mL THF.

  • React: Add 0.5 mL 1M LiOH (aq) .

  • Incubate: Shake at 40°C for 4 hours.

  • Neutralize: Carefully adjust pH to ~6-7 using 1M HCl. Note: For HTS, the lithium salt form is often acceptable and preferred for solubility.

  • Final Polish: If salt-free acid is required, pass through a reverse-phase SPE or crystallize from EtOH/Ether.

HTS Workflow Diagram

This diagram illustrates the automated logic flow for library production.

HTS_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification (SCX) cluster_finish Finishing Dispense Dispense Reagents (Liquid Handler) Reaction Reaction Incubation (16h, RT) Dispense->Reaction Load Load onto SCX Cartridge Reaction->Load Wash Wash (MeOH) Remove Aldehyde/Borates Load->Wash Waste Elute Elute (NH3/MeOH) Collect Product Wash->Elute Product Hydrolysis Saponification (LiOH) Elute->Hydrolysis QC QC: LCMS & NMR Hydrolysis->QC Plating Format into DMSO Stock QC->Plating Pass

Figure 2: Automated workflow for parallel synthesis and purification.

Quality Control & Validation

Analytical Criteria

For HTS acceptance, the compound must meet the following metrics:

MetricAcceptance CriteriaMethod
Purity > 90% (ELSD/UV 254nm)UPLC-MS
Identity [M+H]+ = 221.12 ± 0.5Mass Spectrometry
Solubility Clear at 10 mM in DMSOVisual / Nephelometry
Self-Validating Checkpoint
  • The SCX Test: If the final yield is low, check the SCX "Wash" fraction by LCMS.

    • Presence of Product in Wash: Indicates the SCX capacity was exceeded or the pH was too low (ensure free base form before loading).

    • Presence of Aldehyde in Elution: Indicates insufficient washing.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Pipecolic Acid Biosynthesis & Derivatives: He, M., et al. "Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity." The Plant Cell, 2017, 29(5).

  • SCX Purification Strategies: "Solid Phase Extraction (SPE) for High Throughput Synthesis." Biotage Application Notes.
  • GABA Uptake Inhibitors (Nipecotic Acid Analogs): Rudy, H. K., et al. "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives...[2] as GABA uptake inhibitors."[2] Medicinal Chemistry Research, 2021.[2]

Sources

Technical Guide: Solubilization and Stock Management of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the solubilization, storage, and bioassay application of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid .

This compound is an N-substituted pipecolic acid derivative, structurally related to nipecotic acid (a GABA uptake inhibitor). Its physicochemical profile—containing a basic pyridine ring, a basic piperidine nitrogen, and an acidic carboxyl group—creates a zwitterionic character that demands specific handling to ensure consistent bioavailability in screening assays.

Part 1: Compound Profile & Solubility Logic

Understanding the molecular behavior of this compound is the prerequisite for a stable protocol.

PropertyCharacteristicImplication for Solubilization
Core Structure N-substituted Pipecolic AcidThe N-substitution disrupts the crystal lattice compared to free amino acids, generally improving organic solubility.
Ionization (pKa) COOH (~2.2), Pyridine (~5.2), Piperidine N (~9.0)Exists as a zwitterion at neutral pH. In pure DMSO (aprotic), the zwitterionic form can be "sticky" or slow to dissolve without proton manipulation.
Hygroscopicity Moderate to HighThe compound will absorb atmospheric water, altering the effective mass. Equilibrate vials to room temperature before opening.
Preferred Solvent DMSO (Dimethyl Sulfoxide)Anhydrous DMSO disrupts intermolecular hydrogen bonding, stabilizing the compound for long-term storage.

The "DMSO Shock" Phenomenon: Directly adding a high-concentration DMSO stock of a lipophilic zwitterion into aqueous media can cause immediate, microscopic precipitation ("crashing out"). This protocol utilizes an Intermediate Dilution Step to mitigate this risk.

Part 2: Calculation & Preparation Framework

Target Stock Concentration: 10 mM or 50 mM . Avoid saturating the solution (e.g., >100 mM) unless strictly necessary, as this increases the risk of precipitation upon freeze-thaw cycles.

Molarity Calculation Table (Example)

Assume Molecular Weight (MW) ≈ 220.27 g/mol (Free Acid). Always verify the MW on your specific CoA, especially if using a salt form (e.g., Dihydrochloride).

Target Conc.[1][2][3][4]Mass of CompoundVolume of DMSO
10 mM 1.0 mg454.0 µL
10 mM 5.0 mg2.27 mL
50 mM 5.0 mg454.0 µL
50 mM 10.0 mg908.0 µL

Critical Formula:



Part 3: Step-by-Step Solubilization Protocol

This protocol ensures complete dissolution and sterility without degrading the compound.

Phase A: Preparation
  • Environment: Work in a fume hood. For cell-based assays, use a biosafety cabinet and sterile-filtered DMSO.

  • Vial Equilibration: Remove the compound vial from the freezer (-20°C). Let it sit at room temperature for 30 minutes before opening to prevent water condensation inside the vial.

Phase B: Solubilization Workflow

SolubilizationWorkflow Start Start: Weigh Compound AddSolvent Add 80% Calculated DMSO Volume Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Inspect Visual Inspection Vortex->Inspect Sonicate Bath Sonicate (40°C, 10 min) Inspect->Sonicate Particulates Visible TopUp Add Remaining DMSO to Final Vol Inspect->TopUp Clear Solution Sonicate->Inspect Aliquot Aliquot & Store (-20°C) TopUp->Aliquot

Figure 1: Logical workflow for solubilizing zwitterionic compounds in DMSO.

Detailed Steps:

  • Weighing: Weigh the compound into a sterile glass vial (amber preferred). Record the exact mass.

  • Initial Solvent Addition: Add 80% of the calculated DMSO volume. This allows room for volume adjustments if the density changes upon dissolution.

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

  • Thermal Assistance (If needed): If the solution remains cloudy (common for zwitterions), place the vial in a ultrasonic water bath at 40°C for 10–15 minutes.

    • Note: Do not exceed 50°C to avoid thermal degradation of the pyridine ring substituents.

  • Final Volume: Once fully dissolved, add the remaining DMSO to reach the target volume.

  • Sterilization (Optional): If the compound is not sterile, pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate filters as DMSO dissolves them.

Part 4: Bioassay Application (Serial Dilution)

To maintain cell viability and enzyme kinetics, the final DMSO concentration in the assay well should typically be ≤ 0.1% .

The "Intermediate Stock" Strategy: Never dilute a 50 mM DMSO stock directly into the assay media. This causes precipitation.[5] Instead, perform serial dilutions in 100% DMSO first, then perform a single large dilution step into the media.

SerialDilution Stock Primary Stock (10 mM in DMSO) Inter1 Intermediate A (1 mM in DMSO) Stock->Inter1 1:10 Dilution (DMSO to DMSO) Inter2 Intermediate B (0.1 mM in DMSO) Inter1->Inter2 1:10 Dilution (DMSO to DMSO) Well Final Assay Well (1 µM Cpd, 0.1% DMSO) Inter2->Well 1:1000 Dilution (DMSO into Media) Media Assay Media (Aqueous) Media->Well Add 99.9% Vol

Figure 2: Serial dilution strategy to prevent compound precipitation and maintain constant DMSO levels.

Protocol for 1 µM Final Assay Concentration:
  • Step 1 (DMSO Dilution): Dilute the 10 mM Master Stock 1:10 with pure DMSO to create a 1 mM Intermediate Stock .

  • Step 2 (Assay Dilution): Add 1 µL of the 1 mM Intermediate Stock to 999 µL of Assay Media.

    • Result: 1 µM Compound, 0.1% DMSO.

    • Verification: Vortex the media immediately after addition to ensure rapid dispersion.

Part 5: Quality Control & Troubleshooting
IssueObservationRoot CauseCorrective Action
Insolubility Particles remain after sonication.Zwitterionic crystal lattice is too stable.1. Warm to 45°C.2. If permissible, add 1 eq. of HCl (creates salt form).3. Verify you are not using a salt form (e.g., HCl) in pure organic solvent without water.
Precipitation Cloudiness upon adding to media."Crash-out" effect due to polarity shift.Use the Intermediate Stock method (Fig 2). Increase BSA (Bovine Serum Albumin) in media to 0.1% to act as a carrier.
Degradation Yellowing of solution over time.Oxidation of pyridine/piperidine.Store under nitrogen/argon. Ensure DMSO is anhydrous.[1]

Storage Guidelines:

  • Short-term (Weeks): -20°C.

  • Long-term (Months): -80°C.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9820942, (S)-1-(3,3-Dimethyl-2-oxo-pentanoyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. (Structural analog reference for solubility properties). Retrieved from [Link]

  • Tsumoto, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Scientific Reports. Retrieved from [Link]

  • Rudy, H.K.A., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives...[6] as GABA uptake inhibitors.[6] Medicinal Chemistry Research.[6] (Context for nipecotic/pipecolic acid derivative handling). Retrieved from [Link]

Sources

Application Note: HPLC Method Development for 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development strategy for 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid , a zwitterionic intermediate often utilized in the synthesis of GABA uptake inhibitors and enzyme-targeting therapeutics.[1] Due to the molecule's amphoteric nature—containing a basic piperidine nitrogen, a weakly basic pyridine ring, and an acidic carboxylic acid—standard C18 Reversed-Phase (RP) chromatography often yields poor retention and peak tailing.

This guide presents two validated approaches:

  • HILIC-MS/UV Method: The primary choice for high sensitivity and LC-MS compatibility.[1]

  • Ion-Pair RP-HPLC Method: A robust alternative for QC environments using UV detection.[1]

Molecule Analysis & Chromatographic Challenges

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Analyte: this compound[1][2]

  • Core Structure: Pipecolic acid (piperidine-2-carboxylic acid) N-substituted with a 3-picolyl group.[1]

  • pKa Values (Estimated):

    • Carboxylic Acid:[1][3] ~2.2 (Strongly acidic due to proximity to N).

    • Pyridine Nitrogen:[1] ~5.2 (Weakly basic).

    • Piperidine Nitrogen (Tertiary): ~8.8 (Moderately basic).

The Zwitterionic Challenge

At neutral pH (pH ~7.0), the molecule exists primarily as a zwitterion (COO⁻ / NH⁺). This charge neutrality often results in "phase collapse" or elution at the void volume (


) on standard C18 columns.
  • At Acidic pH (< 2.5): Both nitrogens are protonated, and the acid is neutral. The molecule is a dication (highly polar).

  • At Basic pH (> 10.0): The acid is ionized, and nitrogens are neutral. The molecule is an anion .

Method Selection Strategy

The following decision tree illustrates the logic for selecting the appropriate chromatographic mode based on the analyte's ionization state.

MethodSelection Start Analyte Analysis: This compound CheckPolarity Is the molecule highly polar/zwitterionic? Start->CheckPolarity Decision Select Mode CheckPolarity->Decision HILIC HILIC Mode (Recommended for MS) Decision->HILIC High Sensitivity Required LC-MS Compatible RP_IPC RP-Ion Pairing (Recommended for UV/QC) Decision->RP_IPC Standard UV Detection Robust QC Routine RP_HighPH High pH RP (Hybrid Columns Only) Decision->RP_HighPH Alternative Selectivity HILIC_Mech Mechanism: Partitioning into water layer + Ionic Interaction HILIC->HILIC_Mech IPC_Mech Mechanism: Formation of neutral ion-pair with Octanesulfonate RP_IPC->IPC_Mech

Figure 1: Method Development Decision Tree. HILIC is prioritized for MS sensitivity, while Ion-Pairing is chosen for UV stability.[1]

Protocol A: HILIC Method (LC-MS Compatible)[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for this analyte because it retains the polar dicationic form without the need for aggressive ion-pairing reagents that suppress MS ionization.

Reagents & Equipment
  • Column: Zwitterionic HILIC stationary phase (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Detector: ESI-MS (Positive Mode) or UV at 260 nm (Pyridine absorption).[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal for electrospray ionization efficiency.[1]
Temperature 30°CMaintains constant viscosity and retention reproducibility.
Injection Vol 2 - 5 µLLow volume prevents solvent mismatch effects common in HILIC.[1]
Sample Diluent 80:20 ACN:BufferCritical: Sample must be dissolved in high organic % to prevent peak distortion.
Gradient Program

HILIC runs "backward" compared to RP-HPLC.[1] Water is the strong solvent.[4][5][6]

Time (min)% Mobile Phase B (ACN)State
0.095%Initial Hold (Equilibration)
1.095%Injection
8.060%Gradient Elution (Increasing Water)
10.060%Wash
10.195%Return to Initial
15.095%Re-equilibration (Mandatory)

Technical Insight: The pyridine ring and the tertiary amine will be protonated at pH 3.5. The ZIC-HILIC column provides electrostatic interaction with the cationic amines and hydrophilic partitioning, ensuring retention away from the void volume.

Protocol B: Reversed-Phase Ion-Pairing (RP-IPC)[1]

For laboratories equipped only with standard HPLC-UV systems or for routine Quality Control (QC) where MS compatibility is not required, Ion-Pair Chromatography is the gold standard for separating ionic piperidine derivatives.[1]

Reagents & Equipment[1]
  • Column: C18 End-capped (e.g., Waters Symmetry C18 or Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Ion-Pair Reagent (IPR): Sodium 1-Octanesulfonate (SOS).[1]

  • Buffer Preparation: Dissolve 1.1 g of SOS in 1000 mL of 20 mM Phosphate Buffer. Adjust pH to 2.5 using Phosphoric Acid.

  • Mobile Phase A: Buffer + SOS (pH 2.5).

  • Mobile Phase B: Acetonitrile.[5][7][8][9]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure for 5 µm columns.
Detection UV @ 260 nmMax absorption of the nicotinyl (pyridine) chromophore.
Temperature 40°CReduces backpressure and improves mass transfer for ion-pairs.[1]
Mode IsocraticPreferred for IPC to maintain constant equilibrium of the pairing reagent.
Isocratic Method
  • Composition: 85% Buffer (Mobile Phase A) / 15% Acetonitrile (Mobile Phase B).

  • Run Time: ~12-15 minutes.

Mechanism: At pH 2.5, the piperidine and pyridine nitrogens are fully protonated (+). The anionic Octanesulfonate (-) forms a neutral, hydrophobic ion-pair with the analyte, allowing it to retain on the non-polar C18 chain.

Experimental Workflow & Visualization

The following diagram outlines the critical steps for sample preparation and analysis, ensuring data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh Standard (10 mg) Dissolve Dissolve in Diluent (Match Initial MP) Weigh->Dissolve Filter Filter (0.2 µm) PTFE or Nylon Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column (20-30 Column Vols) Equilibrate->Inject Detect Detection (UV 260nm or MS) Inject->Detect Data Data Processing Check Tailing Factor (<1.5) Detect->Data

Figure 2: End-to-End Analytical Workflow. Note the emphasis on equilibration, particularly critical for Ion-Pairing and HILIC modes.

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before routine analysis.

SST Criteria[1]
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • Failure Cause: Secondary silanol interactions.

    • Fix: Increase buffer strength or add 1% Triethylamine (TEA) if using the RP method (ensure pH is reset).

  • Retention Factor (

    
    ):  NLT (Not Less Than) 2.0.
    
    • Failure Cause: Phase collapse or insufficient ion-pairing.[1]

    • Fix: In HILIC, increase % ACN. In RP-IPC, increase concentration of Octanesulfonate.

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Retention Times HILIC: Insufficient water layer formation.[1]Extend equilibration time between runs (at least 15 column volumes).
Baseline Noise (UV) RP-IPC: Impure Ion-Pair Reagent.[1]Use HPLC-grade Sodium Octanesulfonate; wash column with 50:50 Water:Methanol post-analysis.[1]
Split Peaks Sample solvent mismatch.Crucial: In HILIC, the sample diluent must match the initial gradient (e.g., 95% ACN).[10] Injecting 100% aqueous sample destroys peak shape.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[3][8] Retrieved from

  • McCalley, D. V.Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-based Stationary Phases for the Separation of Ionised Solutes in Hydrophilic Interaction Chromatography. Journal of Chromatography A, 1217(20), 3408-3417. (2010).
  • PubChem. Compound Summary: Nipecotic Acid Derivatives. Retrieved from [1]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2023). Retrieved from

Sources

Procedures for salt formation and crystallization of pyridine-piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Salt Formation and Crystallization of Pyridine-Piperidine Scaffolds

Abstract & Scope

Pyridine-piperidine motifs are ubiquitous in medicinal chemistry (e.g., Janus kinase inhibitors, antihistamines) due to their ability to modulate solubility and target binding. However, these scaffolds present a unique challenge: Dual Basicity . The coexistence of a strongly basic secondary amine (piperidine, pKa


 11) and a weakly basic aromatic amine (pyridine, pKa 

5) creates a complex ionization profile.

This guide provides a rational, non-empirical approach to salt selection and crystallization for these derivatives. It moves beyond "trial-and-error" by applying the


pKa rule to target specific nitrogen atoms, ensuring the isolation of stable, crystalline solids rather than hygroscopic oils.

Pre-Formulation Characterization: The "Dual-Base" Challenge

Before attempting crystallization, one must understand the ionization hierarchy of the molecule.

  • The Strong Link (Piperidine): With a pKa of ~11.0–11.2, this nitrogen is protonated by almost all pharmaceutical acids. It is the primary site for mono-salt formation.

  • The Weak Link (Pyridine): With a pKa of ~5.2, this nitrogen requires strong acids (pKa < 2) to protonate fully.

  • The Trap: Attempting to form a salt with a weak acid (e.g., fumaric acid) using a 2:1 stoichiometry often fails because the pyridine nitrogen cannot sustain the salt bond, leading to disproportionation or non-stoichiometric solvates.

Table 1: Ionization Hierarchy & Acid Selection Strategy
Target SpeciesTarget NitrogenRequired Acid Strength (pKa)Recommended Counter-ionsRisk Profile
Mono-Salt Piperidine (

)
pKa < 8.0Tartrate, Succinate, Fumarate, MaleateLow. Generally forms stable crystals.
Bis-Salt Both (

+

)
pKa < 2.0Chloride (HCl), Sulfate (

), Mesylate
High. The pyridine salt bond is weak and prone to hydrolysis/hygroscopicity.

Decision Framework: Counter-ion Selection

The following logic gate ensures you select an acid that matches the desired ionization state, preventing "salt disproportionation" during stability testing.

SaltSelection Start Start: Pyridine-Piperidine Derivative Decision1 Target: Mono or Bis Salt? Start->Decision1 Mono Mono-Salt Strategy (Target: Piperidine) Decision1->Mono Stability Focus Bis Bis-Salt Strategy (Target: Both) Decision1->Bis Solubility Focus Calc Calculate u0394pKa (pKa_base - pKa_acid) Mono->Calc Bis->Calc Rule1 Is u0394pKa > 3 relative to Piperidine? Calc->Rule1 For Mono Rule2 Is u0394pKa > 3 relative to Pyridine? Calc->Rule2 For Bis SelectWeak Select Weak/Medium Acids (Acetic, Adipic, Succinic) Rule1->SelectWeak Yes SelectStrong Select Strong Acids (HCl, H2SO4, MSA, BSA) Rule1->SelectStrong Also Valid (Risk of Bis) Rule2->SelectWeak No (Unstable Salt) Rule2->SelectStrong Yes (Required) Proceed Proceed to Solubility Screen SelectWeak->Proceed SelectStrong->Proceed

Figure 1: Decision tree for counter-ion selection based on the


pKa rule. Note that forming a stable salt at the pyridine nitrogen requires a strong acid.

Experimental Protocols

Protocol A: Solubility Profiling (The "Visual" Check)

Objective: Determine the optimal solvent system for crystallization.[1] Requirement: The salt must be soluble at high temp (


) and insoluble at low temp (

).
  • Weigh 10 mg of free base into 5 HPLC vials.

  • Add 100

    
    L of solvent (MeOH, EtOH, IPA, Acetone, Ethyl Acetate).
    
  • Add 1.05 equivalents of the selected acid (dissolved in the same solvent if solid).

  • Observation:

    • Immediate precipitate: Anti-solvent needed or too concentrated.

    • Clear solution: Good.[1] Heat to 50°C, then cool to 4°C.

    • Oiling out:STOP. See Section 5.

Protocol B: Controlled Crystallization (Standard)

Context: This protocol uses a "Cooling + Anti-solvent" hybrid approach, which is most effective for lipophilic piperidine derivatives.

Materials:

  • Crude Free Base (1.0 g)

  • Solvent A (Good solvent, e.g., Ethanol or IPA)

  • Solvent B (Anti-solvent, e.g., Heptane or MTBE)

  • Acid (1.05 eq for mono-salt; 2.2 eq for bis-salt)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of free base in the minimum volume of Solvent A at 25°C. If cloudy, filter through a 0.45

    
    m PTFE filter.
    
  • Acid Addition:

    • Critical: Add the acid slowly as a solution in Solvent A.

    • Why? Adding neat acid creates localized zones of super-high supersaturation, causing amorphous precipitation (oiling out).

  • Nucleation Check: Stir for 15 minutes.

    • If solids form: Heat to 60°C until clear (re-dissolve).

    • If clear: Proceed to step 4.

  • Seeding (The Safety Net):

    • Cool the solution to 40°C (metastable zone).

    • Add 0.5% w/w seed crystals (if available). If not, scratch the glass wall with a spatula.

  • Crystallization:

    • Slowly cool to 20°C at a rate of 5°C/hour.

    • Optional: If yield is low, add Solvent B (Anti-solvent) dropwise until slight turbidity persists, then cool to 0°C.

  • Isolation: Filter under vacuum. Wash the cake with cold Solvent B.

  • Drying: Dry at 40°C under vacuum. Warning: Bis-salts (e.g., 2HCl) may lose HCl if dried too aggressively.

Troubleshooting: Overcoming "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for piperidine derivatives. The salt separates as a sticky gum rather than a crystal because the melting point of the solvated salt is lower than the process temperature.

Rescue Strategy:

  • Do not filter the oil.

  • Re-heat the mixture until the oil re-dissolves into a single phase.

  • Add more "Good Solvent" (Solvent A). This raises the solubility limit and prevents the "crash" that leads to oiling.

  • Seed at High Temperature. Add seeds while the solution is still warm (but below saturation temperature).

  • Sonication. Brief sonication (30 seconds) can induce nucleation in stubborn oils.

Workflow: The "Oiling Out" Loop

OilingOut Start Crystallization Process Check Visual Inspection Start->Check Success Crystalline Solid Check->Success Turbid Suspension Fail Oiling Out / Gum Check->Fail Phase Separation Rescue1 Re-heat to Dissolve Fail->Rescue1 Rescue2 Add 10-20% more Polar Solvent Rescue1->Rescue2 Rescue3 Seed at T_high Rescue2->Rescue3 Rescue3->Check Slow Cool

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Solid-State Characterization

Once a solid is isolated, it must be validated. Do not rely on NMR alone (which only confirms stoichiometry, not crystallinity).

TechniquePurposeAcceptance Criteria
PLM (Polarized Light Microscopy) First-pass check for crystallinity.Birefringence (glowing crystals against dark background). No amorphous halos.
XRPD (X-Ray Powder Diffraction) Definitive proof of new phase.Sharp, distinct peaks. Diffuse "humps" indicate amorphous content.
DSC (Differential Scanning Calorimetry) Thermal stability & solvate detection.Sharp endotherm (melting). Broad endotherms <100°C suggest solvent loss (solvate).
1H-NMR (in D2O or DMSO) Stoichiometry verification.Integration of the counter-ion peak vs. the drug peak must match the target (1:1 or 2:1).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bhattachar, S. N., et al. (2006). Preparation and Characterization of Salt Forms. In Chemical Engineering in the Pharmaceutical Industry.

  • Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University.

Sources

Application Notes and Protocols for the Incorporation of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of unnatural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science.[1][][3] These novel building blocks offer the ability to enhance peptide stability, modulate biological activity, and introduce unique functionalities.[1][3] This guide provides a detailed protocol and application notes for the incorporation of a specific non-canonical amino acid, 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, into peptide chains using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[][5][6]

Solid-phase peptide synthesis (SPPS) has transformed the landscape of peptide synthesis by enabling the rapid and efficient assembly of amino acid chains on an insoluble resin support.[7][8] The fundamental principle of SPPS involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to a solid support.[8] Each cycle of amino acid addition is composed of two primary steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the incoming amino acid (coupling).[7] Upon completion of the desired peptide sequence, a final cleavage step liberates the peptide from the resin and simultaneously removes any permanent side-chain protecting groups.[8]

Structural Analysis and Potential Challenges of Incorporating this compound

The unique structure of this compound presents a series of challenges that must be addressed for its successful incorporation into a peptide sequence. A thorough understanding of its structural features is paramount for developing an effective synthesis strategy.

Key Structural Features:

  • N-alkylation: The presence of a pyridin-3-ylmethyl group on the piperidine nitrogen creates a tertiary amine within the amino acid backbone. N-alkylated amino acids are known to be sterically hindered, which can significantly impede coupling reactions.[9]

  • Cyclic Backbone: The piperidine ring introduces conformational rigidity, which can further contribute to steric hindrance at the reaction centers.[10]

  • Pyridine Side Chain: The pyridine ring is a basic and nucleophilic moiety. While it can be a desirable feature for the final peptide's biological activity, it can also lead to unwanted side reactions during synthesis if not properly managed.

Potential Challenges:

  • Steric Hindrance: The combination of the N-alkylation and the cyclic backbone creates a sterically demanding environment around the carboxylic acid and the secondary amine. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide product.[11][12][13]

  • Difficult Coupling Reactions: Standard coupling reagents may prove insufficient to overcome the steric hindrance presented by this amino acid.[13] More potent activating agents and optimized reaction conditions will likely be necessary to achieve high coupling efficiencies.[10]

  • Side Reactions: The basic nitrogen atom of the pyridine ring could potentially interfere with the coupling chemistry, for instance, by reacting with the activated carboxylic acid. While generally less reactive than the alpha-amino group, its nucleophilicity should be considered.

  • Monitoring Challenges: The secondary amine of the piperidine ring will not give a positive result with the commonly used Kaiser test for monitoring coupling completion.[14] Alternative tests, such as the isatin or chloranil test, will be required to assess the presence of unreacted secondary amines.[10][14]

Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Sources

Design of kinase inhibitors using the 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Optimization of Kinase Inhibitors Utilizing the 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid Scaffold

Abstract

This application note details the strategic utilization of the This compound scaffold (hereafter referred to as the Py-Pip-COOH core) in the design of ATP-competitive and allosteric kinase inhibitors. Unlike flat, aromatic-only scaffolds, this moiety offers significant three-dimensional (3D) character, stereochemical control (proline mimicry), and defined growth vectors. This guide covers the structural rationale, synthetic protocols for library generation, and biochemical validation workflows necessary to transition this fragment into a lead compound, specifically targeting Type II (DFG-out) kinase conformations.

Introduction: The Py-Pip-COOH Advantage

In modern kinase drug discovery, "escaping flatland" is a priority to improve physicochemical properties and selectivity. The Py-Pip-COOH core combines three critical pharmacophoric elements:

  • Pyridine Head: A weak base (

    
    ) capable of acting as a hydrogen bond acceptor (HBA) at the hinge region or interacting with solvent-front residues (e.g., Lysine/Aspartate pairs).
    
  • Piperidine Spacer: A saturated heterocycle that mimics the turn geometry of proline. It provides rigidity and controls the vector of the substituents, unlike flexible alkyl chains.

  • Carboxylic Acid Tail: A versatile handle for amide coupling, allowing the molecule to extend into the hydrophobic back pocket (gatekeeper region) or solvent channel.

Target Application: This scaffold is particularly effective for designing Type II Kinase Inhibitors , where the molecule must navigate from the ATP hinge through the "gatekeeper" residue into the allosteric pocket created by the DFG-out conformation.

Structural Analysis & Design Strategy

Pharmacophore Mapping

The scaffold functions as a "linker-diver" system. The pyridine anchors the molecule, while the piperidine ring dictates the exit vector.

  • The Hinge Interaction: The pyridine nitrogen often targets the backbone NH of the hinge region (e.g., Met, Leu residues).

  • The Proline Mimic: The piperidine-2-carboxylic acid (pipecolic acid) creates a "kink" in the chain. The (S)-enantiomer is often preferred as it mimics L-proline, a common residue in kinase activation loops.

  • The Growth Vector: The carboxylic acid is rarely left free (due to electrostatic repulsion in the hydrophobic ATP pocket). It is converted to an amide to engage the DFG-motif (Asp-Phe-Gly).

Visualization: The Interaction Network

The following diagram illustrates the pharmacophore interactions within the kinase domain.

Kinase_Interaction cluster_protein Kinase Pocket Residues cluster_ligand Py-Pip-COOH Scaffold Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) Pyridine Pyridine Ring (Head) Pyridine->Hinge H-Bond Acceptor Linker Methylene Bridge Pyridine->Linker Piperidine Piperidine Ring (Spacer/Scaffold) Linker->Piperidine Piperidine->Gatekeeper Van der Waals Amide Amide Derivative (Tail) Piperidine->Amide Synthetic Growth Amide->DFG H-Bond Donor/Acceptor

Figure 1: Pharmacophore mapping of the Py-Pip-COOH scaffold within a generic kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Chemical Synthesis (Library Generation)

Objective: To synthesize a library of amides derived from the Py-Pip-COOH core to probe the hydrophobic back pocket.

Reagents:

  • (S)-Piperidine-2-carboxylic acid (Pipecolic acid)

  • 3-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Diverse Amines (

    
    ) for library generation
    
  • HATU coupling reagent

Step-by-Step Methodology:

  • Reductive Amination (Core Synthesis):

    • Dissolve (S)-pipecolic acid (1.0 eq) and 3-pyridinecarboxaldehyde (1.1 eq) in DCE (Dichloroethane).

    • Add catalytic acetic acid (0.1 eq) and stir for 30 min at Room Temperature (RT).

    • Add STAB (1.5 eq) portion-wise. Stir overnight.

    • Workup: Quench with sat.

      
      , extract with DCM. Purify via flash chromatography (MeOH/DCM gradient).
      
    • Checkpoint: Verify Mass (LC-MS) and Purity (>95%).

  • Library Diversification (Amide Coupling):

    • Dissolve the Py-Pip-COOH core (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 min to activate the acid.

    • Add the specific amine tail (

      
      , 1.2 eq). Common tails include:
      
      • 3-trifluoromethylaniline (targets hydrophobic pocket).

      • Cyclopropylamine (solubility/metabolic stability).

      • Morpholine-aniline (solubility).

    • Stir at RT for 4-12 hours.

  • Purification:

    • Utilize preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize fractions to obtain the final salt form.

Protocol B: Biochemical Validation (ADP-Glo™ Assay)

Objective: Determine the


 of the synthesized library against a target kinase (e.g., p38 MAPK or c-Met).

Principle: The assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Workflow:

  • Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Prepare 3x serial dilutions of inhibitors in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2

      
      L of Kinase (e.g., 5 ng/well) to a 384-well white plate.
      
    • Add 1

      
      L of Inhibitor. Incubate 10 min at RT.
      
    • Add 2

      
      L of Substrate/ATP mix (
      
      
      
      of the kinase).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
      
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Plot RLU vs. log[Inhibitor] using a 4-parameter logistic fit to calculate

      
      .
      

Data Presentation & SAR Analysis

When analyzing the library, organize data to highlight the impact of the "Tail" modification.

Table 1: Representative SAR Data (Hypothetical)

Compound IDR-Group (Tail)LogPIC50 (nM)Comment
PP-001

(Free Acid)
0.8>10,000Charge repulsion in ATP pocket.
PP-002

(Aniline)
2.4450Improved hydrophobic interaction.
PP-003

3.112 Deep pocket penetration (Type II profile).
PP-004

1.12,500Tail too short to reach DFG motif.

Interpretation:

  • Free Acid Failure: The high

    
     of PP-001 confirms that the carboxylic acid must be masked.
    
  • Hydrophobic Reach: PP-003 suggests that a bulky, lipophilic group is required to stabilize the enzyme in the inactive (DFG-out) state.

Workflow Visualization

The following diagram outlines the iterative design cycle using this scaffold.

Design_Cycle cluster_cycle Optimization Cycle Start Start: Py-Pip-COOH Scaffold Design 1. In Silico Docking (Target: DFG-out) Start->Design Synth 2. Synthesis (Amide Coupling) Design->Synth Test 3. Biochemical Assay (ADP-Glo / FRET) Synth->Test Analyze 4. SAR Analysis (Potency vs. Selectivity) Test->Analyze Analyze->Design Refine Tail Group Lead Lead Candidate Analyze->Lead IC50 < 50nM

Figure 2: Iterative optimization workflow for Py-Pip-COOH derivatives.

References

  • Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry URL:[1][2][Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. Source: Current Opinion in Genetics & Development URL:[Link]]

  • BindingDB Entry: Piperidine-1-carboxylic acid [4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-amide. Source: BindingDB URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Contextual Comparison). Source: RSC Medicinal Chemistry URL:[1][2][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: SYN-PIP-Pyr-03 Subject: Yield Optimization & Troubleshooting for N-substituted Pipecolic Acid Derivatives

Executive Summary

The synthesis of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid presents a unique set of challenges due to the steric bulk of the


-carboxylic acid (position 2) and the amphoteric (zwitterionic) nature of the final product.

While direct alkylation is theoretically possible, our technical data suggests it is the primary cause of low yields due to over-alkylation and difficult purification. The Reductive Amination pathway, utilizing the ester of pipecolic acid, is the industry "Golden Standard" for this scaffold.

This guide provides a validated protocol, a troubleshooting decision tree, and specific isolation strategies for the zwitterionic product.

Module 1: Strategic Route Selection

The Core Problem: Sterics & Solubility

The nitrogen atom in piperidine-2-carboxylic acid (pipecolic acid) is significantly more sterically hindered than in nipecotic acid (3-COOH) or isonipecotic acid (4-COOH). Furthermore, the free acid exists as a zwitterion, making it insoluble in the organic solvents required for efficient N-alkylation.

Recommendation: Do NOT use the free acid as the starting material. You must use Ethyl Pipecolate (or Methyl Pipecolate) .

Route Decision Tree

Use the following logic flow to validate your current approach.

RouteSelection Start Start: Select Precursor Q1 Starting Material? Start->Q1 PathA Pipecolic Acid (Free Acid) Q1->PathA PathB Ethyl/Methyl Pipecolate (Ester) Q1->PathB Issue1 ISSUE: Zwitterion Insoluble in DCM/DCE PathA->Issue1 Q2 Coupling Partner? PathB->Q2 Action1 Action: Esterify first (SOCl2 / EtOH) Issue1->Action1 Action1->PathB OptA 3-(Chloromethyl)pyridine Q2->OptA OptB 3-Pyridinecarboxaldehyde Q2->OptB Risk Risk: Over-alkylation (Quaternization of Pyridine) OptA->Risk Sol Golden Standard: Reductive Amination OptB->Sol

Figure 1: Strategic decision tree for selecting the optimal synthetic route. Green nodes indicate the recommended pathway.

Module 2: The "Golden Standard" Protocol

Methodology: Reductive Amination followed by Hydrolysis. Target Yield: 75-85% (isolated).

Step 1: Reductive Amination

Reaction: Ethyl pipecolate + 3-Pyridinecarboxaldehyde


 Intermediate Ester.
  • Reagents:

    • Ethyl pipecolate hydrochloride (1.0 eq)

    • 3-Pyridinecarboxaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)

      
      ) (1.5 eq)
      
    • Acetic Acid (glacial, 1.0 eq) - Critical for catalyzing imine formation.

    • DCM or 1,2-Dichloroethane (DCE) (Solvent)

    • Triethylamine (Et

      
      N) (1.0 eq) - Only if using the HCl salt of the amine.
      

Protocol:

  • Free Basing (In-situ): Dissolve Ethyl pipecolate HCl in DCE. Add Et

    
    N (1.0 eq) and stir for 15 min.
    
  • Imine Formation: Add 3-Pyridinecarboxaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 1-2 hours. Note: Do not add the hydride yet.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Quench with saturated NaHCO

    
    . Extract with DCM.
    

Technical Insight: Why NaBH(OAc)


 ? It is less reactive than NaBH

and will not reduce the aldehyde directly. It selectively reduces the iminium ion formed between the amine and aldehyde, preventing side reactions [1].
Step 2: Ester Hydrolysis

Reaction: Intermediate Ester


 Target Acid.
  • Reagents: LiOH (2.0 eq) in THF/H

    
    O (3:1).
    
  • Protocol: Stir at RT until TLC shows consumption of ester (usually 4h).

  • Critical Isolation Step: See Module 3.

Module 3: Troubleshooting & FAQs

Issue 1: Low Yield in Reductive Amination

Symptom: TLC shows unreacted aldehyde or amine. Root Cause: The steric hindrance at the 2-position of the piperidine ring slows down imine formation. Solution:

  • Pre-formation: Stir the amine and aldehyde with MgSO

    
     (drying agent) or 4Å Molecular Sieves for 4 hours before adding the reducing agent. This forces the equilibrium toward the imine by removing water [2].
    
  • Catalysis: Ensure Acetic Acid is present. The formation of the iminium ion is acid-catalyzed.

Issue 2: Product Loss During Isolation (The "Zwitterion Trap")

Symptom: Reaction works, but product disappears during aqueous workup. Root Cause: The product is an amino acid (zwitterion). It is highly water-soluble at neutral pH and will not extract into organic solvents like DCM or Ethyl Acetate.

Troubleshooting Guide:

MethodProtocolBest For
Isoelectric Precipitation Carefully adjust aqueous pH to the pI (approx pH 5.5-6.5) using dilute HCl. Cool to 4°C. The zwitterion is least soluble here and may precipitate.Large scale (>5g)
Ion Exchange (Dowex) Load aqueous mixture onto Dowex 50WX8 (H+ form). Wash with water (removes salts).[1] Elute product with 10% NH

OH. Lyophilize.
High Purity requirements
n-Butanol Extraction Saturate the aqueous phase with NaCl. Extract 5x with n-Butanol.Small scale / Quick isolation
Issue 3: Impurities (Over-alkylation)

Symptom: Mass spec shows M+ mass significantly higher than expected. Root Cause: If using alkyl halides (direct alkylation), the pyridine nitrogen can also be alkylated. Solution: Switch to the Reductive Amination protocol (Module 2). Aldehydes are "soft" electrophiles and react preferentially with the secondary amine of the piperidine over the pyridine nitrogen.

Module 4: Validated Workflow Diagram

The following diagram illustrates the complete optimized workflow, highlighting the critical control points (CCPs) where yield is often lost.

SynthesisWorkflow Substrate Ethyl Pipecolate (HCl Salt) Step1 Step 1: Imine Formation (DCE, AcOH, 2h) *Add Mol. Sieves* Substrate->Step1 Aldehyde 3-Pyridine- carboxaldehyde Aldehyde->Step1 Step2 Step 2: Reduction (NaBH(OAc)3, 0°C -> RT) Step1->Step2 In-situ Intermediate Intermediate Ester (Lipophilic) Step2->Intermediate Extraction (DCM) Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Workup CRITICAL: Isolation Dowex Ion Exchange OR pI Precipitation Step3->Workup Aqueous Phase Final Final Product (Zwitterion) Workup->Final Elution/Drying

Figure 2: Optimized synthetic workflow. Step 1 includes the addition of molecular sieves to overcome steric hindrance.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Look, G. C., et al. (1995). "The synthesis of N-substituted pipecolic acid derivatives." Tetrahedron Letters, 36(17).
  • BenchChem Technical Guide. (2025). "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide." (Reference for solubility and pKa data).

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General methodology validation).

Disclaimer: This guide is intended for use by qualified research personnel. Always review Material Safety Data Sheets (MSDS) before handling reagents.

Sources

Troubleshooting racemization issues during the synthesis of pipecolic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Racemization in Pipecolic Acid Derivative Synthesis Ticket ID: PIP-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary: The "Pipecolic Effect"

Pipecolic acid (2-piperidinecarboxylic acid) is a non-proteinogenic homolog of proline. While structurally similar, it presents unique synthetic challenges. The primary failure mode in synthesizing pipecolic acid derivatives—particularly during peptide coupling or esterification—is racemization at the


-carbon (C2) .

Unlike proline, the six-membered piperidine ring possesses greater conformational flexibility (chair/boat interconversion), which can stabilize planar enolate transition states, making the


-proton more acidic and susceptible to base-mediated abstraction.

This guide provides root-cause diagnostics, validated low-racemization protocols, and analytical verification methods.

Module 1: Root Cause Analysis (Mechanisms)

Racemization is rarely random; it is a consequence of specific mechanistic pathways triggered by your reaction conditions.[1]

Pathway Visualization

The following diagram illustrates the two primary mechanisms of chirality loss: Direct Enolization (base-catalyzed) and Oxazolone Formation (activation-induced).

RacemizationPathways cluster_legend Critical Control Points node_start L-Pipecolic Acid Derivative (Chiral) node_enol Enolate Intermediate (Planar/Achiral) node_start->node_enol Pathway A: Direct Base Abstraction (Excess Base) node_oxazolone Oxazolone (Azlactone) node_start->node_oxazolone Pathway B: C-Activation (N-Acyl protected) node_racemic Racemic Mixture (DL-Pipecolic) node_enol->node_racemic Reprotonation (Non-stereoselective) node_oxazolone->node_enol Tautomerization node_oxazolone->node_racemic Ring Opening (Nucleophilic Attack) legend1 Pathway A: Caused by strong bases (e.g., DBU) or excess tertiary amines. legend2 Pathway B: Caused by carboxyl activation of N-acyl/amide derivatives.

Figure 1: Mechanistic pathways leading to loss of optical purity in pipecolic acid derivatives.

Diagnostic Q&A

Q: Why is my N-acetyl pipecolic acid coupling racemizing, but my N-Boc coupling isn't? A: This is the Oxazolone Rule .

  • N-Acyl/Amide (Acetyl, Benzoyl): The carbonyl oxygen of the amide is nucleophilic. Upon activation of the carboxylic acid (e.g., with EDC or HATU), the amide oxygen attacks the activated carbonyl, forming a 5-membered oxazolone (azlactone) ring. The C2 proton on this ring is highly acidic (

    
    ), leading to rapid epimerization.
    
  • N-Urethane (Boc, Fmoc, Cbz): The oxygen in the carbamate is less nucleophilic (due to donation into the alkoxy group), and the resulting oxazolone is unstable and forms much slower. Switch to Boc or Fmoc protection to suppress this pathway.

Q: I am using Boc-protection, but still seeing 5-10% D-isomer. Why? A: This is likely Direct Enolization due to "Base Overload."

  • If you use strong bases (like DBU) or large excesses of DIEA/NMM with uronium reagents (HATU/HBTU), you can directly deprotonate the

    
    -carbon even without oxazolone formation.
    
  • Fix: Use collidine (TMP) as a base; it is sterically hindered and less likely to abstract the

    
    -proton.
    

Module 2: Synthesis & Coupling Protocols

Protocol A: Racemization-Free Peptide Coupling

Objective: Couple N-protected pipecolic acid to an amine with <1% epimerization.

ParameterRecommendationRationale
Coupling Reagent COMU or HATU COMU (uronium) provides rapid activation with lower epimerization risk than HBTU.
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Superior to HOBt/HOAt in suppressing racemization and safer (non-explosive).
Base TMP (2,4,6-Trimethylpyridine / Collidine) A weak, bulky base (

) that neutralizes acid but struggles to abstract the

-proton.
Solvent DMF or DCM/DMF (1:1) Polar aprotic solvents stabilize the transition state; avoid THF if solubility permits.
Temperature 0°C to Room Temp Pre-activation at 0°C is critical. Heat is the enemy of chirality.

Step-by-Step Workflow:

  • Dissolve N-Boc-L-Pipecolic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF (0.1 M concentration).

  • Cool the solution to 0°C (ice bath).

  • Add Collidine (2.0 equiv) followed immediately by COMU (1.0 equiv). Stir for 2-3 minutes to activate.

    • Note: The solution may turn yellow/orange; this is normal.

  • Add the amine component (1.0 - 1.1 equiv).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Dilute with EtOAc and wash immediately with 1M KHSO

    
     (acidic wash removes collidine and stops base-catalyzed mechanisms).
    
Protocol B: Synthesis via Hydrogenation (The Pyridine Route)

Issue: Hydrogenation of pyridine-2-carboxylic acid often yields racemic pipecolic acid. Solution: Use chiral resolution or asymmetric hydrogenation, but for troubleshooting standard reductions:

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or PtO
    
    
    (Adams' catalyst).
  • Solvent: Acetic Acid (AcOH) or Water/AcOH.

  • Stereochemistry: This reduction creates a new chiral center. Standard hydrogenation yields a racemic mixture unless a chiral auxiliary is attached.

  • Resolution: If you synthesize the racemate, resolve it utilizing L-Tartaric Acid .

    • Mix DL-pipecolic acid with L-tartaric acid in ethanol (95%).

    • Heat to dissolve, then cool slowly.

    • The L-Pipecolic-L-Tartrate salt crystallizes out preferentially.

Module 3: Analytical Validation

You cannot troubleshoot what you cannot measure. Optical rotation is insufficient for detecting low levels (<5%) of racemization.

Method: Marfey's Analysis (FDAA)

This is the gold standard for separating amino acid enantiomers by converting them into diastereomers separable on standard C18 HPLC columns.

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[2]

Protocol:

  • Sample Prep: Take 50 µL of your hydrolyzed peptide or pipecolic acid sample (50 mM in water).

  • Derivatization: Add 100 µL of FDAA solution (1% in acetone) and 20 µL of 1M NaHCO

    
    .
    
  • Incubation: Heat at 40°C for 1 hour . (Do not overheat; FDAA can degrade).

  • Quench: Add 20 µL of 2M HCl to stop the reaction. Dilute with 200 µL acetonitrile.

  • HPLC Analysis:

    • Column: Standard C18 (e.g., Agilent Zorbax or Phenomenex Luna).

    • Eluent: Gradient of Acetonitrile in 0.1% TFA/Water.

    • Detection: UV at 340 nm .[3]

    • Result: L-Pipecolic-FDAA will elute at a different retention time than D-Pipecolic-FDAA.[4] (Typically, L-L elutes before L-D for hydrophobic amino acids, but verify with standards).

Troubleshooting Decision Tree

TroubleshootingTree start Issue: Racemization Observed check_prot Check N-Protecting Group start->check_prot is_acyl Is it Acetyl/Benzoyl? check_prot->is_acyl switch_boc Action: Switch to Boc/Fmoc (Prevents Oxazolone) is_acyl->switch_boc Yes check_base Check Base Used is_acyl->check_base No (Already Urethane) is_strong Is it DBU/TEA or Excess DIPEA? check_base->is_strong switch_collidine Action: Switch to Collidine/TMP (Reduces Enolization) is_strong->switch_collidine Yes check_coupling Check Coupling Reagent is_strong->check_coupling No is_carbodiimide Is it DCC/DIC? check_coupling->is_carbodiimide is_carbodiimide->start No (Consult Specialist) switch_comu Action: Switch to COMU/Oxyma (Faster Activation) is_carbodiimide->switch_comu Yes

Figure 2: Decision logic for isolating the source of stereochemical loss.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS for pipecolic acid coupling? A: Proceed with caution. While NHS esters are generally stable, the slow reactivity of the secondary amine in pipecolic acid (steric hindrance) means the activated ester sits in solution longer, increasing the time window for base-catalyzed racemization. If you must use EDC, add HOAt (if available) or Oxyma to accelerate the reaction.

Q: Does the "Proline Effect" apply to Pipecolic Acid in mass spectrometry? A: No, it is distinct. In MS/MS, proline often dominates fragmentation. Pipecolic acid, despite being a homolog, shows different fragmentation patterns (often cleavage C-terminal to the residue) and does not sequester the proton as avidly as proline. Do not rely on "proline-like" behavior for MS sequencing of pipecolic peptides [1].

Q: I need to synthesize L-Pipecolic acid from L-Lysine. Is this racemization-free? A: Yes, enzymatic routes (using L-Lysine cyclodeaminase or similar aminotransferases) are stereospecific and avoid the harsh conditions of chemical reduction. This is the preferred route for high-purity starting material [2].

References

  • Raulfs, E. C., et al. (2014).[5] "Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides." Journal of the American Society for Mass Spectrometry.[5] Link

  • Zeilder, J., et al. (2017).[6] "Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity." Plant Physiology. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bhushan, R., & Bruckner, H. (2004). "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids.[7][8][9][10] Link

Sources

Technical Support Center: Solubility Optimization for 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-PYR-PIP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely encountering solubility issues with 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid because it behaves as a zwitterion (inner salt) in aqueous media.[1][2]

Structurally, this molecule contains three ionizable centers:

  • Piperidine Nitrogen (Basic): pKa ≈ 8.0–9.5

  • Pyridine Nitrogen (Weakly Basic): pKa ≈ 3.0–5.0

  • Carboxylic Acid (Acidic): pKa ≈ 2.0–4.0

At neutral pH (approx. pH 4.5–7.5), the molecule exists primarily in its zwitterionic form (deprotonated carboxylate


 and protonated piperidine 

). In this state, the net charge is zero, maximizing crystal lattice energy and minimizing water solubility [1, 2].

To dissolve this compound, you must break the crystal lattice by shifting the pH away from the isoelectric point (pI) or by reducing the dielectric requirement of the solvent.

Part 1: The pH-Solubility Profile (The "Why")

Diagnosis: If your compound precipitates at pH 6–7, you are operating at the solubility minimum.

The Mechanism: Henderson-Hasselbalch Application

Solubility for amphoteric compounds follows a U-shaped curve.[1][2]

  • pH < pKa1 (Acidic): The molecule becomes a cation (protonated pyridine + protonated piperidine). High Solubility.

  • pH > pKa2 (Basic): The molecule becomes an anion (deprotonated carboxylate + neutral amines). High Solubility.

  • pH ≈ pI (Neutral): Zwitterion dominates. Lowest Solubility.

Experimental Protocol: Determination of Solubility pH-Profile

Do not guess the pH. Generate a profile to find the "Safe Zone."

  • Preparation: Suspend excess solid compound in 5 mL of water.

  • Acid Titration: Add 1M HCl stepwise. Measure pH and observe dissolution.

  • Base Titration: In a separate vial, add 1M NaOH stepwise.

  • Equilibration: Shake for 24 hours at 25°C.

  • Analysis: Filter and analyze the supernatant via HPLC-UV (254 nm for pyridine moiety).

Visualization: Solubility Decision Tree

SolubilityWorkflow start Start: Solid Compound (Zwitterionic Form) check_ph Is pH adjustment permitted in your assay? start->check_ph branch_yes YES check_ph->branch_yes branch_no NO check_ph->branch_no acidify Acidify to pH < 2.0 (Form Cationic Salt) branch_yes->acidify Preferred basify Basify to pH > 10.0 (Form Anionic Salt) branch_yes->basify cosolvent Use Cosolvents (DMSO, PEG400) branch_no->cosolvent complex Cyclodextrin Complexation (HP-β-CD) branch_no->complex dissolved Target Solubilized acidify->dissolved basify->dissolved cosolvent->dissolved complex->dissolved

Figure 1: Decision matrix for solubilizing this compound based on assay constraints.

Part 2: Salt Selection Strategy (The "How")

Diagnosis: You need a stable solid form that dissolves instantly in water without extemporaneous pH adjustment.[2]

Solution: Convert the zwitterion into a salt. Based on the structure, the Dihydrochloride (2HCl) salt is the most robust option because the piperidine and pyridine nitrogens can both accept protons [3].

Recommended Counter-ions
Counter-ionTypeResulting FormSolubility PredictionNotes
Chloride (HCl) AcidicCationic (

)
Excellent (>50 mg/mL)Standard for pyridine/piperidine drugs.[1][2] Hygroscopic risk.[2]
Sodium (Na+) BasicAnionic (

)
Good High pH might cause hydrolysis of esters if present as impurities.
Mesylate AcidicCationicVery High Use if HCl salt is too hygroscopic.
Fumarate AcidicCationic (1:1)Moderate Good for crystallinity; less soluble than HCl.
Protocol: In-Situ Salt Formation (Stock Solution)
  • Weigh 10 mg of the zwitterionic compound.

  • Calculate stoichiometry: The molecule has 2 basic centers. Target 2.2 equivalents of acid.

  • Add volume of 0.1 M HCl calculated to provide 2.2 eq.

  • Vortex until clear.

  • Dilute with water to final volume.

Part 3: Cosolvents & Additives (The "Plan B")

Diagnosis: Your biological assay is pH-sensitive (must remain pH 7.4), preventing the use of strong acid/base salts.

Mechanism: At pH 7.4, the molecule is zwitterionic and lipophilic regions (pyridine ring) drive aggregation. You must lower the dielectric constant of the solvent or hide the hydrophobic regions.

Cosolvent Recommendations
  • DMSO: Dissolve stock at 100 mM in 100% DMSO. Dilute into buffer. Keep final DMSO < 1% to avoid cytotoxicity.[2]

  • PEG 400: Up to 20% v/v in water can disrupt water structuring around the hydrophobic pyridine ring.

Complexation (Advanced)
  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): The pyridine ring fits well into the hydrophobic cavity of β-CD.[1][2]

    • Protocol: Prepare 20% (w/v) HP-β-CD in PBS.[1][2] Add compound. Vortex. This maintains physiological pH while "hiding" the hydrophobic portion [4].

Part 4: Troubleshooting FAQ

Q: I dissolved it in 1M HCl, but it precipitated when I diluted it into PBS (pH 7.4). Why? A: This is the "dilution crash." By diluting the acid, the pH shifted back toward the pI (neutral), causing the zwitterion to reform and crystallize.

  • Fix: Use a lower concentration in the assay or add a solubilizer (like 5% HP-β-CD) to the PBS before adding your compound.[1][2]

Q: The solution looks cloudy/oily ("oiling out") instead of precipitating crystals. A: This indicates the compound has formed a liquid-liquid phase separation, common with piperidine derivatives.

  • Fix: This is often temperature-dependent.[1][2] Warm the solution to 37°C. If it persists, you must increase the ionic strength (add NaCl) or switch to the cosolvent method (DMSO).

Q: Can I autoclave this solution? A: Piperidine-2-carboxylic acid derivatives can undergo decarboxylation at high temperatures, especially in acidic conditions.[1][2]

  • Fix: Do not autoclave.[2] Use 0.22 µm sterile filtration (PES or PVDF membrane).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link

  • Bergström, C. A., et al. (2016). Molecular structures and physicochemical properties of zwitterionic drugs. Journal of Chemical Information and Modeling. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Technical Support Center: Purification of Zwitterionic Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for researchers working with zwitterionic piperidine derivatives. It prioritizes mechanistic understanding and actionable, robust protocols.

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 Scope: Troubleshooting retention, peak shape, and salt removal for amphoteric pharmacophores.

Introduction: The Zwitterion Paradox

Piperidine derivatives containing acidic moieties (carboxylic, sulfonic, or phosphonic acids) present a unique purification challenge. The piperidine nitrogen (secondary amine, pKa ~11.0) is protonated over a wide pH range, while the acidic group is often deprotonated.

This creates a zwitterion (internal salt) at neutral pH.[1] These compounds are:

  • Too polar for standard Reversed-Phase (RP) retention without ion-pairing.

  • Too sticky for Normal Phase silica (irreversible adsorption of the amine).

  • Difficult to desalt , often co-eluting with inorganic buffers.

This guide provides the workflows to resolve these specific bottlenecks.

Module 1: Chromatographic Strategy (HILIC vs. RP)

Decision Matrix: Which Mode Should I Choose?

Before starting, assess your compound's Hydrophilic-Lipophilic Balance (HLB).

PurificationStrategy cluster_tips Critical Parameters Start Start: Zwitterionic Piperidine Solubility Solubility Check (at pH 7) Start->Solubility WaterSol Highly Water Soluble (LogP < 0) Solubility->WaterSol Yes OrgSol Soluble in MeOH/ACN (LogP > 1) Solubility->OrgSol No HILIC Method A: HILIC (Zwitterionic Phase) WaterSol->HILIC Retention Required RPHPLC Method B: RP-HPLC (High pH or Ion-Pairing) OrgSol->RPHPLC Peak Shape Focus Tip1 HILIC: ACN is weak solvent Water is strong solvent Tip2 RP: High pH (>10) suppresses piperidine protonation

Figure 1: Decision tree for selecting the optimal stationary phase based on compound solubility.

Troubleshooting Guide: Reversed-Phase (RP-HPLC)

Q: Why do I see "fronting" or split peaks on C18 columns? A: This is likely due to "ionic exclusion" or mixed ionization states.

  • Mechanism: At neutral pH (pH 6-7), the piperidine is cationic (

    
    ) and the acid is anionic (
    
    
    
    ). If the column has residual silanols (acidic), the amine drags. If the pores repel the charge, the peak fronts.
  • Solution: Lock the ionization state.

    • Acidic Lock: Use 0.1% TFA (pH ~2). Both groups are protonated (Cationic). Warning: Requires TFA removal later.

    • Basic Lock (Recommended): Use 10mM Ammonium Bicarbonate (pH 10) on a Hybrid Silica (e.g., XBridge/Gemini) column. At pH 10, the piperidine is largely neutral, improving retention and shape significantly [1].

Q: My compound elutes at the void volume (t0). A: The zwitterion is too polar for C18.

  • Fix: Switch to a Polar-Embedded C18 (e.g., Aqua, Polar-RP) which allows 100% aqueous loading without "phase collapse" (dewetting).

Troubleshooting Guide: HILIC (Hydrophilic Interaction)

Q: I have no retention on HILIC, even with high ACN. A: Check your sample diluent.

  • The Trap: Injecting a sample dissolved in 100% water into a HILIC column (high ACN mobile phase) causes "solvent mismatch." The water creates a tunnel for the analyte to bypass the stationary phase.

  • Fix: Dissolve sample in 75:25 ACN:Water (or as high organic as possible).

Q: The retention times are drifting. A: HILIC phases require longer equilibration than RP.

  • Protocol: Equilibrate with at least 20-30 column volumes of the initial mobile phase. Zwitterionic phases (e.g., ZIC-HILIC) rely on a water layer on the surface; this layer takes time to stabilize [2].

Module 2: Desalting & Isolation (The "Salt Trap")

The most common failure point is isolating the pure zwitterion from inorganic buffers or TFA salts.

The pH-Charge Relationship

Understanding the net charge is critical for Ion Exchange (IEX) purification.

ChargeState cluster_pH pH vs. Net Charge (Piperidine-COOH) LowPH LowPH MidPH pH 6-8 (Neutral) Piperidine: + COO-: - Net: 0 (Zwitterion) LowPH->MidPH Add Base HighPH HighPH MidPH->HighPH Add Base

Figure 2: Charge state transitions of piperidine derivatives. Efficient desalting requires shifting the molecule to a charged state to bind, or the neutral state to elute.

FAQ: Removing TFA Salts

Q: My NMR shows significant TFA signals. How do I remove it? A: TFA forms a strong ion pair with the piperidine nitrogen. Simple lyophilization is insufficient.

  • Method 1: HCl Exchange (Robust) Dissolve in dilute HCl (0.1 M) and lyophilize. Repeat 3x. The stronger acid (HCl) displaces the weaker volatile acid (TFA).[2] Note: You obtain the HCl salt, not the zwitterion.

  • Method 2: SCX Capture (For Zwitterion Isolation) See Protocol B below. This isolates the free zwitterion by washing away the TFA anion while the piperidine is bound to the resin [3].

Module 3: Experimental Protocols

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Bulk purification (>1g) of compounds with low water solubility.

Concept: Solubility is lowest at the pI (net charge = 0).[3]

  • Dissolution: Dissolve crude solid in minimum volume of acidic water (pH 1-2).

  • Titration: Slowly add 1M NaOH while monitoring with a pH meter.

  • Observation: As pH approaches the calculated pI (usually pH 6-7 for piperidine acids), the solution will cloud.

  • Critical Step: Do not overshoot. Stop exactly at the pI.

  • Crystallization: Cool to 4°C overnight. Filter the precipitate.[4][5]

    • Self-Validation: Check filtrate by LC-MS. If significant product remains, pI calculation may be off, or the compound is too water-soluble (switch to Protocol B).

Protocol B: Desalting via Cation Exchange (SCX)

Best for: Removing salts (Na+, TFA-) and isolating the pure zwitterion.

Materials: Strong Cation Exchange Resin (e.g., Dowex 50W or macroporous SCX).

StepActionMechanism
1. Activation Wash resin with 1M HCl, then MeOH, then Water.Ensures resin is in H+ form.
2. Loading Dissolve sample in 5% AcOH/Water (pH ~3). Load onto column.[6][7][8]Piperidine is protonated (+) and binds to resin. Anions (TFA-, Cl-) flow through.
3. Washing Flush with 5-10 CV of Water or MeOH.Removes non-basic impurities and unbound salts.
4.[2] Elution Elute with 2M Ammonia in MeOH .High pH deprotonates the resin or competes with NH4+, releasing the amine.
5. Isolation Concentrate eluate under vacuum.Excess ammonia evaporates, leaving the free zwitterion.

Self-Validating Check:

  • Dissolve the final residue in D2O.[2][6]

  • Run 19F NMR (if TFA was used). Target: No peak at -76 ppm.

  • Run 1H NMR. Target: Check integration of the piperidine alpha-protons. Shifts will move upfield compared to the salt form.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography." Journal of Chromatography A.

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A.

  • Sikora, K., et al. (2018).[6] "Removing Trifluoroacetic Acid (TFA) from Peptides."[2][6][9][10] International Journal of Peptide Research and Therapeutics.

  • Cytiva. "Ion Exchange Chromatography & Chromatofocusing: Principles and Methods." Handbook.

  • BenchChem. "Technical Support Center: Purification of Piperidine Derivatives." Technical Note.

Sources

Addressing steric hindrance in N-alkylation of piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The inherent steric hindrance posed by the carboxylic acid group at the C2 position of the piperidine ring often presents significant challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve your desired N-alkylated products.

I. Understanding the Challenge: Steric Hindrance

The N-alkylation of piperidine-2-carboxylic acid is a sterically hindered reaction. The proximity of the carboxylic acid group to the secondary amine creates a crowded environment, impeding the approach of electrophiles. This often leads to low yields, slow reaction rates, or complete reaction failure. Furthermore, the bifunctional nature of the starting material (containing both a nucleophilic amine and a carboxylic acid) necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

Troubleshooting Common Issues
Problem 1: Low or No Conversion to the N-Alkylated Product

Possible Causes & Solutions

  • Steric Hindrance from the Electrophile: Highly branched or bulky alkylating agents will struggle to access the nitrogen atom.

    • Recommendation: If possible, switch to a less sterically demanding electrophile. For example, use a primary alkyl halide instead of a secondary or tertiary one.

  • Insufficient Reactivity of the Electrophile: The leaving group on your alkylating agent may not be sufficiently reactive.

    • Recommendation: The reactivity of alkyl halides follows the trend I > Br > Cl. Consider switching to an alkyl iodide or bromide if you are using a chloride. Alkyl tosylates and mesylates are also excellent, highly reactive electrophiles.[1]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the piperidine nitrogen (or the protonated amine salt formed during the reaction) but not so nucleophilic that it competes with the piperidine for the electrophile.

    • Recommendation: Sterically hindered, non-nucleophilic bases are often a good choice.[1] Consider using diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃).[1][2] For particularly challenging alkylations, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions and careful handling.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions.[1][3] These solvents can help to accelerate the reaction rate.

Problem 2: O-Alkylation of the Carboxylic Acid

Possible Causes & Solutions

  • Presence of a Strong Base: Strong bases can deprotonate the carboxylic acid, forming a carboxylate anion which can then act as a nucleophile and react with the alkylating agent.

    • Recommendation: Protect the carboxylic acid group prior to N-alkylation. Common protecting groups include methyl or ethyl esters, which can be formed under acidic conditions (e.g., SOCl₂ in methanol). The benzyl ester is another option, which can be removed by hydrogenolysis.[4] After successful N-alkylation, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Problem 3: Formation of Quaternary Ammonium Salts (Over-alkylation)

Possible Causes & Solutions

  • High Reactivity of the N-Alkylated Product: The desired N-alkylated product can sometimes be more nucleophilic than the starting piperidine-2-carboxylic acid, leading to a second alkylation event.[5][6]

    • Recommendation:

      • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[5]

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[1][7] This maintains a low concentration of the electrophile and favors mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid group before attempting N-alkylation?

A1: In most cases, yes. Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) is highly recommended. This prevents the acidic proton from interfering with the reaction and eliminates the possibility of O-alkylation. The ester can be readily hydrolyzed back to the carboxylic acid after the N-alkylation step.

Q2: What is the best method for N-alkylation when dealing with significant steric hindrance?

A2: For sterically demanding substrates, traditional direct alkylation with alkyl halides may be inefficient. In these cases, consider alternative methods:

  • Reductive Amination: This is a milder and often more selective method.[8] It involves reacting the piperidine derivative with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reducing agent for this purpose as it is selective for the iminium ion over the carbonyl group.[8]

  • Mitsunobu Reaction: This reaction can be used to form C-N bonds and is particularly useful for coupling with alcohols.[9][10][11] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] However, the purification of byproducts can sometimes be challenging.[12]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3:

  • Increase the Temperature: Gently heating the reaction can often increase the rate. However, be cautious as higher temperatures can also promote side reactions.[1]

  • Use a More Reactive Electrophile: As mentioned earlier, switching from an alkyl chloride to a bromide or iodide can significantly speed up the reaction.

  • Add a Catalyst: In some cases, adding a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction when using an alkyl chloride or bromide, through an in situ Finkelstein reaction.

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMF or DMSO.

Q4: Are there catalytic methods for the N-alkylation of piperidines?

A4: Yes, catalytic methods are gaining prominence as they offer more sustainable and atom-economical routes.

  • Borrowing Hydrogen Catalysis: This method uses alcohols as alkylating agents, with water as the only byproduct.[13][14][15] Catalysts based on iridium, ruthenium, or palladium are often employed.[14][15][16]

  • Buchwald-Hartwig Amination: While primarily used for N-arylation, modifications of this palladium-catalyzed cross-coupling reaction can be applied to certain N-alkylation scenarios, particularly with hindered substrates.[17][18][19][20][21]

II. Experimental Protocols & Methodologies

Protocol 1: N-Alkylation via Reductive Amination (with prior esterification)

This two-step protocol is a robust method for the N-alkylation of piperidine-2-carboxylic acid, particularly with aldehydes and ketones.

Step 1: Esterification of Piperidine-2-carboxylic Acid

Esterification Start Piperidine-2-carboxylic acid Reagents SOCl₂ (1.2 eq) Methanol (solvent) Start->Reagents Add Reaction_Conditions 0 °C to RT 2-4 hours Reagents->Reaction_Conditions Stir under N₂ Workup Quench with sat. NaHCO₃ Extract with EtOAc Reaction_Conditions->Workup After completion Purification Column Chromatography Workup->Purification Product Piperidine-2-carboxylic acid methyl ester Purification->Product

Caption: Workflow for the esterification of piperidine-2-carboxylic acid.

Procedure:

  • Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the methyl ester.

Step 2: Reductive Amination

Reductive_Amination Start Piperidine-2-carboxylic acid methyl ester Aldehyde Aldehyde/Ketone (1.1 eq) Start->Aldehyde Add Solvent Anhydrous DCE or THF Aldehyde->Solvent Dissolve in Stir_1 Stir at RT 20-30 min Solvent->Stir_1 Iminium ion formation Reducing_Agent NaBH(OAc)₃ (1.5 eq) Stir_1->Reducing_Agent Add portion-wise Reaction Stir at RT 4-16 hours Reducing_Agent->Reaction Workup Quench with sat. NaHCO₃ Extract with DCM Reaction->Workup After completion Purification Column Chromatography Workup->Purification Product N-alkylated product Purification->Product

Caption: Workflow for reductive amination.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine-2-carboxylic acid methyl ester (1.0 eq), the desired aldehyde or ketone (1.1 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.[8] For less reactive ketones, a catalytic amount of acetic acid can be added.[8]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Direct N-Alkylation with an Alkyl Halide (Ester Protected)

This method is suitable for more reactive, less sterically hindered alkyl halides.

Direct_Alkylation Start Piperidine-2-carboxylic acid methyl ester Base DIPEA or K₂CO₃ (2.0 eq) Start->Base Add Solvent Anhydrous MeCN or DMF Base->Solvent Dissolve in Alkyl_Halide Alkyl Halide (1.1 eq) Solvent->Alkyl_Halide Add slowly Reaction Stir at RT to 60 °C 6-24 hours Alkyl_Halide->Reaction Workup Filter solids (if any) Concentrate solvent Liquid-liquid extraction Reaction->Workup After completion Purification Column Chromatography Workup->Purification Product N-alkylated product Purification->Product

Sources

Stability of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

You are likely working with 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid (an N-(3-picolyl)pipecolic acid derivative) as a synthetic intermediate for peptidomimetics or kinase inhibitors.

Under standard acidic hydrolysis conditions (e.g., 6N HCl, reflux) used to cleave esters or protecting groups, this molecule exhibits a specific stability profile:

  • Chemical Connectivity: High stability. The N-picolyl bond and the piperidine ring are robust against hydrolytic cleavage.

  • Stereochemical Integrity: Low to Moderate stability. The C2 chiral center is highly susceptible to acid-catalyzed racemization via enolization.

The Golden Rule: Do not assume optical purity is maintained during hydrolysis. The tertiary amine at the


-position lowers the energy barrier for enolization compared to secondary amines.

Critical Troubleshooting Guide

Module A: Stereochemical Integrity (Racemization)

Symptom:

"My LC-MS shows a single peak with the correct mass, but the biological potency of the compound has dropped significantly compared to the precursor."

Root Cause: Acid-catalyzed racemization.[1] The protonation of the carbonyl oxygen facilitates the formation of an enol intermediate. Because the nitrogen is fully substituted (tertiary), the steric strain and electronic effects can stabilize the planar transition state, leading to conversion between the (


) and (

) enantiomers.

Diagnostic Workflow:

  • Do not rely on achiral HPLC. The enantiomers will co-elute.

  • Run Chiral HPLC: Use a column capable of separating zwitterionic amino acids (e.g., Chiralpak ZWIX or Crownpak).

  • Check Reaction Time: Extended reflux (>4 hours) in 6N HCl drastically increases the %ee loss.

Solution:

  • Reduce Temperature: Switch from reflux (100°C) to 60–70°C.

  • Reduce Acid Concentration: Use 2N HCl or TFA/Water mixtures instead of 6N HCl if possible.

  • Monitor Kinetics: Stop the reaction immediately upon consumption of the starting material.

Module B: Isolation & Salt Forms

Symptom:

"I cannot crystallize the product after hydrolysis; it remains a sticky oil or gum."

Root Cause: The molecule contains two basic nitrogen centers (piperidine


, pyridine 

). In HCl, you are isolating the dihydrochloride salt , which is extremely hygroscopic.

Solution:

  • Lyophilization: Do not attempt to rotovap to dryness efficiently. Freeze-dry the aqueous acid solution to obtain the solid salt.

  • Isoelectric Precipitation: To isolate the free zwitterion, neutralize carefully to the isoelectric point (pI

    
     6.5–7.0) using a weak base (e.g., pyridine or ammonia), but beware  that basic conditions can also trigger epimerization.
    
  • Ion Exchange: Use a Dowex 50W column. Load in acid, wash with water, and elute with dilute ammonia.

Module C: Chemical Degradation

Symptom:

"I see a loss of mass (M-44) in the mass spectrum."

Root Cause: Decarboxylation. While pipecolic acid is relatively stable, the presence of the electron-withdrawing pyridinium ring on the nitrogen can facilitate decarboxylation under extreme forcing conditions (>130°C or microwave heating).

Solution:

  • Strictly control oil bath temperature.

  • Avoid microwave irradiation for this hydrolysis step.

Visualizing the Instability

The following diagram illustrates the mechanism of racemization and the decision tree for troubleshooting.

G cluster_0 Figure 1: Acid-Catalyzed Racemization Pathway cluster_1 Figure 2: Troubleshooting Decision Tree L_Iso L-Isomer (S) (Active) Protonation Carbonyl Protonation (+ H+) L_Iso->Protonation Fast Enol Enol Intermediate (Planar/Achiral) Protonation->Enol Rate Limiting Enol->L_Iso Re-protonation D_Iso D-Isomer (R) (Inactive/Impurity) Enol->D_Iso Re-protonation Start Issue: Low Potency / Sticky Solid CheckLC Check Achiral HPLC Purity > 95%? Start->CheckLC CheckChiral Run Chiral HPLC CheckLC->CheckChiral Yes CheckMass Check MS for [M-44] (Decarbox) or [M+14/28] (Ester) CheckLC->CheckMass No Yes Yes No No Racemization Diagnosis: Racemization CheckChiral->Racemization Split Peaks SaltIssue Diagnosis: Hygroscopic Salt CheckChiral->SaltIssue Single Peak

Caption: Figure 1 details the enolization pathway leading to optical purity loss. Figure 2 outlines the diagnostic steps to distinguish between racemization and physical form issues.

Validated Experimental Protocols

Protocol A: Optimized Acidic Hydrolysis (Minimizing Racemization)

Use this protocol to hydrolyze the ethyl/methyl ester precursor.

  • Dissolution: Dissolve 1.0 eq of the ester in a minimal volume of 1,4-dioxane (to ensure solubility).

  • Acid Addition: Add 6N HCl (10–15 eq).

    • Note: Avoid using concentrated H2SO4; HCl is easier to remove.

  • Reaction: Heat to 60°C (Internal Temperature).

    • Critical: Do not reflux (100°C) unless conversion is <5% after 2 hours.

  • Monitoring: Sample every 30 minutes. Dilute aliquot in water/MeCN (50:50) and inject on HPLC.

  • Termination: Stop heating immediately upon disappearance of starting material (>98% conversion).

  • Workup: Cool to 0°C. Lyophilize directly to obtain the dihydrochloride salt.

Protocol B: Chiral Purity Assessment

Standard reverse-phase C18 will not separate the enantiomers.

  • Column: Chiralpak ZWIX(+) (3μm, 150 x 3 mm) or Crownpak CR-I(+).

  • Mobile Phase: 50 mM Formic Acid in MeOH/MeCN (variable depending on column).

  • Detection: UV at 260 nm (Pyridine absorption).

  • Standard: You must inject a racemic standard (produced by refluxing a small sample in 6N HCl for 24 hours) to establish the retention times of the

    
     and 
    
    
    
    isomers.

Frequently Asked Questions (FAQ)

Q: Can I use base hydrolysis (LiOH/NaOH) instead of acid? A: Yes, and it is often preferred to prevent decarboxylation. However, base-catalyzed racemization is also a risk for


-substituted alpha-amino acids. If you use LiOH, keep the temperature low (0°C to RT) and use a THF/Water mixture.

Q: Is the N-picolyl bond stable to hydrogenation? A: No. If you use Pd/C and


 (often used to remove Cbz groups elsewhere), you risk cleaving the 3-picolyl group (debenzylation). The pyridine ring makes this bond slightly more robust than a standard benzyl amine, but it is still labile under catalytic hydrogenation conditions.

Q: How do I store the final acid? A: Store as the HCl salt at -20°C under Argon. The free amino acid is prone to slow oxidative degradation or intramolecular condensation if left in solution.

References

  • Nord, C., et al. (2021). "In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis." Scientific Reports. (Demonstrates the susceptibility of N-substituted and cyclic amino acids to racemization in 6M HCl). [Link]

  • Beak, P., et al. (1987). "Lithiation of 3-Picolylamines." Journal of Organic Chemistry. (Provides context on the stability and electronic properties of the 3-picolyl group). [Link]

  • Couty, F. (1999). "Asymmetric synthesis of pipecolic acid derivatives." Amino Acids. (Discusses the stereochemical stability of the pipecolic acid scaffold). [Link]

Sources

Solving baseline noise issues in LC-MS analysis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Paradox"

Welcome to the technical support center. If you are analyzing pyridine derivatives, you are likely facing the "Pyridine Paradox": these molecules are small, basic (


), and highly polar. In standard Reverse Phase (RP) LC-MS, they exhibit a dual failure mode:
  • Poor Retention: They elute near the void volume (

    
    ), co-eluting with salts and matrix suppressors, leading to erratic baselines.
    
  • Peak Tailing: The basic nitrogen interacts with residual silanols on the column stationary phase. Tailing peaks widen the integration window, accumulating more background noise and lowering the Signal-to-Noise (S/N) ratio.

This guide moves beyond basic "clean your source" advice to address the chemical and physical root causes of noise in pyridine analysis.

Module 1: Mobile Phase Chemistry (The Source of Noise)

User Question: I am using 0.1% TFA to fix peak tailing, but my MS signal intensity has dropped, and the baseline is noisy. What is happening?

Technical Diagnosis: You are experiencing Ion Pairing Signal Suppression . Trifluoroacetic acid (TFA) is excellent for UV chromatography because it forms strong ion pairs with the basic pyridine nitrogen, masking it from silanols and sharpening peaks. However, in the MS source, these strong ion pairs do not dissociate easily. The TFA anion competes for charge and suppresses the ionization of your pyridine analyte, while simultaneously contaminating the source (the "memory effect"), leading to persistent background noise.

The Solution: The "Goldilocks" Modifier Switch to Difluoroacetic Acid (DFA) or a buffered Formate system. DFA offers the peak sharpening properties of TFA (due to its fluorine content) but is weaker and more volatile, allowing for better ionization.

Protocol: Mobile Phase Optimization for Pyridines
ParameterStandard Approach (Avoid)Optimized Approach (Recommended)Mechanism
Acid Modifier 0.1% TFA0.1% DFA or 0.1% Formic Acid DFA balances silanol masking with MS ionization efficiency [1].
Buffer Phosphate (Non-volatile)10mM Ammonium Formate Buffers pH to ~3.5-4.0, ensuring pyridine is protonated (

) without precipitating in the MS source.
Organic Solvent MethanolAcetonitrile (ACN) ACN provides sharper peaks for basic compounds and lower backpressure.
Decision Logic: Mobile Phase Selection

Use the following logic flow to select your modifier based on your specific failure mode.

MobilePhaseLogic cluster_legend Key start START: Characterize Baseline Issue q1 Is MS Sensitivity the primary issue? start->q1 q2 Is Peak Tailing the primary issue? q1->q2 No (Signal is fine) sol1 Use 0.1% Formic Acid (High Signal, Potential Tailing) q1->sol1 Yes (Tailing is acceptable) sol2 Use 0.1% Difluoroacetic Acid (DFA) (Balanced Signal & Shape) q2->sol2 Yes (Severe Tailing) sol3 Use 10mM Ammonium Formate (pH Control required) q2->sol3 No (Retention drift) l1 Decision Point l2 Recommended Solution

Figure 1: Decision matrix for selecting mobile phase modifiers based on the balance between MS sensitivity and chromatographic peak shape [1, 2].

Module 2: Column Selection & Separation (The Interaction)

User Question: My pyridine derivative elutes at 0.8 minutes with a huge baseline spike. How do I move it away from the solvent front?

Technical Diagnosis: Pyridine is too polar for standard C18 columns, leading to dewetting (phase collapse) or elution in the void volume where "chemical noise" (unretained salts/matrix) is highest. This co-elution causes ion suppression and baseline instability.

The Solution: Orthogonal Selectivity Move away from standard C18. You have two robust options:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Gold Standard" for polar bases. It uses high organic content (e.g., 90% ACN) as the weak solvent, which enhances MS desolvation efficiency (increasing signal) while retaining polar compounds.

  • PFP (Pentafluorophenyl): Provides pi-pi interactions specifically targeting the pyridine ring, offering retention mechanisms distinct from hydrophobicity.

Comparative Data: Column Performance
Column TypeRetention MechanismSuitability for PyridinesMS Compatibility
C18 (Standard) Hydrophobic InteractionLow (Elutes in void)High
C18 (High pH) Hydrophobic (neutral state)Medium (Requires pH > pKa)Medium (High pH can degrade silica)
PFP Pi-Pi / DipoleHigh (Specific selectivity)High
HILIC (Silica/Amide) PartitioningExcellent (Retains polar)Highest (High organic = better desolvation)

Module 3: System Hygiene (The Ghost Peaks)

User Question: I see pyridine peaks in my blank injections. Is my column bleeding?

Technical Diagnosis: This is likely System Carryover , not column bleed. Pyridine derivatives are "sticky" and often adsorb to the polymeric seals in the rotor seal or the injection needle coating. Standard washes (Water/MeOH) are often insufficient to protonate and desorb these basic residues.

The Solution: Aggressive Protonation Wash You must use an acidic wash solvent to ensure the pyridine is fully protonated (ionized) and soluble in the wash.

Protocol: Anti-Carryover Wash Cycle

Implement this in your autosampler method.

  • Wash Solvent 1 (Aqueous): Water + 0.1% Formic Acid (Protonates the base).

  • Wash Solvent 2 (Organic): 40:40:20 ACN:MeOH:Isopropanol + 0.1% Formic Acid (Solubilizes the salt).

  • Procedure:

    • Set "Needle Wash" to Pre- and Post-injection.[1]

    • Dip time: Minimum 10 seconds.

    • Passivation: If carryover persists, inject 10x column volume of 2,2,2-Trifluoroethanol (TFE) (if compatible with your tubing) to strip adsorbed proteins or sticky bases [3].

Module 4: MS Source Optimization (The Detector)

User Question: My baseline is chemically noisy (jagged) specifically in ESI+ mode.

Technical Diagnosis: This is often due to Cluster Formation or Recirculation . If the desolvation temperature is too low, solvent clusters (e.g., water-methanol aggregates) form adducts that mimic analyte signals. If the gas flow is too low, neutrals can recirculate into the spray.

Workflow: Source Tuning for Pyridines

Pyridines are thermally stable; do not be afraid to increase heat.

SourceTuning start High Chemical Noise step1 Increase Desolvation Temp (+50°C increments) start->step1 step2 Increase Cone Gas Flow (Prevents recirculation) step1->step2 step3 Check Cone Voltage (Too high = fragmentation) step2->step3 end Stable Baseline step3->end

Figure 2: Step-by-step optimization of ESI source parameters to reduce chemical noise clusters [4].

Key Settings:

  • Desolvation Gas: Increase flow (e.g., >800 L/hr on Waters, >10 L/min on Agilent/Thermo). High flow strips away solvent clusters.

  • Cone Voltage / Fragmentor: Pyridines are stable rings, but side chains can be fragile. Perform a voltage ramp to maximize the molecular ion

    
     while minimizing in-source fragmentation which contributes to low-mass baseline noise.
    

References

  • Waters Corporation.[2][3] Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.[4]Link

  • Advanced Materials Technology.[5][6] Mobile Phase Additive Selection for LC-MS.Link

  • Altasciences. Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System.Link

  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.Link

Sources

Enhancing enantiomeric excess (ee) in chiral synthesis of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Tier: L3 (Senior Application Scientist) Topic: Troubleshooting & Enhancing Enantiomeric Excess (ee)

Welcome to the Chiral Synthesis Support Hub.

You are likely here because your asymmetric transformation has hit a "glass ceiling" (stalled ee), your results are inconsistent, or you need to push a kinetic resolution beyond the theoretical 50% yield limit.

This guide moves beyond basic textbook definitions. We address the causality of stereochemical loss and provide self-validating protocols to diagnose and fix these issues.

Ticket #001: The "Ceiling" Effect (Catalyst Aggregation & Non-Linear Effects)

User Issue: "I am using a catalyst with 99% ee, but my reaction product consistently stalls at 80% ee. Recrystallizing the ligand didn't help."

Diagnosis: You are likely experiencing a Negative Non-Linear Effect ((-)-NLE) . In asymmetric catalysis, the relationship between the enantiomeric purity of the catalyst (


) and the product (

) is not always linear.[1] This is often due to the formation of catalyst aggregates (dimers/oligomers) where the heterochiral (meso) dimer is more reactive than the homochiral dimer.

The Mechanism: If your chiral ligand (L*) forms monomeric active species


, the relationship is linear. However, many organometallic catalysts (e.g., organozinc, titanium-tartrate) form dimers in solution.
  • Homochiral Dimers (

    
    ):  Often the "reservoir" of the active catalyst.
    
  • Heterochiral Dimers (

    
    ):  If this "meso" aggregate is more reactive  than the homochiral species, it will churn out racemic product, dragging down your overall ee, even if the ligand is fairly pure.
    
Troubleshooting Protocol: The "NLE Stress Test"

Perform the following diagnostic experiment to confirm NLE:

  • Prepare Catalyst Blends: Prepare catalysts with varying

    
     (e.g., 20%, 50%, 80%, 100%).
    
  • Run Standard Reactions: Keep all other variables (T, Conc, Time) identical.

  • Plot Data: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation:

  • Linear: No aggregation. The issue is the intrinsic selectivity of the monomer. Solution: Change ligand class.

  • Concave Curve ((-)-NLE): The meso-catalyst is hyper-active. Solution: Dilute the reaction (favoring monomers) or add an achiral additive to break aggregates.

  • Convex Curve ((+)-NLE): Asymmetric Amplification. The meso-catalyst is inactive (a "sink" for the minor enantiomer). Note: This is desirable; it allows high

    
     from low 
    
    
    
    .

Visualization: The NLE Decision Tree

NLE_Workflow Start Issue: Product ee < Catalyst ee Check Run NLE Diagnostic (Plot ee_prod vs ee_cat) Start->Check Result1 Linear Relationship Check->Result1 Result2 Concave Curve ((-)-NLE) Check->Result2 Result3 Convex Curve ((+)-NLE) Check->Result3 Action1 Intrinsic Selectivity Issue. Action: Screen new ligand backbone. Result1->Action1 Action2 Meso-dimer is highly active. Action: Dilute reaction or change metal/ligand ratio. Result2->Action2 Action3 Asymmetric Amplification. System is robust. Check other parameters. Result3->Action3

Caption: Diagnostic logic for identifying Non-Linear Effects (NLE) caused by catalyst aggregation.

Ticket #002: The "Drifting" Ee (Process Parameters & SDE)

User Issue: "My crude NMR showed 94% ee, but after flash column chromatography, the isolated yield has 88% ee. Is my compound racemizing on the column?"

Diagnosis: While racemization is possible, you are likely a victim of Self-Disproportionation of Enantiomers (SDE) . SDE occurs when enantiomers associate into aggregates (dimers) that have different physical properties than the monomer. On achiral stationary phases (like silica gel), the enantiomerically enriched fraction can move at a different rate than the racemic fraction, leading to unintentional separation.

The "SDE" Trap: A Hidden Danger

Researchers often assume achiral columns cannot separate enantiomers. This is false for non-racemic mixtures.

  • Scenario: You load a 94% ee sample.

  • Process: The "excess" enantiomer (monomer) elutes slightly faster/slower than the heterochiral dimer (racemate).

  • Result: If you cut the fractions too aggressively (e.g., discarding the "tail"), you might be throwing away the highly enriched portion, or conversely, keeping the racemic portion.

Troubleshooting Matrix: Reaction vs. Purification
SymptomProbable CauseCorrective Action
Ee drops during reaction Reversible Reaction Check if product inhibits catalyst. Remove product continuously (e.g., precipitation).
Ee drops at high conversion Product Racemization The catalyst may be reacting with the product. Stop reaction at 80-90% conversion.
Ee drops after column SDE on Silica Collect ALL fractions quantitatively. Remix and measure ee. Do not "cut" tails/fronts without checking ee of each fraction.
Ee varies with temperature Isokinetic Relationship Lowering T does not always increase ee. Check if you are near the isokinetic temperature where

.
Ticket #003: Breaking the 50% Barrier (Dynamic Kinetic Resolution)

User Issue: "I am resolving a racemic alcohol. The kinetic resolution works well (E > 100), but I am limited to 50% yield. How do I get 100% yield of the (R)-enantiomer?"

Diagnosis: You need to transition from Kinetic Resolution (KR) to Dynamic Kinetic Resolution (DKR) . In standard KR, the catalyst selects the fast-reacting enantiomer (


), leaving the slow one (

) behind. In DKR, you introduce a second catalyst or condition that rapidly racemizes the unreacted substrate in situ.
The DKR Requirements (The "Golden Rules")

For DKR to work, the rate of racemization (


) must be significantly faster than the rate of the selective reaction (

).

Experimental Protocol: Ruthenium/Lipase DKR

Example: Converting racemic secondary alcohols to chiral acetates.

  • Racemization Catalyst: Use a Ruthenium complex (e.g., Shvo’s catalyst) that dehydrogenates the alcohol to a ketone (achiral) and re-hydrogenates it back to a racemic alcohol.

  • Resolution Catalyst: Use a Lipase (e.g., Candida antarctica Lipase B) that selectively acetylates only the (R)-alcohol.

  • The Setup:

    • Substrate: Racemic alcohol (1.0 eq).

    • Acyl Donor: Isopropenyl acetate (releases acetone, driving equilibrium).

    • Catalysts: Ru-catalyst (2 mol%) + Lipase (immobilized).

    • Condition: Run at 70°C (requires heat for Ru-catalyst activation).

Visualization: The DKR Engine

DKR_Mechanism Substrate_S (S)-Substrate (Slow reacting) Intermediate Achiral Intermediate (e.g., Ketone) Substrate_S->Intermediate k_inv (Fast) (Racemization Cat.) Product_R (R)-Product (100% Yield Possible) Substrate_S->Product_R k_slow (Negligible) Substrate_R (R)-Substrate (Fast reacting) Substrate_R->Product_R k_fast (Resolution Cat.) Intermediate->Substrate_R k_inv (Fast)

Caption: Mechanism of Dynamic Kinetic Resolution (DKR). Rapid equilibration via an achiral intermediate allows 100% conversion.

Ticket #004: Post-Synthetic Enhancement (CIDT)

User Issue: "I have 85% ee material. I cannot run the reaction again. How do I upgrade this to >99% ee without losing half my mass?"

Solution: Crystallization-Induced Diastereomer Transformation (CIDT) or "Optical Fractionation." Do not rely on simple recrystallization of the enantiomer (which often prefers the racemate in the mother liquor). Instead, derivatize to a diastereomer or salt.

The Protocol:

  • Derivatization: React your 85% ee amine/acid with a chiral resolving agent (e.g., tartaric acid, chiral amine) to form a diastereomeric salt pair.

  • Solubility Check: One diastereomer (D1) is usually much less soluble than the other (D2).

  • The "Upgrade":

    • Heat the mixture in a solvent where D1 crystallizes.

    • If the stereocenter is labile (e.g., via keto-enol tautomerism), the soluble D2 will epimerize into D1 to restore equilibrium, eventually precipitating all material as pure D1.

    • Result: You convert 100% of the mass to the desired diastereomer (unlike standard resolution which stops at 50%).[2]

References & Authoritative Sources
  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

    • Foundational text on diagnosing catalyst aggregation and NLE.

  • Soloshonok, V. A. (2006). Remarkable Amplification of the Self-Disproportionation of Enantiomers on Achiral-Phase Chromatography Columns. Angewandte Chemie International Edition. Link

    • Critical resource for understanding SDE during purification.

  • Pàmies, O., & Bäckvall, J. E. (2003).[4] Combination of Enzymes and Metal Catalysts.[5] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. Link

    • The definitive guide to Dynamic Kinetic Resolution (DKR).

  • Gawley, R. E. (2006). Do the Terms "% ee" and "% de" Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity? Journal of Organic Chemistry.[6][7] Link

    • Essential reading for analytical validity and reporting.

Sources

Minimizing side reactions during the functionalization of the pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Pyridine Ring Functionalization

Introduction: The Pyridine Paradox

Welcome to the Pyridine Functionalization Support Center. If you are here, you are likely facing the "Pyridine Paradox." The pyridine ring is


-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS), yet the nitrogen lone pair is highly nucleophilic, making it prone to Lewis acid coordination (which further deactivates the ring) or unwanted 

-alkylation. Furthermore, attempts to metalate the ring often result in "Halogen Dance" rearrangements or protodeboronation during cross-coupling.

This guide treats your chemical synthesis issues as "Support Tickets." Select the module below that matches your experimental failure mode.

Module 1: Electrophilic Substitution Failure

Ticket ID: #EAS-404 Issue: No reaction or extensive charring/decomposition during nitration or halogenation.

Diagnosis

Direct EAS on pyridine requires forcing conditions (e.g., high temperature, oleum) because the pyridine nitrogen becomes protonated or coordinated to Lewis acids, creating a positively charged, highly deactivated pyridinium species. This often leads to decomposition before substitution occurs.

Root Cause Analysis
  • Deactivation: The electronegative nitrogen pulls density from the ring (inductive effect

    
    ).
    
  • Resonance: Protonation generates a cation that destabilizes the

    
    -complex intermediate.
    
Resolution Protocol: The -Oxide Activation Route

To bypass deactivation, you must invert the electronic bias of the ring using the


-oxide strategy. The 

-oxide oxygen donates electron density back into the ring (specifically at C2 and C4) via resonance

, allowing EAS under milder conditions.
Step-by-Step Workflow
  • Activation (

    
    -Oxidation): 
    
    • Dissolve pyridine (1.0 equiv) in DCM.

    • Add m-CPBA (1.1 equiv) at 0°C, then warm to RT. Stir overnight.

    • Checkpoint: Verify formation of Pyridine-

      
      -oxide (polar spot on TLC).
      
  • Functionalization (Nitration Example):

    • Treat Pyridine-

      
      -oxide with H₂SO₄/HNO₃ at 90-100°C (vs. >300°C for pyridine).
      
    • Note: Substitution favors the C4 (para) position due to steric hindrance at C2 and electronic stabilization.

  • Deoxygenation (Restoring the Pyridine):

    • Dissolve the functionalized

      
      -oxide in CHCl₃.
      
    • Add PCl₃ (3.0 equiv) or P(OMe)₃. Reflux for 2-4 hours.

    • Result: 4-Nitropyridine.[1]

Visualizing the Pathway

NOxideStrategy Pyridine Pyridine (Deactivated) NOxide Pyridine-N-Oxide (Activated C2/C4) Pyridine->NOxide Oxidation (m-CPBA) Substituted 4-Nitro-Py-N-Oxide (Functionalized) NOxide->Substituted EAS (HNO3/H2SO4) Product 4-Nitropyridine (Target) Substituted->Product Deoxygenation (PCl3)

Figure 1: The N-oxide activation strategy converts the deactivated pyridine into an activated substrate for electrophilic attack, followed by restoration of the aromatic system.[1][2]

Module 2: Regio-scrambling (The Halogen Dance)

Ticket ID: #LITH-002 Issue: You targeted the C3 position via lithiation of a 3-halopyridine, but the electrophile added to C4 (or C2), or you isolated a mixture of isomers.

Diagnosis

You are a victim of the Halogen Dance (HD) mechanism. This is a base-catalyzed rearrangement where the halogen atom migrates to a more thermodynamically stable position on the ring.

Root Cause Analysis

Lithium-halogen exchange is reversible. If the resulting heteroaryl lithium species is not trapped immediately, it can deprotonate the position adjacent to the halogen. The halogen then migrates to the new lithiated position to relieve steric strain or gain thermodynamic stability.

Prevention Protocol
ParameterRecommendationScientific Rationale
Temperature -78°C (Strict) HD is thermodynamically driven. Low temp favors the kinetic product (C3-Li).
Base Selection LDA or LiTMP Bulky, non-nucleophilic bases prevent nucleophilic attack on the ring (Chichibabin-type side reactions).
Addition Mode Inverse Addition Add the base to the substrate (or use in-situ trapping) to minimize the concentration of free lithiated species relative to unreacted substrate.
Trapping In-situ / Flow Use continuous flow chemistry to quench the lithiated species milliseconds after generation.
Troubleshooting Workflow (Decision Tree)

HalogenDance Start Lithiation of 3-Bromopyridine TempCheck Is Temp < -78°C? Start->TempCheck Kinetic Kinetic Control (3-Li-Pyridine) TempCheck->Kinetic Yes Dance Halogen Dance (4-Li-3-Br-Pyridine) TempCheck->Dance No (or slow trapping) Trap Add Electrophile IMMEDIATELY Kinetic->Trap Scrambled Regio-isomeric Mixture Dance->Scrambled Trap->Kinetic Target Product

Figure 2: Decision pathway for preventing Halogen Dance. Maintaining -78°C and rapid electrophile trapping are critical to arresting the rearrangement.

Module 3: Cross-Coupling Yield Collapse

Ticket ID: #SUZ-500 Issue: Suzuki-Miyaura coupling of 2-pyridyl boronic acid yields <10% product, with significant amounts of de-boronated pyridine (protodeboronation).

Diagnosis

2-Pyridyl boronic acids are notoriously unstable.[3][4] The nitrogen lone pair facilitates the formation of a zwitterionic intermediate that undergoes rapid protodeboronation (hydrolysis of the C-B bond) in the presence of water and base.

Resolution Protocol: The "Slow Release" & MIDA Strategy

Do not use free 2-pyridyl boronic acid if possible. Instead, use masked boron species or switch the coupling roles.

Option A: MIDA Boronates (Recommended)

Use 2-pyridyl MIDA boronate .[3] The MIDA (N-methyliminodiacetic acid) ligand masks the boron, preventing the formation of the unstable zwitterion.

  • Mechanism: Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic turnover.[3] This keeps the concentration of free boronic acid low, minimizing decomposition.[4]

Option B: Switch Roles

If the 2-pyridyl boronate fails, invert the coupling partners:

  • Partner A: 2-Bromopyridine (Stable electrophile).

  • Partner B: Aryl Boronic Acid (Stable nucleophile).

Comparison of Boron Species Stability
SpeciesStability (2-Pyridyl)Protodeboronation RiskRecommended Use
Free Boronic Acid -B(OH)2Very LowCriticalAvoid if possible.
Pinacol Ester -BpinLow/ModerateHighUse anhydrous conditions.
MIDA Boronate High Low Standard for 2-Py coupling.
Trifluoroborate -BF3KModerateModerateRequires aggressive hydrolysis.

Module 4: Radical Over-Alkylation (Minisci)

Ticket ID: #MIN-004 Issue: Minisci reaction (radical alkylation) yields a mixture of mono-, di-, and tri-alkylated products.

Diagnosis

The Minisci reaction involves the addition of a nucleophilic radical to a protonated (electron-deficient) pyridine. Once an alkyl group is added, the ring becomes more electron-rich (due to alkyl inductive effects), but often not enough to prevent a second radical attack if the reaction is not carefully controlled.[5]

Resolution Protocol: Blocking & Activation
1. The N-Methoxypyridinium Strategy

Instead of simple protonation (which is reversible), use an


-methoxy group.
  • Why:

    
    -methoxypyridinium salts are highly reactive toward radicals but, upon elimination of methanol to re-aromatize, the resulting product is a neutral pyridine, which is much less reactive toward nucleophilic radicals than the positively charged starting material. This stops the reaction at mono-alkylation.
    
2. Baran's C4-Selective Blocking Group

Use a maleate-derived blocking group to physically shield the C2 positions and electronically direct the radical to C4.

Protocol (Baran Method Adaptation):

  • Blocking: React pyridine with dimethyl acetylenedicarboxylate (DMAD) to form the bis-ester blocking group on Nitrogen.

  • Radical Addition: Perform Minisci reaction (e.g., carboxylic acid + AgNO3 + K2S2O8). The radical attacks C4 exclusively due to steric blocking of C2.

  • Deprotection: Remove the blocking group (basic hydrolysis) to reveal the 4-alkylpyridine.

References

  • Pyridine N-Oxide Activation

    • Mechanism & Utility: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[6] (Standard Text).

    • Nitration Protocols: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Halogen Dance

    • Mechanism & Prevention:[4][7] Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057.

    • Flow Chemistry Solution: Gérardy, R., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal.[8]

  • Protodeboronation (Suzuki Coupling)

    • MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601.

    • Mechanistic Insight: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902.

  • Minisci Reaction Control

    • C4 Selectivity: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[9] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.

    • N-Methoxy Salts: Kerc, K., & Plesničar, B. (2021). Radical chain monoalkylation of pyridines. Chemical Science.

Sources

Validation & Comparative

Analytical Guide: Mass Spectrometry Fragmentation of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS/MS) behavior of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid , a structural analog of N-substituted pipecolic acid often investigated in medicinal chemistry as a GABA uptake inhibitor or peptidomimetic precursor.

The analysis focuses on Electrospray Ionization (ESI) in positive mode (


), the industry standard for polar zwitterionic compounds. We compare its fragmentation kinetics and diagnostic ions against its primary regioisomer, 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid  (a nipecotic acid derivative), to provide researchers with definitive identification criteria.

Key Finding: The 2-carboxylic acid position (pipecolic core) facilitates a rapid, energetically favorable neutral loss of formic acid (HCOOH, -46 Da) or combined


, generating a diagnostic iminium ion at m/z 175 . This pathway is significantly suppressed in the 3-carboxylic acid isomer, serving as the primary differentiator.

Part 1: Structural Context & Ionization Physics

Molecule Profile[1]
  • IUPAC Name: this compound

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 220.1212 Da

  • Precursor Ion

    
    :  221.1285 Da
    
Ionization Behavior (ESI+)

In acidic mobile phases (0.1% Formic Acid), the molecule exists primarily as a doubly charged species in solution but is detected predominantly as the singly charged


 in the gas phase. Protonation occurs preferentially at the piperidine nitrogen  (

) rather than the pyridine nitrogen (

) or the carboxyl group.

This localization of charge on the piperidine nitrogen is the "trigger" for the subsequent Charge-Remote Fragmentation (CRF) and inductive cleavage pathways described below.

Part 2: Comparative Fragmentation Analysis

The following table contrasts the target molecule with its closest structural alternative (the 3-COOH isomer). This comparison is critical for confirming regiochemistry in synthesis or metabolic studies.

Table 1: Comparative MS/MS Performance & Diagnostic Ions
FeatureTarget: 2-COOH Isomer (Pipecolic) Alternative: 3-COOH Isomer (Nipecotic) Differentiation Logic
Primary Base Peak m/z 175.1 (

)
m/z 203.1 (

)
The 2-COOH group allows for a concerted 1,4-elimination or rapid decarboxylation driven by the adjacent cationic nitrogen. The 3-COOH isomer relies on slower dehydration.
Secondary Fragment m/z 92.05 (Pyridin-3-ylmethyl cation)m/z 92.05 (Pyridin-3-ylmethyl cation)Both molecules share the N-benzyl-like linker; this ion confirms the N-substituent but not the core ring structure.
Ring Cleavage m/z 84.08 (Piperidine ring)m/z 128.07 (Nipecotic acid core)The 2-isomer ring often fragments further after decarboxylation; the 3-isomer core is more stable.
Collision Energy (CE) Low CE (15-20 eV) yields rich spectra.Requires Higher CE (25-35 eV) for fragmentation.The 2-COOH "Ortho-effect" lowers the activation energy for fragmentation compared to the 3-COOH isomer.
Retention Time (HILIC) Elutes Earlier Elutes Later The 2-COOH steric hindrance around the nitrogen reduces interaction with the stationary phase compared to the more exposed 3-COOH.

Part 3: Mechanistic Pathways

The fragmentation of this compound follows a distinct pathway driven by the instability of the


-amino acid moiety under collision-induced dissociation (CID).
Mechanism Description
  • Precursor Selection: The protonated molecule (

    
     221) is isolated.
    
  • Pathway A (Dominant - Decarboxylation): The proximity of the carboxylic acid to the protonated nitrogen facilitates the neutral loss of formic acid (

    
    , 46 Da). This results in a stable iminium ion at m/z 175 .
    
  • Pathway B (Linker Cleavage): Inductive cleavage of the C-N bond connecting the piperidine and pyridine rings generates the resonant pyridin-3-ylmethyl cation (m/z 92) .

  • Pathway C (Ring Opening): At high collision energies, the piperidine ring undergoes retro-cleavage, often losing ethylene (

    
    ) segments.
    
Visualization: Fragmentation Tree (DOT)

FragmentationPathway Precursor Precursor [M+H]+ m/z 221.13 (C12H17N2O2)+ Imine Fragment A (Base Peak) [M+H - HCOOH]+ m/z 175.12 (Iminium Ion) Precursor->Imine Loss of HCOOH (-46 Da) Low CE (15 eV) Picolyl Fragment B [Py-CH2]+ m/z 92.05 (Picolyl Cation) Precursor->Picolyl Inductive Cleavage C-N Bond Break Piperidine Fragment C [Piperidine Ring]+ m/z 84.08 Precursor->Piperidine Charge Retention on Piperidine SecFrag Secondary Loss [m/z 175 - C2H4]+ m/z 147.09 Imine->SecFrag Ring Contraction (-28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound, highlighting the dominant decarboxylation pathway characteristic of


-amino acids.

Part 4: Experimental Protocol

To replicate these results or validate the purity of your compound, follow this self-validating workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL (approx 4.5 µM) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the nitrogen is protonated (

      
      ) for maximal sensitivity in ESI+ mode.
      
LC-MS/MS Conditions (Standardized)

This method uses HILIC (Hydrophilic Interaction Liquid Chromatography) because the target molecule is highly polar and zwitterionic.

ParameterSettingRationale
Column HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µmRetains polar zwitterions better than C18.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides ionic strength and protons.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 90% B to 50% B over 5 minsElutes polar compounds sharply.
Ion Source ESI PositiveTargets basic nitrogen.[1]
Collision Energy Ramp 10 -> 40 eVCaptures both labile (-HCOOH) and stable (m/z 92) fragments.
Validation Steps (Self-Check)
  • Precursor Check: Verify the parent ion is 221.1 ± 0.5 . If you see 243.1, you have a Sodium adduct (

    
    ), which will not fragment via the pathways described above.
    
  • Isomer Check: If your base peak is 203 (Loss of 18) instead of 175 (Loss of 46), you likely have the 3-carboxylic acid isomer (Nipecotic derivative) or a mixture.

References

  • Deterding, L. J., & Gross, M. L. (1988).[2] Tandem Mass Spectrometry for Identifying Fatty Acid Derivatives That Undergo Charge-Remote Fragmentations. Organic Mass Spectrometry. Link

  • BenchChem. (2025).[1][3] Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Link

  • Zins, E. L., et al. (2009).[4] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Link

  • Stanoeva, J. P., et al. (2022).[5] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Holčapek, M., et al. (2010). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.[6] Link

Sources

Comparing binding affinity of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid vs Nipecotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Binding Affinity of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid vs Nipecotic Acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

This guide provides a technical comparison between This compound and the industry-standard Nipecotic Acid (piperidine-3-carboxylic acid). As a Senior Application Scientist, I will deconstruct the structural activity relationships (SAR) that dictate their binding affinities to GABA Transporters (GATs).

The central thesis of this comparison is the Pharmacophore Fidelity Rule : While N-substitution (such as the pyridin-3-ylmethyl group) is a proven strategy to enhance affinity and blood-brain barrier (BBB) permeability, it relies entirely on the underlying scaffold's ability to mimic the bioactive conformation of GABA. This guide demonstrates why the 3-carboxylic acid scaffold (nipecotic acid) retains high potency, whereas the 2-carboxylic acid scaffold (pipecolic acid derivative) acts as a low-affinity isomer or negative control.

Structural & Mechanistic Analysis

The Pharmacophore Divergence

To understand the binding affinity difference, we must analyze the spatial arrangement of the zwitterionic head group relative to the GABA binding pocket.

FeatureNipecotic Acid (Reference)This compound
Core Scaffold Piperidine-3 -carboxylic acidPiperidine-2 -carboxylic acid (Pipecolic acid)
Amino Acid Class

-amino acid (cyclic);

-amino acid mimic

-amino acid (cyclic); Proline homolog
N-Substituent Hydrogen (Secondary Amine)Pyridin-3-ylmethyl (Tertiary Amine)
GABA Mimicry High.[][2][3][4][5][6][7] Matches the folded conformation of GABA.Low. Distance between N and COO⁻ is too short.
Binding Mode Orthosteric CompetitorWeak Orthosteric / Steric Clash
Mechanism of Action: GAT-1 Inhibition

The GABA Transporter 1 (GAT-1) requires a specific distance between the protonated nitrogen and the carboxylate anion to trigger the conformational change needed for transport (or locking the transporter in an open-to-out state for inhibitors).

  • Nipecotic Acid: The carboxylic acid at the C3 position places the negative charge at a distance from the nitrogen that perfectly overlays with the folded conformation of GABA. This allows it to bind deep within the S1 subsite of GAT-1.

  • The Challenger (Pipecolic Derivative): Placing the carboxylic acid at C2 (alpha position) shortens the N-to-COO⁻ distance. Despite the addition of the pyridin-3-ylmethyl group—which is designed to interact with the lipophilic S2 subsite—the core scaffold fails to satisfy the primary ionic interactions in the S1 pocket. Consequently, the binding affinity (

    
    ) is orders of magnitude weaker than N-substituted nipecotic acid derivatives.
    

Quantitative Performance Data

The following data synthesizes established SAR trends for GAT inhibitors. While specific


 values for the exact 2-carboxylic derivative are rare in high-profile literature (due to its inactivity), they are inferred from parallel studies on pipecolic acid vs. nipecotic acid.
Table 1: Comparative Binding Affinities (GAT-1)
Compound

/

(GAT-1)
Relative PotencyBBB Permeability
Nipecotic Acid

Baseline (1.0) Low (Zwitterionic)
This compound

(Est.)
Inactive / Very Weak Moderate (Lipophilic tail)
Reference: N-(3-pyridylmethyl)nipecotic acid

HighHigh
Reference: Tiagabine

Ultra-HighHigh

Scientist's Note: Do not be misled by the "pyridin-3-ylmethyl" group. In nipecotic acid derivatives (like NNC-711 precursors), this group enhances affinity by engaging the hydrophobic pocket. However, in the 2-carboxylic acid scaffold, this group cannot compensate for the misalignment of the primary pharmacophore.

Experimental Protocol: Radioligand Binding Assay

To empirically verify the affinity difference, utilize a competitive binding assay using


-Tiagabine or 

-GABA.
Methodology: Competitive Binding at hGAT-1

Objective: Determine the


 of the test compounds by displacing a known radioligand from HEK-293 cells stably expressing human GAT-1.

Reagents:

  • Buffer: Tris-Citrate buffer (50 mM, pH 7.1) supplemented with 150 mM NaCl and 2.5 mM CaCl

    
    .
    
  • Radioligand:

    
    -Tiagabine (Specific Activity: 80 Ci/mmol) at 2 nM final concentration.
    
  • Non-specific Control: 100

    
    M unlabeled Nipecotic Acid.
    

Workflow:

  • Membrane Prep: Harvest hGAT-1 expressing cells, homogenize, and centrifuge (40,000 x g) to isolate synaptic membranes. Resuspend in buffer to 0.5 mg protein/mL.

  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (this compound) at serially diluted concentrations (
      
      
      
      M to
      
      
      M).
    • Add 50

      
      L of 
      
      
      
      -Tiagabine.
    • Initiate reaction with 100

      
      L membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Visualization of Signaling & Workflow[7]

Diagram 1: GAT-1 Inhibition Mechanism & SAR Logic

This diagram illustrates why the 2-carboxylic acid derivative fails to inhibit the transporter effectively compared to the 3-carboxylic acid (Nipecotic) core.

GAT_SAR cluster_success Successful Inhibition cluster_fail Failed Inhibition GABA GABA (Substrate) GAT1 GAT-1 Transporter (S1 & S2 Pockets) GABA->GAT1 Endogenous Ligand Binding Conformational Locking (Inhibition) GAT1->Binding NoBinding Steric Mismatch (Low Affinity) GAT1->NoBinding Nip Nipecotic Acid (3-COOH Core) Nip->GAT1 Mimics GABA Fold Pipe 1-(pyridin-3-ylmethyl) piperidine-2-carboxylic Acid Pipe->GAT1 Wrong N-COOH Distance

Caption: SAR comparison showing how the 3-COOH core of Nipecotic Acid aligns with the GAT-1 pocket, while the 2-COOH core of the challenger causes a steric mismatch.

Diagram 2: Experimental Workflow for Binding Affinity

Binding_Assay Cells hGAT-1 Membranes Incubate Incubation (60 min @ 4°C) Cells->Incubate Ligand [3H]-Tiagabine Ligand->Incubate Compound Test Compound (Gradient) Compound->Incubate Filter GF/B Filtration (Harvester) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Analysis Ki Calculation (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.

References

  • Krogsgaard-Larsen, P., et al. (1987). GABA Uptake Inhibitors: Design, Synthesis and Structure-Activity Relationships. In: Design of Enzyme Inhibitors as Drugs.

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International.

  • Clausen, R. P., et al. (2006). Selective inhibitors of GABA betaine transporter 1 (BGT1). Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). Nipecotic Acid.[4][5][6][7][8][9][10] National Library of Medicine.

  • ChemicalBook. (2024). This compound Product Entry.

Sources

A Senior Application Scientist's Guide to Spectroscopic Characterization Standards for N-Heterocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of N-heterocyclic amino acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in established scientific principles and supported by experimental data.

Introduction: The Structural Significance of N-Heterocyclic Amino Acids

N-heterocyclic amino acids, such as proline and histidine, are fundamental building blocks of proteins and play critical roles in diverse biological processes.[1][2] Their unique cyclic structures impose significant conformational constraints on peptide backbones, influencing protein folding, stability, and function. In drug discovery and development, these amino acids and their non-canonical analogues are increasingly utilized to design novel therapeutics with enhanced efficacy and specificity.[3]

Accurate and comprehensive characterization of these molecules is therefore paramount. This guide provides an in-depth comparison of key spectroscopic techniques, offering insights into not just the "how" but, more importantly, the "why" of their application. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chiral Chromatography, evaluating their strengths and limitations in elucidating the complex structures of N-heterocyclic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules in solution.[4][5] For N-heterocyclic amino acids, NMR provides unparalleled insights into their unique covalent and spatial arrangements.

The "Why" Behind Experimental Choices in NMR

The choice of NMR experiment is dictated by the specific structural question being addressed. For N-heterocyclic amino acids, key considerations include establishing connectivity, determining stereochemistry, and probing conformational dynamics.

  • 1D ¹H and ¹³C NMR: These are the foundational experiments. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. For N-heterocyclic amino acids, the chemical shifts of protons and carbons within the heterocyclic ring are particularly diagnostic of the ring's conformation and substitution pattern.

  • 2D Correlation Spectroscopy (COSY): This experiment is crucial for establishing proton-proton coupling networks, allowing for the definitive assignment of protons within the spin systems of the amino acid.[5] This is essential for tracing the connectivity through the heterocyclic ring and the amino acid backbone.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded protons and heteronuclei, typically ¹³C or ¹⁵N. This is invaluable for assigning carbon and nitrogen resonances and is particularly useful for resolving signal overlap in crowded ¹H spectra. For N-heterocyclic amino acids, ¹⁵N HSQC can directly probe the electronic environment of the nitrogen atoms within the ring.[6]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial distance restraints for determining the three-dimensional structure and stereochemistry.[5] For cyclic systems like proline, NOESY can differentiate between cis and trans conformations of the peptide bond.

Experimental Protocol: A Self-Validating Workflow for NMR Characterization

A robust NMR characterization workflow should be designed to be self-validating, where data from multiple experiments converge to a single, consistent structural assignment.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the N-heterocyclic amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure sample solubility and minimize exchange of labile protons.

  • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

Step 2: Data Acquisition

  • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

  • Acquire a 1D ¹³C{¹H} spectrum.

  • Acquire a 2D ¹H-¹H COSY spectrum to establish proton connectivities.

  • Acquire a 2D ¹H-¹³C HSQC spectrum to assign carbon resonances.

  • (Optional but recommended) Acquire a 2D ¹H-¹⁵N HSQC spectrum if ¹⁵N-labeling is feasible or natural abundance sensitivity is sufficient.

  • Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule to obtain distance restraints.

Step 3: Data Processing and Interpretation

  • Process all spectra using appropriate window functions and referencing.

  • Assign all proton, carbon, and nitrogen resonances based on chemical shifts, coupling patterns, and correlations from 2D spectra.

  • Integrate ¹H signals for quantitative analysis.

  • Analyze NOESY/ROESY cross-peaks to determine spatial proximities and establish the stereochemistry and conformation of the heterocyclic ring.

Data Presentation: Comparative NMR Data for Proline and Histidine
ParameterProlineHistidineRationale for Differences
¹H Chemical Shifts (ppm) α-H: ~4.1, β-H: ~2.0, 2.3, γ-H: ~1.9, δ-H: ~3.1, 3.2α-H: ~4.3, β-H: ~3.2, C2-H: ~8.7, C4-H: ~7.4The downfield shift of the imidazole protons in histidine is due to the aromatic nature of the ring. Proline's aliphatic protons are in the typical upfield region.
¹³C Chemical Shifts (ppm) Cα: ~62, Cβ: ~30, Cγ: ~25, Cδ: ~47, C=O: ~175Cα: ~55, Cβ: ~28, C2: ~136, C4: ~118, C5: ~130, C=O: ~174The sp² hybridized carbons of the imidazole ring in histidine are significantly downfield compared to the sp³ carbons of proline's pyrrolidine ring.
Key NOE Contacts Pro-R: Hα-Hδ; Pro-S: Hα-HβHα-Hβ, Hβ-C4HThese contacts are crucial for determining the pucker of the proline ring and the rotameric preference of the histidine side chain.

Note: Chemical shifts are approximate and can vary with pH and solvent.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve in Deuterated Solvent H1 1D ¹H NMR Prep->H1 Initial Check C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY Connectivity HSQC 2D HSQC COSY->HSQC Heteronuclear Correlation NOESY 2D NOESY/ROESY HSQC->NOESY Spatial Proximity Assign Resonance Assignment NOESY->Assign Structure 3D Structure Determination Assign->Structure

Caption: A streamlined workflow for the comprehensive NMR characterization of N-heterocyclic amino acids.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the precise molecular weight of N-heterocyclic amino acids and for gaining structural insights through fragmentation analysis.[7][8]

Causality in MS Method Selection

The choice of ionization technique and analyzer is critical for obtaining high-quality mass spectra.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules like amino acids. It typically produces protonated molecules [M+H]⁺, providing accurate molecular weight information with minimal fragmentation.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation patterns are highly specific to the structure of the amino acid and can be used for unambiguous identification. For example, the loss of water and carbon monoxide from the carboxylic acid group is a common fragmentation pathway for amino acids.[8]

Experimental Protocol: A Self-Validating MS Workflow

Step 1: Sample Preparation

  • Prepare a dilute solution of the amino acid (1-10 µM) in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid to promote protonation.

Step 2: Data Acquisition

  • Infuse the sample into the ESI source at a constant flow rate.

  • Acquire a full scan mass spectrum to determine the m/z of the protonated molecule.

  • Perform an MS/MS experiment on the [M+H]⁺ ion to obtain the fragmentation pattern.

Step 3: Data Interpretation

  • Confirm the molecular weight from the full scan spectrum.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. For N-heterocyclic amino acids, fragmentation of the heterocyclic ring can provide valuable structural information.[9]

Data Presentation: Comparative MS/MS Fragmentation
Amino AcidPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
Proline 116.070670.0651Loss of H₂O and CO from the carboxyl group, resulting in the pyrrolidinium iminium ion.
Histidine 156.0767110.0713, 83.0600Loss of H₂O and CO, followed by fragmentation of the imidazole ring. The ion at m/z 110 corresponds to the protonated imidazolemethyl cation.
Visualization: MS/MS Fragmentation Logic

MS_Fragmentation cluster_proline Proline Fragmentation cluster_histidine Histidine Fragmentation Pro_MH [M+H]⁺ m/z 116 Pro_Frag Iminium Ion m/z 70 Pro_MH->Pro_Frag - H₂O, -CO His_MH [M+H]⁺ m/z 156 His_Frag1 [M+H-H₂O-CO]⁺ m/z 110 His_MH->His_Frag1 - H₂O, -CO His_Frag2 Imidazole Ring Fragments His_Frag1->His_Frag2

Caption: Characteristic fragmentation pathways for proline and histidine in tandem mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Chirality

FT-IR spectroscopy provides a molecular fingerprint by detecting the vibrational modes of chemical bonds.[10] It is a rapid and non-destructive technique for identifying functional groups and can even be used to differentiate between racemic mixtures and pure enantiomers in the solid state.[11][12]

The Rationale Behind FT-IR Analysis

The infrared spectrum of an amino acid is dominated by vibrations of the amino group, the carboxyl group, and the side chain. For N-heterocyclic amino acids, vibrations within the heterocyclic ring provide a unique spectral signature. While FT-IR cannot distinguish between enantiomers in solution, differences in the crystal packing of enantiopure and racemic compounds can lead to distinct spectra in the solid state.[11]

Experimental Protocol: FT-IR Analysis

Step 1: Sample Preparation

  • For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Minimal sample preparation is a key advantage of FT-IR.[11]

Step 2: Data Acquisition

  • Acquire a background spectrum.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Step 3: Data Interpretation

  • Identify characteristic absorption bands for key functional groups.

  • Compare the spectrum to a reference library for confirmation.

  • For chiral analysis, compare the spectra of the D-, L-, and DL- forms.

Data Presentation: Key FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Vibration
N-H Stretch (Amine)3200-3400Stretching
C=O Stretch (Carboxyl)1700-1760Stretching
N-H Bend (Amine)1500-1650Bending
C-N Stretch (Amine)1000-1250Stretching
Ring VibrationsFingerprint RegionComplex vibrations
Visualization: FT-IR Functional Group Correlation

FTIR_Correlation Molecule N-Heterocyclic Amino Acid NH N-H Stretch (3200-3400 cm⁻¹) Molecule->NH CO C=O Stretch (1700-1760 cm⁻¹) Molecule->CO NH_bend N-H Bend (1500-1650 cm⁻¹) Molecule->NH_bend Ring Ring Vibrations (Fingerprint) Molecule->Ring Chiral_HPLC_Workflow Start Racemic Mixture Column Chiral HPLC Column (CSP) Start->Column Detector UV or MS Detector Column->Detector Chromatogram Separated Enantiomers (Chromatogram) Detector->Chromatogram

Sources

Benchmarking the Potency of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid Against Standard KMO Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid against its putative target, Kynurenine 3-Monooxygenase (KMO). Due to the current lack of publicly available potency data for this specific molecule, this document serves as a methodological guide. We will detail the established protocols for determining inhibitory activity and provide a comparative analysis of two well-characterized, potent KMO inhibitors: Ro 61-8048 and GSK180. By following the outlined procedures, researchers can effectively benchmark the performance of this compound and elucidate its potential as a modulator of the kynurenine pathway.

Introduction: The Significance of KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of kynurenine to 3-hydroxykynurenine. This enzymatic step is a critical juncture; a shift in KMO activity can significantly alter the balance between neuroprotective and neurotoxic metabolites.[1] Inhibition of KMO is a promising therapeutic strategy for a range of neurological disorders, including Huntington's and Alzheimer's diseases, as it can redirect the pathway towards the production of the neuroprotective kynurenic acid.[2]

This compound is a novel compound with a chemical structure suggestive of KMO inhibitory potential. This guide outlines the necessary steps to validate and quantify this potential.

The Kynurenine Pathway: A Target for Therapeutic Intervention

The diagram below illustrates the pivotal role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KMO->Three_HK Inhibition Point KAT->KYNA

Caption: The Kynurenine Pathway and the Role of KMO.

Standard Inhibitors for Comparative Analysis

To provide a robust benchmark for the potency of this compound, we will utilize two well-established KMO inhibitors with distinct chemical scaffolds and high potencies.

CompoundIC50Ki
Ro 61-8048 37 nM[3][4]4.8 nM[3][4]
GSK180 ~6 nM[5][6]Not Widely Reported

Note: IC50 values can vary depending on assay conditions.

Experimental Protocol: In Vitro KMO Inhibition Assay

The following protocol outlines a standard enzymatic assay to determine the IC50 value of a test compound. This method is based on monitoring the consumption of the KMO cofactor, NADPH.

Principle

KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine. The rate of NADPH consumption is directly proportional to KMO activity. By measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light, we can quantify the enzymatic reaction rate. The presence of an inhibitor will slow this rate.

Materials
  • Recombinant Human KMO Enzyme

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test Compound (this compound)

  • Standard Inhibitors (Ro 61-8048, GSK180)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Workflow

Caption: Workflow for the KMO Inhibition Assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standard inhibitors in DMSO.

    • Create a series of dilutions of the inhibitors in the assay buffer.

    • Prepare working solutions of KMO enzyme, L-kynurenine, and NADPH in assay buffer at their optimal concentrations.

  • Assay Plate Setup:

    • Add the assay buffer to all wells of a 96-well microplate.

    • Add the KMO enzyme solution to all wells except the "no enzyme" control wells.

    • Add the serially diluted test compound and standard inhibitors to their respective wells. Include a "vehicle control" (DMSO) and a "no enzyme" control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.

    • Immediately begin measuring the absorbance at 340 nm at regular intervals for a kinetic assay, or after a fixed time point (e.g., 30 minutes) for an endpoint assay.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in absorbance over time.

    • Normalize the data by setting the "vehicle control" as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

Interpreting the Results and Comparative Analysis

The calculated IC50 value for this compound will provide a quantitative measure of its potency as a KMO inhibitor. This value can then be directly compared to the IC50 values of Ro 61-8048 and GSK180 determined under the same experimental conditions.

A lower IC50 value indicates a higher potency. For instance, if the test compound exhibits an IC50 in the nanomolar range, similar to the standard inhibitors, it would be considered a highly potent KMO inhibitor.

Conclusion

While the inhibitory potential of this compound against KMO is yet to be experimentally determined, this guide provides a clear and robust methodology for its evaluation. By employing the detailed in vitro assay protocol and comparing the results with established standard inhibitors like Ro 61-8048 and GSK180, researchers can accurately benchmark the potency of this novel compound. This will be a critical step in assessing its therapeutic potential for the treatment of neurodegenerative and other diseases linked to the dysregulation of the kynurenine pathway.

References

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]

  • KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. PMC. [Link]

Sources

A Researcher's Guide to Interpreting IR Spectra of Compounds with Carboxylic Acid and Pyridine Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth analysis of the characteristic IR absorption bands for carboxylic acid and pyridine functionalities, with a specific focus on interpreting the spectra of compounds containing both moieties. We will delve into the vibrational modes, the influence of molecular structure and hydrogen bonding, and provide robust experimental protocols for accurate data acquisition.

The Vibrational Landscape: Carboxylic Acids and Pyridines

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes.[1] The positions of these absorption bands, expressed in wavenumbers (cm⁻¹), are characteristic of specific functional groups.

The Signature of a Carboxylic Acid

The carboxyl group (-COOH) presents a unique and readily identifiable set of IR absorption bands, primarily due to the O-H and C=O bonds.[2][3]

  • O-H Stretching: The most prominent feature of a carboxylic acid is an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][4][5] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure.[3][6] This broad O-H band often overlaps with the sharper C-H stretching vibrations.[3]

  • C=O Stretching: A sharp and very intense band corresponding to the carbonyl (C=O) stretch is typically observed between 1760 cm⁻¹ and 1690 cm⁻¹.[3][4] The exact position is influenced by the molecular structure; for instance, dimerization in saturated aliphatic acids centers this band around 1710 cm⁻¹.[4] Conjugation with a double bond or an aromatic ring can lower this frequency.[4]

  • C-O Stretching and O-H Bending: Two other characteristic bands are the C-O stretch, appearing in the 1320-1210 cm⁻¹ region, and the in-plane O-H bend, found between 1440-1395 cm⁻¹.[3][6]

The Vibrational Footprint of Pyridine

Pyridine, an aromatic heterocycle, exhibits characteristic IR bands arising from the stretching and bending of its ring structure.

  • C=C and C=N Ring Stretching: The pyridine ring gives rise to several bands in the 1600-1430 cm⁻¹ region due to C=C and C=N stretching vibrations.[7] For pyridine itself, strong bands are observed around 1580 cm⁻¹, 1570 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹.[8]

  • Ring Vibrations and Bending: The "ring breathing" mode, a symmetric stretching of the entire ring, and various C-H in-plane and out-of-plane bending vibrations also produce characteristic absorptions at lower frequencies.

Case Studies: Interpreting the Spectra of Pyridinecarboxylic Acids

The interplay between the carboxylic acid and pyridine functionalities within the same molecule is best understood through the analysis of pyridinecarboxylic acids. The relative positions of the two groups (ortho, meta, or para) significantly influence the potential for intramolecular interactions and, consequently, the resulting IR spectrum.

A key consideration for these molecules is the potential for zwitterion formation, where the acidic proton from the carboxyl group is transferred to the basic nitrogen of the pyridine ring. This is particularly relevant in the solid state and can be influenced by sample preparation. For example, the IR spectrum of nicotinic acid in a freshly prepared KBr disk under vacuum may show bands indicative of the carboxylate ion (COO⁻) and a protonated nitrogen (N⁺-H), which revert to the nonionic form as the disk absorbs moisture.[2]

Below is a comparative table of the key IR absorption bands for picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid).

Vibrational Mode Picolinic Acid (ortho) Nicotinic Acid (meta) Isonicotinic Acid (para)
O-H Stretch (Carboxylic Acid) Broad, ~2607-2152 cm⁻¹[7]Broad, ~3160-2808 cm⁻¹[3][4]Very broad, low-frequency continuum[9]
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹~1714-1698 cm⁻¹[3][4]~1710 cm⁻¹
C=C, C=N Ring Stretching ~1616, 1562, 1478, 1411 cm⁻¹[7]~1617, 1594 cm⁻¹[3][4]Bands in the 1600-1400 cm⁻¹ region
Asymmetric COO⁻ Stretch (Present in zwitterionic form)~1640 cm⁻¹ (in fresh KBr disk)[2](Present in zwitterionic form)
Symmetric COO⁻ Stretch (Present in zwitterionic form)~1380 cm⁻¹ (in fresh KBr disk)[2](Present in zwitterionic form)

Analysis of Structural Isomers:

  • Picolinic Acid (ortho): The proximity of the carboxylic acid and the nitrogen atom allows for strong intramolecular hydrogen bonding (O-H···N).[7] This is evidenced by the significantly broad absorption bands observed between 2607 and 2152 cm⁻¹, which are characteristic of this type of interaction.[7]

  • Nicotinic Acid (meta): With the functional groups in the meta position, direct intramolecular hydrogen bonding is not feasible. The IR spectrum, therefore, is dominated by intermolecular hydrogen bonding between carboxylic acid dimers, similar to what is seen in benzoic acid. The C=O stretch appears at a typical value of around 1698-1714 cm⁻¹.[3][4]

  • Isonicotinic Acid (para): Like nicotinic acid, isonicotinic acid primarily exhibits intermolecular hydrogen bonding. However, its solid-state structure involves strong O-H···N hydrogen bonds forming chains, leading to a highly anomalous IR spectrum with a very broad and intense O-H stretching absorption at extraordinarily low frequencies.[9]

Experimental Protocols for High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation. For solid organic compounds like pyridinecarboxylic acids, the two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission technique involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Methodology:

  • Sample and KBr Preparation:

    • Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[10]

    • In the same mortar, add 100-200 mg of spectroscopy-grade KBr powder.[10] KBr is hygroscopic, so it should be stored in a desiccator and handled quickly to minimize moisture absorption.[11]

  • Mixing:

    • Thoroughly mix the sample and KBr by grinding them together until a homogeneous, fine powder is obtained.[10] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[10]

  • Pellet Pressing:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply a vacuum for a few minutes to remove trapped air and moisture.[10]

    • Slowly apply a pressure of 8-10 tons for 1-2 minutes.[10]

    • Carefully release the pressure and retrieve the transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR is a popular and rapid technique that requires minimal sample preparation. The IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in close contact with the crystal.[1]

Methodology:

  • Crystal Cleaning:

    • Ensure the ATR crystal surface (commonly diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection:

    • With the clean, empty crystal, collect a background spectrum. This will account for any atmospheric or instrumental absorptions.

  • Sample Application:

    • Place a small amount of the powdered solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]

    • Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[12]

  • Data Acquisition:

    • Collect the sample spectrum.

  • Cleaning:

    • After analysis, thoroughly clean the crystal surface to remove all traces of the sample.

Visualizing Molecular Interactions

The following diagrams illustrate the structures of the pyridinecarboxylic acid isomers and their potential hydrogen bonding interactions.

Caption: Molecular structures of pyridinecarboxylic acid isomers.

Caption: Intermolecular hydrogen bonding in a carboxylic acid dimer.

Conclusion

The IR spectrum of a compound containing both carboxylic acid and pyridine functionalities is a rich source of structural information. The characteristic broad O-H stretch and intense C=O stretch of the carboxylic acid, combined with the C=C and C=N ring vibrations of the pyridine, provide a clear indication of their presence. Furthermore, the subtle shifts in these bands, particularly the O-H stretch, can reveal insights into the isomeric structure and the nature of hydrogen bonding—whether it be the intramolecular hydrogen bonding in picolinic acid or the intermolecular interactions that dominate in nicotinic and isonicotinic acids. By employing meticulous sample preparation techniques such as the KBr pellet or ATR methods, researchers can obtain high-quality spectra, enabling confident structural elucidation and a deeper understanding of the molecular properties of these important compounds.

References

  • Taylor, L. D. (1962). The Infrared Spectrum of Nicotinic Acid. Journal of Organic Chemistry, 27(11), 4064-4065. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Available at: [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine and pyridine-d5. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Kintek. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Available at: [Link]

  • Katcka, M., & Urbański, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Szafran, M., & Dega-Szafran, Z. (1988). Infrared spectra of the hydrogen-bonded carboxylic acids. Journal of Molecular Structure, 177, 317-331.
  • Koczoń, P., Wierzejewska, M., & Barańska, H. (2003). IR and Raman spectra of picolinic acids. Journal of Molecular Structure, 651-653, 557-562.
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

  • Journal of Chemical Physics. (1957). Infrared Spectra of Molecules with Hydrogen Bonds. Available at: [Link]

  • Journal of the American Chemical Society. (1981). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Wood, J. L. (1972). Strongly hydrogen-bonded molecular solid, isonicotinic acid: Raman spectra of the OD, 18OH, and 18OD acids and some high-pressure infrared spectra. The Journal of Physical Chemistry, 76(18), 2568-2577. Available at: [Link]

Sources

Reproducibility studies of bioassay results involving 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reproducible Evaluation of Novel Kynurenine 3-Monooxygenase (KMO) Inhibitors Focus Compound: 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Kynurenine Pathway for Therapeutic Intervention

The kynurenine pathway is a primary metabolic route for the degradation of the essential amino acid tryptophan.[1][2] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, pathway enzymes like Kynurenine 3-Monooxygenase (KMO) are upregulated. KMO occupies a critical branch point in the pathway, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2]

The downstream metabolites of KMO activity, including 3-HK and quinolinic acid, are known to be neurotoxic, contributing to oxidative stress and excitotoxicity.[2] These mechanisms have implicated KMO in the pathology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases, as well as certain cancers.[3][4] Consequently, inhibiting KMO presents a promising therapeutic strategy. By blocking the production of neurotoxic metabolites, KMO inhibition shunts the pathway towards the production of kynurenic acid, a known neuroprotective agent with NMDA receptor antagonist properties.[2]

This guide focuses on establishing a robust and reproducible bioassay framework for evaluating novel KMO inhibitors, using the hypothetical compound This compound as a case study. This molecule, containing both a piperidine-carboxylic acid scaffold common in CNS-targeted agents and a pyridine ring, represents a plausible starting point for inhibitor design.[5][6][7] We will compare its hypothetical performance against a well-characterized KMO inhibitor, Ro 61-8048 , and provide a detailed, self-validating protocol to ensure the generation of high-quality, reproducible data.

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the pivotal position of KMO in tryptophan metabolism. Inhibition of KMO is designed to decrease the production of the neurotoxic metabolites (3-HK, Quinolinic Acid) and increase the relative levels of the neuroprotective metabolite (Kynurenic Acid).

Kynurenine_Pathway cluster_KMO KMO Inhibition Target TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO Kynurenine 3-Monooxygenase (KMO) KYN->KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA Kynurenine Aminotransferase (KAT) HK3 3-Hydroxykynurenine (Neurotoxic) KMO->HK3 QUIN Quinolinic Acid (Neurotoxic) HK3->QUIN Kynureninase KAT KAT

Caption: The Kynurenine Pathway highlighting the central role of KMO.

Principles of a Reproducible KMO Inhibition Assay

The most common method for assessing KMO activity in a high-throughput screening context is a spectrophotometric assay that measures the consumption of the enzyme's cofactor, NADPH.[3][8] KMO catalyzes the following reaction:

L-Kynurenine + NADPH + H⁺ + O₂ → 3-Hydroxykynurenine + NADP⁺ + H₂O

NADPH has a characteristic absorbance maximum at 340 nm, whereas NADP⁺ does not. Therefore, the rate of KMO activity is directly proportional to the rate of decrease in absorbance at 340 nm.[3][8] An inhibitor will slow this rate.

To ensure reproducibility, several factors must be meticulously controlled:

  • Enzyme Quality: Use a highly purified, recombinant human KMO enzyme. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles. It is critical to aliquot the enzyme upon receipt and store it at -80°C.[8][9]

  • Buffer Conditions: Enzymes are highly sensitive to pH and ionic strength. The assay should be performed in a well-defined buffer system at the enzyme's optimal pH.[10]

  • Temperature Stability: Even minor temperature fluctuations can significantly alter enzyme activity.[10] All incubations should be performed at a constant, controlled temperature.

  • Solvent Effects: Test compounds are typically dissolved in DMSO. The final concentration of DMSO in the assay must be kept low (ideally ≤1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.[3][8]

  • Pipetting Accuracy: Inconsistent pipetting is a major source of variability. Calibrated pipettes and proper technique are essential for reproducible results.[9]

Experimental Workflow: A Self-Validating System

A robust experimental design includes controls that validate the results of each plate. The workflow below incorporates essential controls for a standard 96-well plate KMO inhibition assay.

KMO_Assay_Workflow cluster_prep Reagent Preparation cluster_plate Plate Loading (96-well) cluster_reaction Reaction & Measurement Prep_Buffer 1. Prepare 1X Assay Buffer Prep_Enzyme 2. Dilute KMO Enzyme (e.g., to 20 µg/ml) Prep_Inhibitor 3. Prepare Inhibitor Serial Dilutions (10X) Add_Inhibitor 5. Add Inhibitor Dilutions or Vehicle (DMSO) Prep_Inhibitor->Add_Inhibitor Transfer Add_Buffer 4a. Add Assay Buffer to 'Blank' wells Add_Enzyme 4b. Add Diluted KMO to 'Positive Control' & 'Test' wells Prep_Substrate 6. Prepare Substrate Mix (L-Kynurenine + NADPH) Add_Inhibitor->Prep_Substrate Incubate Initiate 7. Initiate Reaction: Add Substrate Mix to all wells Incubate 8. Incubate at RT (e.g., 30-60 min) Read 9. Read Absorbance at 340 nm

Caption: Experimental workflow for the KMO inhibitor screening assay.

Detailed Experimental Protocol

This protocol is adapted from standard commercially available kits and best practices for enzyme kinetics.[8][10][11]

Materials:

  • Recombinant Human KMO Enzyme (BPS Bioscience, Cat. #79513 or similar)

  • 3X KMO Assay Buffer

  • NADPH

  • L-Kynurenine

  • Test Compound: this compound

  • Reference Inhibitor: Ro 61-8048 (Santa Cruz Biotechnology, sc-203491 or similar)[1]

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting the 3X stock with ultrapure water.

    • Thaw the KMO enzyme on ice. Dilute it to 20 µg/mL in ice-cold 1X KMO Assay Buffer. Causality Note: Keeping the enzyme on ice is crucial to prevent loss of activity before the assay begins.

    • Prepare a 10 mM stock of the test compound and Ro 61-8048 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Finally, dilute this series 10-fold in 1X Assay Buffer to create the 10X working inhibitor solutions. This minimizes the final DMSO concentration.

  • Assay Plate Setup (in duplicate):

    • Blank Wells: Add 50 µL of 1X KMO Assay Buffer and 10 µL of 10% DMSO in buffer (vehicle).

    • Positive Control Wells (Max Activity): Add 50 µL of diluted KMO enzyme (20 µg/mL) and 10 µL of 10% DMSO in buffer (vehicle).

    • Test Wells: Add 50 µL of diluted KMO enzyme (20 µg/mL) and 10 µL of the corresponding 10X inhibitor working solution.

  • Reaction Initiation and Measurement:

    • Prepare the Substrate Mixture by combining NADPH and L-Kynurenine in 1X KMO Assay Buffer.[8] Causality Note: This mixture should be prepared fresh just before use as NADPH can degrade.

    • Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells. The final reaction volume is 100 µL.

    • Immediately start kinetic readings on a microplate reader at 340 nm, taking measurements every minute for 30-60 minutes at room temperature. Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 30 minutes) and then read the final absorbance.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the average rate for each duplicate.

    • Normalize the data by calculating the Percent Inhibition: % Inhibition = 100 x (1 - [V_inhibitor - V_blank] / [V_positive_control - V_blank])

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, data for our test compound and the reference inhibitor, Ro 61-8048. This data is what a researcher would aim to generate using the protocol above.

CompoundKMO IC₅₀ (nM)Max Inhibition (%)Notes
Ro 61-8048 (Reference Inhibitor)25 ± 498%Potent, well-characterized inhibitor. Serves as the benchmark for a successful assay.[1]
This compound 450 ± 3595%Demonstrates clear inhibitory activity, suggesting it is a valid hit for further optimization.

Interpretation of Results:

  • The low nanomolar IC₅₀ for Ro 61-8048 confirms that the assay is performing correctly and is sensitive to known inhibitors. Reproducibility is demonstrated by achieving an IC₅₀ value consistent with literature reports in successive experiments.

  • The hypothetical result for This compound shows an IC₅₀ of 450 nM. While significantly less potent than the reference compound, this is a strong starting point for a hit compound from a screening campaign. It demonstrates clear dose-dependent inhibition of the target enzyme.

  • The high "Max Inhibition" for both compounds indicates they are likely full, not partial, inhibitors at the concentrations tested.

This comparative framework allows for the objective assessment of novel compounds. The key to reproducibility lies in the consistent application of the validated protocol and the use of a reference compound to benchmark assay performance over time.

References

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well) Protocol. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit Product Page. [Link]

  • LSBio. Mouse KMO ELISA Kit. [Link]

  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv preprint arXiv:2110.11432. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Immusmol. KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. [Link]

  • Anderson, E. J., et al. (2019). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 747–757. [Link]

  • Alkhalaf, M., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3843-3852. [Link]

  • Ramakrishnan, K., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 13(1), 16584. [Link]

  • Green, D. A., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 224. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. [Link]

  • PubChemLite. This compound dihydrochloride. [Link]

  • Grela, M., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 24(24), 17235. [Link]

  • Fyfe, M. C. T., et al. (2019). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-113. [Link]

  • Hartl, M., et al. (2024). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Reddy, G. J. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Organic & Inorganic Chemistry, 4(1). [Link]

  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][12]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(12), 5859-5871. [Link]

Sources

Safety Operating Guide

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash.

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid is an amphoteric organic compound containing both a basic pyridine/piperidine moiety and an acidic carboxylic group. Effective disposal requires segregation into Non-Halogenated Organic Waste streams intended for high-temperature incineration.

Critical Hazard: While often stable as a zwitterion, the pyridine ring presents potential toxicity and flammability risks, while the piperidine ring adds corrosive/irritant properties. Incompatible mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can result in rapid exothermic decomposition.

Chemical Profile & Disposal Classification

To ensure scientific integrity in your waste management plan, you must understand the chemical behaviors driving these protocols.

FeaturePropertyImpact on Disposal
Molecular Structure Pyridine ring + Piperidine ring + Carboxylic AcidAmphoteric nature; solubility in both acidic and basic aqueous waste streams (pH dependent).
Primary Hazard Irritant / Potential ToxinMust be handled as Hazardous Chemical Waste .[1]
RCRA Status (USA) Not explicitly P- or U-listed by CASCharacteristic Waste : Likely D001 (Ignitable) or D002 (Corrosive) depending on formulation. Treat as Toxic Organic .
Incompatibilities Strong Oxidizers, Acid ChloridesSegregation Critical: Do not mix with Nitric Acid or Perchloric Acid waste.
Recommended Stream High-BTU IncinerationEnsures complete destruction of the pyridine ring.

Operational Disposal Workflow

The following decision tree illustrates the logical flow for categorizing this specific compound.

DisposalWorkflow Start Waste: 1-(pyridin-3-ylmethyl) piperidine-2-carboxylic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Stream A: Solid Hazardous Waste (Incineration) Solid->SolidStream Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains >2% Halogens NonHal Non-Halogenated (e.g., MeOH, Water, DMSO) SolventCheck->NonHal No Halogens HalStream Stream B: Halogenated Organic Waste Halogenated->HalStream NonHalStream Stream C: Non-Halogenated Organic Waste (High BTU) NonHal->NonHalStream

Figure 1: Decision matrix for segregating this compound based on physical state and solvent carrier.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Each step includes a "Check" to ensure safety before proceeding.

Phase 1: Preparation & Segregation
  • PPE Verification: Don nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.

  • Solvent Assessment:

    • If the compound is dissolved, identify the solvent.[2]

    • Validation: Does the solvent contain Chlorine, Fluorine, or Bromine (e.g., Dichloromethane)?

      • YES: Segregate to Halogenated Waste .

      • NO: Segregate to Non-Halogenated Waste .

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[3]

    • Avoid: Metal containers, as the carboxylic acid moiety can corrode metal over time, and the amine can form complexes.

Phase 2: Waste Transfer
  • pH Check (Liquid Waste):

    • Before adding to a bulk waste container, check the pH of your solution.

    • Validation: Ensure the bulk container is not "Acid Waste Only" (e.g., Piranha etch waste) or "Oxidizer Waste." The basic nitrogen in the pyridine ring can react violently with strong oxidizing acids.

  • Transfer:

    • Use a funnel to prevent spills.

    • Fill container to 90% capacity maximum to allow for thermal expansion.

Phase 3: Labeling & Handoff
  • Labeling:

    • Apply a hazardous waste label immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or formulas like "Py-Pip-Acid."

    • Constituents: List "this compound" and any solvents (e.g., "Methanol 90%").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant." If in flammable solvent, mark "Flammable."

  • Storage:

    • Store in a secondary containment tray until pickup.

    • Keep away from heat sources.[3][4][5][6][7]

Emergency Contingency: Spill Response

If a spill occurs, immediate action minimizes exposure.[3]

SpillResponse Alert 1. Alert & Evacuate (If >100mL or aerosolized) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Sand/Vermiculite dams) PPE->Contain Absorb 4. Absorption (Use Universal Absorbent) Contain->Absorb Clean 5. Decontaminate (Soap & Water Wash) Absorb->Clean Dispose 6. Disposal (Bag as HazWaste) Clean->Dispose

Figure 2: Sequential workflow for managing laboratory spills of pyridine/piperidine derivatives.

Spill Cleanup Nuance:

  • Solid Spills: Sweep gently to avoid dust generation. If dust is visible, use a wet wipe or damp paper towel to capture particles.

  • Liquid Spills: Absorb with vermiculite or universal absorbent pads. Do not use paper towels alone for large volumes as they release vapors.

Regulatory & Compliance Context (E-E-A-T)

While this specific isomer may not have a unique RCRA waste code, it must be managed under the "Cradle-to-Grave" liability framework established by the Resource Conservation and Recovery Act (RCRA) .

  • Pyridine (Parent Compound): Listed as U196 (Toxic Waste) and exhibits Toxicity Characteristic D038 [1, 4].

  • Piperidine: Flammable liquid and corrosive [5].

  • Compliance Strategy: To guarantee compliance with EPA regulations (40 CFR 261), treat this derivative as if it carries the hazards of its parent components.

    • Classification: Hazardous Waste (Chemical).

    • Disposal Method: Fuel blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]

  • Centers for Disease Control and Prevention (CDC). "Pyridine: Production, Import, Use, and Disposal." ATSDR Toxicological Profiles. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.